molecular formula C14H21BrO B1268018 2-Bromo-4,6-di-tert-butylphenol CAS No. 20834-61-1

2-Bromo-4,6-di-tert-butylphenol

Cat. No.: B1268018
CAS No.: 20834-61-1
M. Wt: 285.22 g/mol
InChI Key: DIWZVAHZEOFSLS-UHFFFAOYSA-N
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Description

2-Bromo-4,6-di-tert-butylphenol is a useful research compound. Its molecular formula is C14H21BrO and its molecular weight is 285.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWZVAHZEOFSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334155
Record name 2-Bromo-4,6-di-tert-butylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20834-61-1
Record name 2-Bromo-4,6-di-tert-butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20834-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4,6-di-tert-butylphenol, a key building block in organic synthesis with significant potential in pharmaceutical and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Compound Identity and Properties

This compound, identified by the CAS Number 20834-61-1 , is a sterically hindered phenol derivative.[1] The strategic placement of two bulky tert-butyl groups at positions 4 and 6, along with a bromine atom at position 2, imparts unique reactivity and properties to the molecule. This steric hindrance is a critical design element, influencing the accessibility of the hydroxyl group and the reactivity of the aromatic ring, making it a valuable intermediate in targeted chemical transformations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 20834-61-1[1][2][3][4][5][6]
Molecular Formula C₁₄H₂₁BrO[1][2][3][5]
Molecular Weight 285.22 g/mol [1][2][5]
IUPAC Name This compound[3][5]
Synonyms 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)-[1][2][5]
Appearance White to cream or yellow to orange crystals, powder, or lumps[3]
Melting Point 54.5-59.5 °C[3]
Purity ≥96.0% (GC)[3]
InChI Key DIWZVAHZEOFSLS-UHFFFAOYSA-N[1][2][3][5]
SMILES CC(C)(C)C1=CC(Br)=C(O)C(=C1)C(C)(C)C[3][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the selective bromination of 2,4-di-tert-butylphenol. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity, targeting the position ortho to the hydroxyl group and meta to the tert-butyl groups.

Illustrative Synthetic Pathway

The following diagram illustrates a common synthetic approach. The bulky tert-butyl groups sterically direct the incoming electrophile (bromine) to the less hindered ortho position.

Synthesis_Pathway 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol This compound This compound 2,4-Di-tert-butylphenol->this compound Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br2 in CH2Cl2) Brominating_Agent->this compound Safety_Workflow cluster_handling Handling Protocol cluster_response Emergency Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Fume Hood PPE->Ventilation Avoid_Contact Avoid Skin and Eye Contact Ventilation->Avoid_Contact Avoid_Inhalation Avoid Inhaling Dust/Vapors Avoid_Contact->Avoid_Inhalation Skin_Contact Skin Contact: Wash with soap and water Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact Eye Contact: Rinse with water for 15 min Eye_Contact->Seek_Medical_Attention Inhalation Inhalation: Move to fresh air Inhalation->Seek_Medical_Attention

Sources

A Comprehensive Technical Guide to 2-Bromo-4,6-di-tert-butylphenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered phenol that serves as a critical intermediate in advanced organic synthesis. With a molecular weight of 285.22 g/mol , this compound's unique architecture, featuring a bromine atom and two bulky tert-butyl groups, imparts valuable properties for applications in organometallic chemistry, drug development, and material science.[1][2] This document details its core physicochemical properties, outlines a representative synthetic protocol, discusses its primary applications, and provides essential safety and handling information for researchers and chemical development professionals.

Core Physicochemical Properties

This compound is a substituted phenolic compound whose identity and purity are defined by a distinct set of physical and chemical characteristics. The molecular weight is a fundamental property, calculated from its molecular formula, C₁₄H₂₁BrO.[2][3]

PropertyValueSource(s)
Molecular Weight 285.22 g/mol PubChem[2], NIST[3]
Molecular Formula C₁₄H₂₁BrOPubChem[2], NIST[3]
CAS Number 20834-61-1PubChem[2], NIST[3]
Appearance White to cream or yellow to orange crystals/powderThermo Scientific Chemicals[4]
Melting Point 54.5 - 59.5 °CThermo Scientific Chemicals[4]
IUPAC Name This compoundPubChem[2]
Common Synonyms 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)-NIST[3], PubChem[2]
Purity (Typical) ≥96.0%Thermo Scientific Chemicals[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from phenol. This pathway is a classic exhibition of electrophilic aromatic substitution, where the reaction conditions and directing effects of the substituents are precisely controlled to achieve the desired product.

Step 1: Friedel-Crafts Alkylation of Phenol The precursor, 2,4-di-tert-butylphenol, is synthesized by reacting phenol with an alkylating agent like isobutylene under acidic conditions (e.g., phosphoric acid). The hydroxyl group of phenol is an ortho-, para-director. The bulky tert-butyl groups are installed at the less sterically hindered para position and one of the ortho positions.

Step 2: Electrophilic Bromination The resulting 2,4-di-tert-butylphenol is then subjected to electrophilic bromination. The hydroxyl and the two tert-butyl groups are all activating, electron-donating groups that direct incoming electrophiles. The bromine is directed to the remaining vacant ortho position (position 6 relative to the hydroxyl group), which is sterically accessible and electronically enriched. This regioselectivity is crucial for the high-yield synthesis of the final product.

G Phenol Phenol Reagent1 Isobutylene (CH₃)₂C=CH₂ + H₃PO₄ Phenol->Reagent1 Intermediate 2,4-di-tert-butylphenol Reagent1->Intermediate Friedel-Crafts Alkylation Reagent2 Bromine (Br₂) in CH₂Cl₂ Intermediate->Reagent2 Product This compound Reagent2->Product Electrophilic Bromination

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several areas of chemical science.

  • Organometallic Chemistry and Catalysis: The defining feature of this molecule is its sterically demanding environment around the phenolic oxygen. Upon deprotonation, it forms a hindered phenoxide ligand.[1] Such ligands are instrumental in organometallic chemistry for stabilizing reactive metal centers, controlling coordination numbers, and influencing the catalytic activity and selectivity of metal complexes. A related isomer, 4-bromo-2,6-di-tert-butylphenol, is used to generate the MABR catalyst, known for facilitating epoxide rearrangements, highlighting the utility of this structural class in catalysis.

  • Intermediate for Bioactive Molecules: In drug discovery, substituted phenols are common pharmacophores. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The tert-butyl groups can enhance metabolic stability or modulate lipophilicity, making this compound an attractive starting point for synthesizing novel therapeutic agents.[5][6]

  • Material Science: Hindered phenols are well-known as antioxidants and stabilizers in polymers and other organic materials. While this specific compound is primarily a synthetic intermediate, it can be used to synthesize more complex antioxidant structures designed for specific applications.

Experimental Protocol: Synthesis of this compound

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of the title compound, adapted from established procedures for similar phenolic brominations.[7]

Objective: To synthesize this compound via electrophilic bromination of 2,4-di-tert-butylphenol.

Materials:

  • 2,4-di-tert-butylphenol

  • Dichloromethane (CH₂Cl₂, dry)

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes or ethanol for recrystallization

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4-di-tert-butylphenol (e.g., 20.6 g, 100 mmol) in 100 mL of dry dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 5.4 mL, 105 mmol) in 20 mL of dry dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-45 minutes. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize potential side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 50 mL of saturated sodium thiosulfate solution to quench any unreacted bromine, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any generated HBr.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This yields the crude product.

Purification and Validation:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to obtain pure crystalline product.

  • Validation: The trustworthiness of the protocol is confirmed by analyzing the final product. Measure the melting point and compare it to the literature value (54.5 - 59.5 °C).[4] Further characterization by GC-MS, ¹H NMR, and FTIR should be performed to confirm the structure and purity, comparing the spectra to reference data.[2][3]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound and the reagents for its synthesis.

  • Hazard Identification (GHS):

    • Signal Word: Warning.[2][8]

    • Pictogram: GHS07 (Exclamation Mark).

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8] All manipulations should be performed within a certified chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] The compound is noted to be air-sensitive, suggesting that prolonged exposure to the atmosphere should be minimized.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a strategic synthetic intermediate whose value is derived from its sterically hindered and electronically functionalized structure. Its utility in creating bespoke ligands for catalysis and as a modifiable platform for drug discovery underscores its importance in modern chemical research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its unique capabilities.

References

  • This compound. NIST WebBook. [Link]
  • This compound | C14H21BrO | CID 519822. PubChem. [Link]
  • Safety Data Sheet: this compound. Alfa Aesar. [Link]
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
  • 2-Bromo-4-tert-butylphenol. SpectraBase. [Link]
  • The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray.
  • Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com. [Link]
  • 2, 4-di-tert-butylphenol prepar
  • Protecting group. Wikipedia. [Link]

Sources

2-Bromo-4,6-di-tert-butylphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,6-di-tert-butylphenol

Introduction

This compound is a sterically hindered phenol that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a hydroxyl group, a bromine atom, and two bulky tert-butyl groups on a benzene ring, imparts a unique combination of reactivity and stability.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and reactivity, tailored for researchers and professionals in drug development and chemical sciences. The strategic placement of the bulky tert-butyl groups ortho and para to the hydroxyl group creates significant steric hindrance, which is a defining feature influencing its antioxidant potential and its utility as a synthetic building block.[3][4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental design.

PropertyValueSource(s)
IUPAC Name This compound[1][5]
Synonyms 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)-[1][5]
CAS Number 20834-61-1[1][2][5]
Molecular Formula C₁₄H₂₁BrO[2][5]
Molecular Weight 285.22 g/mol [5]
Appearance White to cream or yellow to orange solid (crystals, powder, or lumps)[6][7]
Melting Point 54.5-59.5 °C[7]
Purity ≥96.0% (typical)[7]
InChIKey DIWZVAHZEOFSLS-UHFFFAOYSA-N[5][6]
XLogP3 5.6[1]

Synthesis Pathway and Experimental Protocol

The most common and direct method for synthesizing this compound is through the electrophilic bromination of its precursor, 2,4-di-tert-butylphenol. The tert-butyl groups are directing groups that activate the aromatic ring, but their steric bulk influences the position of bromination. The synthesis of the precursor itself typically involves the Friedel-Crafts alkylation of phenol with isobutylene.[8][9]

Workflow: Synthesis of this compound

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_workup Workup & Purification P1 Phenol P_Out 2,4-di-tert-butylphenol P1->P_Out H+ catalyst (e.g., H3PO4) P2 Isobutylene P2->P_Out Start 2,4-di-tert-butylphenol P_Out->Start Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Bromine (Br2) in Dichloromethane (DCM) Reagent->Product Quench Quench with Na2SO3 (aq) Product->Quench Extract Extraction with DCM Quench->Extract Purify Recrystallization (e.g., from Ethanol/Water) Extract->Purify Final_Product Pure Product Purify->Final_Product Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination

This protocol is adapted from a similar procedure for a structural isomer and represents a standard method for selective bromination of hindered phenols.[10]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is crucial to control the reaction's exothermicity and minimize the formation of poly-brominated byproducts.

  • Bromine Addition: Dissolve bromine (1.0-1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes.

  • Quenching: Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, continuing until the characteristic orange color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[10]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • tert-Butyl Protons: Two sharp singlets would be expected, one for each of the non-equivalent tert-butyl groups, integrating to 9 protons each. These typically appear in the upfield region (~1.3-1.5 ppm).[11]

    • Aromatic Protons: Two signals in the aromatic region (downfield, ~7.0-7.4 ppm), likely appearing as doublets due to ortho-coupling, would correspond to the two protons on the benzene ring.[12]

    • Phenolic Proton: A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift is variable (typically 4.5-5.5 ppm) and can be confirmed by D₂O exchange.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon skeleton, showing distinct signals for the methyl and quaternary carbons of the tert-butyl groups, as well as six unique signals for the aromatic carbons, including the carbon atom bonded to the bromine.[11]

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a prominent, broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching from the alkyl groups will appear around 2850-3000 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.[5][13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance). A common fragmentation pattern involves the loss of a methyl group (-15 amu) from a tert-butyl group to form a stable benzylic cation, leading to a prominent peak at m/z 270/272.[1][5]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by its three primary functional components: the phenolic hydroxyl group, the aryl bromide, and the electron-rich aromatic ring.

Reactivity cluster_reactions Key Reactions Molecule This compound Phenolic -OH Aryl-Br Aromatic Ring R1 O-Alkylation / O-Acylation (Ether/Ester formation) Molecule:f1->R1 Nucleophilic site R2 Metal-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Molecule:f2->R2 Electrophilic site R3 Oxidative Coupling (Phenoxy radical formation) Molecule:f3->R3 Radical formation

Caption: Key reactive sites and corresponding transformations.

  • Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This reactivity is central to its use in synthesizing more complex molecules.[14] A related isomer, 4-bromo-2,6-di-tert-butylphenol, reacts with trimethylaluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a highly effective catalyst for epoxide rearrangement.

  • Reactions involving the Bromine Atom: The carbon-bromine bond allows for a variety of metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds at this position, significantly expanding the synthetic utility of the molecule.[14]

  • Antioxidant Activity: Like many hindered phenols, this compound is expected to exhibit antioxidant properties. The phenolic hydroxyl group can donate its hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring and sterically protected by the bulky tert-butyl groups, preventing further propagation of radical chain reactions.[3][4]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1][15]

    • H319: Causes serious eye irritation.[1][15]

    • H335: May cause respiratory irritation.[1][15]

  • Pictogram: GHS07 (Exclamation Mark).[6]

  • Precautions for Safe Handling:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Use only with adequate ventilation to avoid inhaling fumes or dust.[16]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Wash hands thoroughly after handling.[16]

  • Storage Conditions:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][16]

    • Keep away from incompatible substances and sources of ignition.[16]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-tert-butylphenol.
  • Cheméo (2023). Chemical Properties of this compound (CAS 20834-61-1).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519822, this compound.
  • NIST (n.d.). This compound. In NIST Chemistry WebBook.
  • BenchChem (n.d.). Application Notes and Protocols for 2-Bromo-4-tert-butyl-6-methylphenol.
  • Maruoka, K., & Yamamoto, H. (1989). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses, 67, 1.
  • Brainly (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol.
  • SpectraBase (n.d.). 2-Bromo-4-tert-butylphenol.
  • BenchChem (n.d.). Cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol in biological assays.
  • ChemicalBook (2023). 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet.
  • MD Topology (n.d.). 2-Bromo-4-tert-butylphenol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75147, 2-Bromo-4-tert-butylphenol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70829, 4-Bromo-2,6-di-tert-butylphenol.
  • BenchChem (n.d.). Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis.
  • NIST (n.d.). IR Spectrum for this compound. In NIST Chemistry WebBook.
  • BenchChem (n.d.). Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry.
  • Matrix Fine Chemicals (n.d.). This compound | CAS 20834-61-1.
  • PrepChem.com (n.d.). Synthesis of 2,6-Di-tert-butylphenol.
  • Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace.

Sources

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenol that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including the bulky tert-butyl groups flanking a reactive phenolic hydroxyl group and a bromine substituent on the aromatic ring, impart distinct chemical properties that are leveraged in a variety of applications, from the synthesis of complex molecules to its use as an antioxidant. This technical guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights for researchers in the fields of chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁BrO[1][2]
Molecular Weight 285.22 g/mol [1][2]
Appearance White to cream or yellow to orange crystals, powder, or lumps.[3]
Melting Point 54.5-59.5 °C[3]
Boiling Point Not precisely determined. Data for the related compound 2-bromo-4-tert-butylphenol is 113 °C at 9 mmHg.[4]
Density Not precisely determined. Predicted density for the related compound 2-bromo-4-tert-butylphenol is 1.341 ± 0.06 g/cm³.[4]
Solubility Generally soluble in organic solvents.
CAS Number 20834-61-1[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of a methyl group or a tert-butyl group. The top peak (m/z) is often observed at 269.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak in the region of 3400-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹. The C=C stretching of the aromatic ring appears in the 1450-1600 cm⁻¹ region, and the C-Br stretching is typically found in the fingerprint region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The hydroxyl proton typically appears as a broad singlet. The aromatic protons will show distinct signals in the aromatic region (around 7.0-7.5 ppm). The protons of the two tert-butyl groups will give rise to sharp singlets in the upfield region (around 1.3-1.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted to a lower field. The carbons of the tert-butyl groups will also be clearly identifiable.

Synthesis of this compound

The synthesis of this compound typically involves the selective bromination of 2,4-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho and para positions, influencing the regioselectivity of the bromination reaction.

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Reaction_Vessel Reaction 2,4-Di-tert-butylphenol->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction_Vessel Solvent Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Reaction_Vessel Catalyst Catalyst (optional) (e.g., light, radical initiator) Catalyst->Reaction_Vessel This compound This compound Workup Workup & Purification (e.g., washing, chromatography) Reaction_Vessel->Workup Workup->this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2,4-di-tert-butylphenol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,4-di-tert-butylphenol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • A radical initiator (e.g., AIBN) or a light source if using NBS

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-di-tert-butylphenol in a suitable solvent (e.g., CCl₄).

  • Addition of Brominating Agent: Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution. Alternatively, if using elemental bromine, add it dropwise to the solution at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If bromine was used, quench the excess bromine with a sodium thiosulfate solution until the orange color disappears.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the bromine substituent.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to form ethers and esters, respectively. The steric hindrance from the adjacent tert-butyl groups can influence the reaction rates and may require more forcing conditions or specific catalysts.

Reactions Involving the Aromatic Ring and Bromine Substituent

The bromine atom on the aromatic ring opens up a wide range of synthetic possibilities, particularly for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Reactivity_Diagram cluster_reactions Key Synthetic Transformations Start This compound Suzuki Suzuki Coupling (with boronic acids/esters) → Arylated Phenols Start->Suzuki Heck Heck Coupling (with alkenes) → Alkenylated Phenols Start->Heck Buchwald Buchwald-Hartwig Amination (with amines) → Aminated Phenols Start->Buchwald Sonogashira Sonogashira Coupling (with terminal alkynes) → Alkynylated Phenols Start->Sonogashira

Caption: Key cross-coupling reactions utilizing the bromo substituent.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or vinyl groups at the 2-position.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the phenolic ring.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction with amines provides a route to N-aryl phenols.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields alkynylated phenol derivatives.

These transformations are instrumental in the synthesis of more complex molecular architectures, which is of particular interest in drug discovery and materials science.

Applications in Research and Development

Building Block in Organic Synthesis

As highlighted, this compound is a versatile intermediate. Its derivatives have been explored in the development of novel ligands for catalysis, functional materials, and as precursors to biologically active molecules. For instance, the hindered phenolic moiety is a common structural motif in antioxidants, and its incorporation into larger molecules can impart radical scavenging properties.

Role in Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its use as a scaffold in the synthesis of potential drug candidates is an active area of research. The ability to functionalize the molecule at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Substituted phenols are known to exhibit a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also noted to be air-sensitive.[7]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a unique combination of steric and electronic properties. Its utility as a synthetic intermediate, particularly in modern cross-coupling reactions, makes it an important tool for chemists in both academic and industrial settings. A thorough understanding of its physical properties, synthetic routes, and reactivity is essential for its effective and safe use in the laboratory. As research in areas such as drug discovery and materials science continues to advance, the demand for well-characterized and functionalized building blocks like this compound is likely to grow.

References

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  • 2-Bromo-4-tert-butylphenol - AK Scientific, Inc.
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  • 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet - ChemicalBook.
  • Cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol in biological assays - Benchchem.
  • This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • 4-Bromo-2,6-di-tert-butylphenol 98 1139-52-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/305099]
  • This compound - the NIST WebBook (IR Spectrum). [URL: a link to the NIST IR spectrum]
  • 2-Bromo-4-tert-butylphenol - SpectraBase.
  • Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry - Benchchem.
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  • This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711019.htm]
  • Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol - Benchchem. [URL: a relevant technical support document]
  • The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis. [URL: a relevant industry article]
  • The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis. [URL: a relevant industry article]
  • 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70829]
  • 4-Bromo-2,6-di-tert-butylphenol 98 1139-52-2 - Sigma-Aldrich (Peer Reviewed Papers). [URL: a link to a product page with peer-reviewed paper references]
  • 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang - SciSpace. [URL: https://typeset.io/patents/2-4-di-tert-butylphenol-preparation-method-1f31f90409a444a956b6c00d5a375497]
  • This compound | CAS 20834-61-1 - Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/2-bromo-4-6-di-tert-butylphenol-cas-20834-61-1]
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An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered phenol that serves as a crucial building block and functional molecule in advanced organic synthesis. We will delve into its unique structural attributes, outline a robust synthetic protocol, explore its chemical reactivity, and discuss its applications, providing researchers and drug development professionals with actionable, field-proven insights.

Introduction and Core Characteristics

This compound (CAS No: 20834-61-1) is a substituted phenolic compound whose utility is dictated by the interplay of its three key functional components: a nucleophilic and acidic hydroxyl group, a reactive bromine atom, and two bulky tert-butyl groups.[1] These tert-butyl groups, positioned at the ortho and para positions relative to the hydroxyl group, exert significant steric hindrance. This steric shielding is not a limitation but a critical design feature, modulating the reactivity of the hydroxyl group and the aromatic ring, thereby imparting unique properties such as antioxidant capabilities and utility as a precursor for bulky ligands.[2]

The bromine atom at the second ortho position provides a reactive handle for synthetic transformations, most notably for carbon-carbon bond formation through cross-coupling reactions, making this molecule a versatile intermediate for constructing complex molecular architectures.[2]

PropertyValueSource
IUPAC Name This compound[1][3]
CAS Number 20834-61-1[4][5]
Molecular Formula C₁₄H₂₁BrO[1][4]
Molecular Weight 285.22 g/mol [4][6]
Appearance White to cream or yellow crystalline solid[3]
Melting Point 54.5-59.5 °C[3]

Molecular Structure and Spectroscopic Profile

The precise arrangement of substituents on the phenol ring is fundamental to the compound's chemical behavior. The two tert-butyl groups sterically protect the phenolic proton and the ortho-bromine atom, while also influencing the electronic distribution within the aromatic ring.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Start 2,4-di-tert-butylphenol in CH₂Cl₂ Reagent Add Br₂ (in CH₂Cl₂) dropwise at 0°C Start->Reagent Reaction Stir at 0°C to RT Monitor by TLC Reagent->Reaction Quench Add Na₂S₂O₃ (aq) to remove excess Br₂ Reaction->Quench Extract Separate layers Extract aqueous with CH₂Cl₂ Quench->Extract Wash Wash organic layer (H₂O, brine), Dry (Na₂SO₄) Extract->Wash Purify Concentrate & Recrystallize (e.g., from ethanol/water) Wash->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the bromination of hindered phenols. [7]

  • Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere (e.g., Argon or Nitrogen) is charged with 2,4-di-tert-butylphenol (1.0 eq). Anhydrous dichloromethane (CH₂Cl₂) is added to dissolve the starting material. The flask is cooled to 0°C in an ice-water bath.

  • Bromination: A solution of bromine (1.05 eq) in anhydrous CH₂Cl₂ is prepared and loaded into the dropping funnel. This solution is added dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0°C.

    • Causality Insight: Slow, cooled addition is critical to control the exothermicity of the reaction and to prevent over-bromination, thereby maximizing the yield of the desired mono-brominated product.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂.

    • Self-Validation: The disappearance of the bromine color provides a clear visual confirmation that the quenching agent has neutralized any unreacted electrophile, preventing side reactions during work-up.

  • Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization, typically from an ethanol/water mixture, to yield pure this compound as a crystalline solid. [7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity_Pathways cluster_OH Hydroxyl Group Reactions cluster_Br Bromine Atom Reactions Start This compound Ether O-Alkylation (R-X, Base) Start->Ether Ester O-Acylation (Acyl-Cl, Base) Start->Ester Phenoxide Deprotonation (Strong Base) -> Bulky Ligand Start->Phenoxide Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Start->Suzuki Grignard Grignard Formation (Mg, THF) Start->Grignard

Caption: Key reaction pathways for this compound.

  • As a Precursor to Bulky Catalysts and Ligands: Deprotonation of the phenolic hydroxyl yields a sterically demanding phenoxide. This phenoxide can act as a ligand for transition metals. A prominent example is the related compound methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a highly effective Lewis acid catalyst used for epoxide rearrangements. The bulky phenoxide ligands create a specific steric environment around the metal center, which is key to achieving high selectivity in catalysis.

  • Antioxidant and Radical Scavenger: Hindered phenols are classic antioxidants. [8]The phenolic C-O-H bond is weaker than the C-H bonds that are typically attacked by radicals in polymers or biological lipids. This compound can donate its hydrogen atom to a free radical, quenching it. The resulting phenoxy radical is highly stabilized by resonance and, crucially, the tert-butyl groups sterically protect it from propagating the radical chain reaction, making it an efficient chain-terminating antioxidant. [2]* Intermediate in Cross-Coupling Reactions: The aryl bromide functionality is a cornerstone of modern synthetic chemistry, enabling participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the facile construction of C-C bonds, linking the hindered phenolic core to other aromatic or aliphatic systems, a vital strategy in the synthesis of pharmaceuticals and advanced materials. [2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [1][9]* Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9][10]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases. [9]* First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [9]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519822, this compound.
  • National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). IR Spectrum for this compound.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide).
  • Brainly. (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol.
  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70829, 4-Bromo-2,6-di-tert-butylphenol.
  • MD Topology. (n.d.). 2-Bromo-4-tert-butylphenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.
  • SciSpace. (2018). 2, 4-di-tert-butylphenol preparation method.

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An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: A Versatile Intermediate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 2-Bromo-4,6-di-tert-butylphenol stands out as a pivotal intermediate, offering a unique combination of steric hindrance, reactive sites, and inherent antioxidant properties. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis and diverse applications, with a particular focus on its utility for researchers and professionals in the field of drug development. The strategic placement of a bromine atom ortho to the hydroxyl group, coupled with the bulky tert-butyl groups, imparts specific reactivity and stability, making it a valuable tool in the synthetic chemist's arsenal.

Nomenclature and Identification: A Comprehensive Overview

Precise identification of chemical compounds is the cornerstone of scientific communication and reproducibility. This compound is known by several synonyms and identifiers, which are crucial for accurate database searches and procurement.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1]. The numbering of the benzene ring prioritizes the hydroxyl group, with the bromine atom at the 2-position and the tert-butyl groups at the 4- and 6-positions.

A comprehensive list of its common synonyms and identifiers is presented in the table below for easy reference.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 20834-61-1[1]
Molecular Formula C14H21BrO[1]
Molecular Weight 285.22 g/mol [1]
Synonyms Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)-[1], 2-Bromo-4,6-di-t-butylphenol[1], 6-Bromo-2,4-di-tert-butylphenol, 2,4-Di-tert-butyl-6-bromophenol[1]
InChI Key DIWZVAHZEOFSLS-UHFFFAOYSA-N[1]
SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C[1]

Physicochemical Properties and Data

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance White to cream or yellow to orange crystals, powder, or lumps[2]
Melting Point 54.5-59.5 °C[2]
Assay (GC) ≥96.0%[2]
Molecular Formula C14H21BrO[1]
Molecular Weight 285.23 g/mol [3]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the selective electrophilic bromination of 2,4-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho and para positions, influencing the regioselectivity of the bromination. The following protocol is a well-established method for the ortho-bromination of p-substituted phenols and is applicable for the synthesis of the target compound.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis relies on the principle of electrophilic aromatic substitution, where a bromine electrophile (Br+) attacks the electron-rich phenol ring. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,4-di-tert-butylphenol, the para position is already occupied, and the steric hindrance from the existing tert-butyl group at the 2-position directs the incoming bromine to the other ortho position (the 6-position). N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, particularly when activated by a protic solvent like methanol[4].

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Reaction_Vessel Reaction Vessel (Methanol, 0°C) 2,4-Di-tert-butylphenol->Reaction_Vessel Dissolve NBS_Solution N-Bromosuccinimide (NBS) in Methanol NBS_Solution->Reaction_Vessel Slow Addition Quenching Quenching with Sodium Thiosulfate Reaction_Vessel->Quenching Transfer Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2,4-Di-tert-butylphenol

  • N-Bromosuccinimide (NBS)

  • Methanol (ACS grade)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • 1% aqueous sodium thiosulfate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in a separate portion of methanol. Add the NBS solution dropwise to the stirred solution of 2,4-di-tert-butylphenol over a period of 2 hours, maintaining the temperature at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), purge the reaction mixture with nitrogen to remove any excess bromine. Dilute the mixture with dichloromethane.

  • Washing: Wash the organic layer with a 1% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • Slow addition of NBS at 0°C: This is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts, thus ensuring high selectivity for the desired mono-brominated product.

  • Use of Methanol: Methanol acts as a protic solvent that can activate the NBS, facilitating the generation of the electrophilic bromine species.

  • Sodium thiosulfate wash: This step is essential to remove any unreacted bromine, which can otherwise lead to impurities in the final product.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those with potential applications in materials science and drug discovery.

Precursor to Antioxidants and Stabilizers

The hindered phenolic structure of this compound is a key feature of many antioxidants. The bulky tert-butyl groups protect the hydroxyl group, allowing it to act as a radical scavenger without undergoing unwanted side reactions. The bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of antioxidant derivatives. For instance, related brominated phenols are used in the synthesis of monomers for antioxidant-bearing polymers[5].

Building Block in Medicinal Chemistry

The presence of three distinct functional regions—the phenolic hydroxyl group, the bromine atom, and the lipophilic tert-butyl groups—makes this compound an attractive scaffold for medicinal chemistry.

  • The Hydroxyl Group: Can be alkylated or acylated to produce ethers and esters, which can modulate the compound's pharmacokinetic properties.

  • The Bromine Atom: Serves as a versatile synthetic handle for introducing a wide range of functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex biaryl or other substituted aromatic structures. Brominated intermediates are crucial in the synthesis of various pharmaceuticals, including treatments for neurological and endocrinological conditions[6][7].

  • The Tert-butyl Groups: Provide steric bulk, which can influence the molecule's binding to biological targets and enhance its metabolic stability by shielding reactive sites from enzymatic degradation.

While direct examples of drugs synthesized from this compound are not extensively documented in publicly available literature, the synthetic utility of brominated phenols as key intermediates is well-established in the development of bioactive molecules[8][9]. The principles of using such intermediates suggest its potential in the synthesis of novel therapeutic agents targeting a range of diseases. For example, derivatives of its parent compound, 2,4-di-tert-butylphenol, have been investigated for their anti-inflammatory, antioxidant, and anticancer activities[10].

Logical Relationship of Properties and Applications

Properties_Applications cluster_properties Chemical Properties cluster_applications Applications Hindered_Phenol Hindered Phenolic -OH Antioxidants Antioxidant Synthesis Hindered_Phenol->Antioxidants Radical Scavenging Reactive_Br Reactive Bromine Atom Drug_Discovery Drug Discovery & Development Reactive_Br->Drug_Discovery Cross-Coupling Reactions Materials_Science Materials Science Reactive_Br->Materials_Science Polymer Functionalization Lipophilic_tBu Lipophilic tert-Butyl Groups Lipophilic_tBu->Drug_Discovery Metabolic Stability

Caption: Relationship between properties and applications of this compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The signal word is Warning [1].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if handling in a poorly ventilated area[3].

  • Ventilation: Use only outdoors or in a well-ventilated area[3].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3].

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. The compound is noted to be air-sensitive, so storage under an inert atmosphere is recommended[3].

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[3].

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its unique structural features, including a hindered phenolic hydroxyl group, a reactive bromine atom, and bulky tert-butyl groups, provide a powerful platform for the synthesis of novel antioxidants, functional materials, and potential therapeutic agents. A thorough understanding of its nomenclature, properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). Molecules, 21(9), 1088. [Link]
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, Coll. Vol. 9, p.546 (1998); Vol. 72, p.19 (1995). [Link]
  • This compound. PubChem. [Link]
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). PharmaCompass. [Link]
  • This compound. NIST WebBook. [Link]
  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences. [Link]
  • Total synthesis and development of bioactive natural products. (2002). Journal of the Brazilian Chemical Society, 13(1), 28-53. [Link]
  • Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. (2004).
  • This compound.
  • 4-Bromo-2,6-di-tert-butylphenol (98%). Amerigo Scientific. [Link]
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Advances, 12(20), 12565-12577. [Link]
  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2009). Anticancer Research, 29(10), 3897-3904. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). The Brainy Insights. [Link]
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). Toxins, 12(1), 35. [Link]
  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2020). Chemistry of Heterocyclic Compounds, 56(8), 1030-1034. [Link]
  • 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. (2015). Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(15), 4983. [Link]
  • Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (2014). Journal of the Chinese Chemical Society, 61(6), 659-664. [Link]
  • Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. (2014). Drug Testing and Analysis, 6(1-2), 19-32. [Link]
  • Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. (2004). Tetrahedron Letters, 45(44), 8229-8231. [Link]

Sources

6-Bromo-2,4-di-tert-butylphenol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 6-Bromo-2,4-di-tert-butylphenol

Foreword: A Molecule of Interest

In the landscape of chemical synthesis and drug discovery, hindered phenols represent a class of compounds with significant industrial and academic interest, primarily for their antioxidant properties.[1][2] 6-Bromo-2,4-di-tert-butylphenol, a halogenated derivative, presents a unique profile. The introduction of a bromine atom to the sterically crowded 2,4-di-tert-butylphenol backbone can modulate its electronic properties, reactivity, and biological activity. This guide provides a comprehensive, field-tested framework for the definitive characterization of this molecule, ensuring that researchers can proceed with confidence in their sample's identity, purity, and structural integrity. The methodologies outlined herein are designed to be self-validating, providing an integrated and unambiguous analytical workflow.

Section 1: Foundational Properties and Safety Mandates

Before any experimental work commences, a thorough understanding of the compound's physical properties and safety requirements is paramount. 6-Bromo-2,4-di-tert-butylphenol, also known by its IUPAC name 2-Bromo-4,6-di-tert-butylphenol, is a solid at room temperature.[3][4] Its characterization requires adherence to strict safety protocols due to its potential as a skin, eye, and respiratory irritant.[3][5]

Physicochemical Data Summary

The fundamental properties of 6-Bromo-2,4-di-tert-butylphenol (CAS No: 20834-61-1) are summarized below.[4][5] This data is critical for designing analytical methods, such as calculating concentrations and predicting chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₄H₂₁BrO[4]
Molecular Weight 285.22 g/mol [4][5]
IUPAC Name This compound[5]
Appearance Solid (Information varies)[3]
CAS Number 20834-61-1[4][5]
Mandatory Safety Protocol

Handling this compound necessitates a proactive approach to safety to mitigate risks of irritation and exposure.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical splash goggles.[3][6]

  • Ventilation: All handling of the solid and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, preferably under an inert atmosphere as it may be air-sensitive.[3]

  • Disposal: Dispose of waste in accordance with approved local, regional, and national regulations.[3][7]

Section 2: Synthesis and Purification Strategy

While this guide focuses on characterization, a brief overview of the synthesis is crucial as impurities are often byproducts of the reaction. A common route to this compound is the direct bromination of 2,4-di-tert-butylphenol. This reaction must be carefully controlled to prevent the formation of di-brominated or other isomeric products.

Core Reaction: 2,4-di-tert-butylphenol + Br₂ → 6-Bromo-2,4-di-tert-butylphenol + HBr

Post-synthesis, purification is typically achieved via recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8] The success of the purification is then validated by the characterization techniques detailed below.

Section 3: The Characterization Workflow: An Integrated Approach

No single technique provides a complete picture. True scientific integrity is achieved by integrating multiple orthogonal methods—spectroscopy and chromatography—to build an undeniable case for the compound's structure and purity.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment MS Mass Spec (MS) Confirms Mass & Formula NMR NMR Spectroscopy Maps C-H Framework MS->NMR FTIR FTIR Spectroscopy Identifies Functional Groups NMR->FTIR Are key bonds present? GC Gas Chromatography (GC-FID) Quantifies Volatile Purity FTIR->GC Is it pure by GC? HPLC HPLC Quantifies Non-Volatile Purity GC->HPLC Is it pure by HPLC? Final Definitively Characterized Compound HPLC->Final Synthesis Synthesized & Purified 6-Bromo-2,4-di-tert-butylphenol Synthesis->MS Is the mass correct? Synthesis->NMR Is the structure correct?

Caption: Integrated workflow for definitive compound characterization.

Part I: Spectroscopic Characterization

Spectroscopy provides the foundational evidence of molecular structure.

Mass Spectrometry (MS)

Expertise & Causality: MS is the first-line technique to confirm that the compound has the correct molecular weight. For this brominated compound, MS is particularly powerful because bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic "M, M+2" isotopic pattern for the molecular ion peak, which is a definitive signature of a monobrominated compound. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) as it provides both retention time (a measure of purity) and mass data simultaneously.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 284 and an [M+2]⁺ peak at m/z 286 of nearly equal intensity.[4] The primary fragmentation pathway involves the loss of a methyl group (•CH₃) from one of the tert-butyl groups, a highly favorable fragmentation for tert-butyl phenols, leading to a prominent peak at m/z 269/271. Subsequent loss of a C₃H₆ (propylene) fragment would yield a peak at m/z 227/229.

m/z (Mass/Charge)Expected FragmentSignificance
284 / 286[C₁₄H₂₁⁷⁹BrO]⁺ / [C₁₄H₂₁⁸¹BrO]⁺Molecular Ion (M, M+2). Confirms elemental formula.
269 / 271[M - CH₃]⁺Loss of a methyl radical from a tert-butyl group.
227 / 229[M - C₄H₉]⁺Loss of a tert-butyl radical.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak, confirming the molecular ion's m/z and the characteristic 1:1 isotopic pattern for bromine. Compare fragmentation against the expected pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the mass, NMR elucidates the precise arrangement of atoms. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing us to confirm the substitution pattern on the phenol ring.

Predicted ¹H and ¹³C NMR Data (in CDCl₃) The structure (this compound) dictates a specific set of signals. The two aromatic protons will appear as distinct doublets due to meta-coupling. The two tert-butyl groups are in different environments and will thus appear as two separate singlets.

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~7.3Doublet (d)Ar-HAromatic proton adjacent to the C-Br bond.
~7.1Doublet (d)Ar-HAromatic proton between the two tert-butyl groups.
~5.5Singlet (s)-OHPhenolic proton; shift can be variable.
~1.45Singlet (s)9H, -C(CH₃)₃tert-butyl group at C-6, adjacent to the -OH and -Br.
~1.30Singlet (s)9H, -C(CH₃)₃tert-butyl group at C-4.
¹³C NMR ~150CC-OHCarbon attached to the hydroxyl group.
~142, ~138CC-C(CH₃)₃Carbons bearing the tert-butyl groups.
~128, ~125CHAr-CHAromatic methine carbons.
~115CC-BrCarbon attached to bromine.
~35, ~34CC (CH₃)₃Quaternary carbons of the tert-butyl groups.
~31, ~30CH₃-C(CH₃ )₃Methyl carbons of the tert-butyl groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of ~240 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative detection of quaternary carbons.

    • Acquire several hundred to a few thousand scans as needed.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Analyze the chemical shifts, integrations, and multiplicities to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and effective method to confirm the presence of key functional groups. The energy of bond vibrations is characteristic of the bond type. For this molecule, we are looking for definitive evidence of the O-H bond of the phenol and the C-H bonds of the alkyl and aromatic moieties.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3500-3600O-H Stretch (sharp)Free (non-hydrogen bonded) hydroxyl group. The steric hindrance from the adjacent tert-butyl and bromine groups should minimize hydrogen bonding.
~2850-3000C-H StretchAliphatic C-H bonds of the tert-butyl groups.
~1600, ~1480C=C StretchAromatic ring stretching vibrations.
~1240C-O StretchPhenolic carbon-oxygen bond.
~600-700C-Br StretchCarbon-bromine bond.

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and compare them with the expected values to confirm the presence of the principal functional groups.

Part II: Chromatographic Purity Assessment

While spectroscopic methods confirm structure, chromatography is the gold standard for quantifying purity.

G cluster_0 Orthogonal Purity Methods GC_FID GC-FID Separation by Boiling Point & Polarity in Gas Phase Result Purity > 99% (Area %) GC_FID->Result Confirms Purity RP_HPLC Reverse-Phase HPLC Separation by Polarity in Liquid Phase RP_HPLC->Result Confirms Purity Sample Test Sample Sample->GC_FID Sample->RP_HPLC

Sources

A Spectroscopic Guide to 2-Bromo-4,6-di-tert-butylphenol: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenolic compound with a molecular formula of C₁₄H₂₁BrO and a molecular weight of 285.22 g/mol .[1] Its structure, featuring a bromine atom and two bulky tert-butyl groups on the phenol ring, gives rise to unique chemical properties and, consequently, distinct spectral characteristics. Understanding these spectral signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~7.3d1HAr-H
B~7.0d1HAr-H
C~5.5s (broad)1HOH
D~1.4s9HC(CH₃)₃
E~1.3s9HC(CH₃)₃

Causality behind Predicted Chemical Shifts:

  • Aromatic Protons (A and B): The two protons on the aromatic ring are in different chemical environments due to the unsymmetrical substitution pattern. They are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons on a phenolic ring typically appear in the 7-8 ppm range.[2]

  • Phenolic Proton (C): The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding. In many phenols, this signal appears between 3 and 8 ppm.[2]

  • tert-Butyl Protons (D and E): The two tert-butyl groups are in distinct chemical environments. The protons of each tert-butyl group are equivalent and will therefore each appear as a singlet. Their upfield chemical shifts are characteristic of alkyl protons.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)Assignment
1~150C-OH
2~145C-C(CH₃)₃
3~138C-C(CH₃)₃
4~128Ar-CH
5~125Ar-CH
6~115C-Br
7~35C (CH₃)₃
8~34C (CH₃)₃
9~31C(C H₃)₃
10~30C(C H₃)₃

Causality behind Predicted Chemical Shifts:

  • Aromatic Carbons (1-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be the most downfield-shifted aromatic carbon, typically around 155 ppm in phenols.[2] The carbon attached to the bromine (C-Br) will also be significantly shifted. The remaining aromatic carbons will appear in the typical aromatic region of 125-150 ppm.[2]

  • tert-Butyl Carbons (7-10): The quaternary carbons of the tert-butyl groups are expected to appear around 34-35 ppm, while the methyl carbons will be further upfield, around 30-31 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of phenolic compounds is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, well-defined peaks.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal intensity.

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[3][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectrum Analysis

The IR spectrum of this compound is available in the NIST Chemistry WebBook.[6] The key absorption bands are summarized in the table below.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3500BroadO-H stretch
~2960StrongC-H stretch (aliphatic)
~1600, ~1480MediumC=C stretch (aromatic)
~1230StrongC-O stretch (phenol)
~600MediumC-Br stretch

Interpretation of Key Absorptions:

  • O-H Stretch: The broad absorption around 3500 cm⁻¹ is characteristic of the hydroxyl (O-H) group involved in hydrogen bonding.[7][8] The broadness of this peak is a hallmark of phenols and alcohols.[2]

  • C-H Stretches: The strong absorptions around 2960 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the tert-butyl groups.

  • Aromatic C=C Stretches: The bands in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[8][9]

  • C-O Stretch: The strong absorption around 1230 cm⁻¹ is indicative of the C-O stretching vibration of the phenol group.[7]

  • C-Br Stretch: The absorption in the lower frequency region, around 600 cm⁻¹, can be attributed to the C-Br stretching vibration.

G Functional Groups Functional Groups O-H (Phenol) O-H (Phenol) Functional Groups->O-H (Phenol) has C-H (Aliphatic) C-H (Aliphatic) Functional Groups->C-H (Aliphatic) has C=C (Aromatic) C=C (Aromatic) Functional Groups->C=C (Aromatic) has C-O (Phenol) C-O (Phenol) Functional Groups->C-O (Phenol) has C-Br C-Br Functional Groups->C-Br has Vibrational Modes Vibrational Modes ~3500 ~3500 Vibrational Modes->~3500 O-H Stretch ~2960 ~2960 Vibrational Modes->~2960 C-H Stretch 1600-1480 1600-1480 Vibrational Modes->1600-1480 C=C Stretch ~1230 ~1230 Vibrational Modes->~1230 C-O Stretch ~600 ~600 Vibrational Modes->~600 C-Br Stretch IR Absorption Regions (cm⁻¹) IR Absorption Regions (cm⁻¹) Stretching Stretching O-H (Phenol)->Stretching C-H (Aliphatic)->Stretching C=C (Aromatic)->Stretching C-O (Phenol)->Stretching C-Br->Stretching

Caption: Relationship between functional groups and their characteristic IR absorption regions.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid organic compounds.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).[10]

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Cleaning:

    • After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook.[11]

Major Fragments in the Mass Spectrum

m/zRelative IntensityProposed Fragment
284/286Moderate[M]⁺ (Molecular Ion)
269/271High[M - CH₃]⁺
227/229Moderate[M - C₄H₉]⁺
57High[C₄H₉]⁺

Interpretation of the Fragmentation Pattern:

  • Molecular Ion ([M]⁺): The presence of two peaks of nearly equal intensity at m/z 284 and 286 is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[12] This confirms the molecular weight of the compound.

  • [M - CH₃]⁺ Fragment: The loss of a methyl radical (15 Da) from the molecular ion to give the fragment at m/z 269/271 is a common fragmentation pathway for compounds containing tert-butyl groups.

  • [M - C₄H₉]⁺ Fragment: The loss of a tert-butyl radical (57 Da) results in the fragment at m/z 227/229.

  • [C₄H₉]⁺ Fragment: The intense peak at m/z 57 corresponds to the stable tert-butyl cation.

G Molecular Ion (m/z 284/286) Molecular Ion (m/z 284/286) Loss of CH₃ Loss of CH₃ Molecular Ion (m/z 284/286)->Loss of CH₃ Loss of C₄H₉ Loss of C₄H₉ Molecular Ion (m/z 284/286)->Loss of C₄H₉ tert-Butyl Cation (m/z 57) tert-Butyl Cation (m/z 57) Molecular Ion (m/z 284/286)->tert-Butyl Cation (m/z 57) forms Fragment (m/z 269/271) Fragment (m/z 269/271) Loss of CH₃->Fragment (m/z 269/271) Fragment (m/z 227/229) Fragment (m/z 227/229) Loss of C₄H₉->Fragment (m/z 227/229)

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[13]

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Derivatization (e.g., acetylation or silylation) of the hydroxyl group may be performed to improve volatility and chromatographic peak shape, although it is not always necessary for phenolic compounds.[13]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Injector: Splitless injection at 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

      • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., 50-350 amu).

Integrated Spectral Interpretation

The combined analysis of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

  • MS confirms the molecular weight (285.22 g/mol ) and the presence of a single bromine atom. The fragmentation pattern is consistent with the presence of tert-butyl groups.

  • IR spectroscopy confirms the presence of a hydroxyl group (broad O-H stretch), an aromatic ring (C=C stretches), aliphatic C-H bonds (from the tert-butyl groups), and a C-Br bond.

  • NMR (predicted) would provide detailed information about the connectivity of the atoms, showing the distinct proton and carbon environments, which would be consistent with the proposed structure.

Together, these three spectroscopic techniques provide a powerful toolkit for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET.
  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram.
  • Journal of the Chemical Society D: Chemical Communications (RSC Publishing). (n.d.). Competing fragmentations in the mass spectra of halogenated phenols.
  • UCLA Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Acquiring an IR Spectrum.
  • Bruker. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-4-tert-butylphenol.
  • NIST. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook.
  • NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook.

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2-Bromo-4,6-di-tert-butylphenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4,6-di-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental methodologies to empower researchers in their handling and application of this compound. The document structure is designed to provide a deep understanding of the factors governing its solubility, predictive insights into its behavior in various organic solvents, and a robust protocol for empirical determination. This guide is intended to be a critical resource for professionals in pharmaceutical development, chemical synthesis, and materials science.

Introduction to this compound: A Molecule of Interest

This compound is a substituted phenol with the chemical formula C₁₄H₂₁BrO and a molecular weight of approximately 285.22 g/mol .[1][2] Its structure is characterized by a phenolic ring substituted with a bromine atom and two bulky tertiary-butyl groups. This unique combination of a polar hydroxyl (-OH) group and significant nonpolar hydrocarbon moieties dictates its chemical reactivity and physical properties, most notably its solubility profile.

The compound serves as a valuable intermediate in pharmaceutical synthesis and other chemical manufacturing processes.[3] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and formulating products.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Polar Phenolic Hydroxyl Group: The -OH group can act as a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule.

  • Nonpolar Tert-butyl Groups: The two bulky tert-butyl groups are sterically hindering and create a large, nonpolar surface area, contributing to van der Waals forces.

  • Bromine Atom: The bromine substituent adds to the molecular weight and introduces a dipole moment, further influencing its interaction with solvents.

The large nonpolar character conferred by the di-tert-butyl substitutions suggests that the compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with low to moderate polarity.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a representative polar and nonpolar solvent.

G cluster_0 Scenario 1: Polar Protic Solvent (e.g., Methanol) cluster_1 Scenario 2: Nonpolar Solvent (e.g., Hexane) cluster_2 Key Molecular Features A This compound (Solute) B Methanol (Solvent) A->B Hydrogen Bonding (OH group) Dipole-Dipole E Phenolic -OH (Polar, H-Bonding) A->E F tert-Butyl Groups (Nonpolar, Bulky) A->F G Bromine Atom (Polarizable) A->G C This compound (Solute) D Hexane (Solvent) C->D Van der Waals Forces (Dominant) C->E C->F C->G

Caption: Intermolecular forces influencing solubility.

Predicted Solubility Profile

Based on the theoretical framework and qualitative data from structurally related compounds, the following table provides a predicted solubility profile for this compound in a range of common organic solvents. This table should be used as a guideline for solvent selection, with the understanding that empirical verification is essential.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighThe large nonpolar surface area of the solute interacts favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Dichloromethane, Tetrahydrofuran (THF)High to ModerateThese solvents can engage in dipole-dipole interactions and can effectively solvate the nonpolar portions of the molecule. Structurally similar compounds show good solubility in these solvents.[4]
Polar Protic Methanol, EthanolModerate to LowWhile the hydroxyl group can hydrogen bond with these solvents, the bulky nonpolar groups will limit overall solubility. A related compound, 2-bromo-4-tert-butylphenol, is slightly soluble in methanol.[5]
Highly Polar WaterVery Low / InsolubleThe large hydrophobic character of the molecule dominates, leading to poor interaction with the highly polar, hydrogen-bonded network of water.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The following protocol provides a reliable method for determining the solubility of this compound.

Materials and Equipment:
  • This compound (solid, 97% purity or higher)[6][7]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

    • Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.[8]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. Vigorous shaking or stirring is necessary.[8][9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for a rough estimate):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (for higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G start Start prep 1. Prepare Mixture (Excess Solute + Known Volume of Solvent) start->prep equil 2. Equilibrate (Constant Temperature, 24-48h with Agitation) prep->equil settle 3. Settle (Allow undissolved solid to sediment) equil->settle filter 4. Sample & Filter (Collect supernatant through 0.45µm filter) settle->filter analysis 5. Analyze Concentration filter->analysis grav Gravimetric Method (Solvent Evaporation) analysis->grav Simpler chrom Chromatographic Method (HPLC/GC) (Requires Calibration Curve) analysis->chrom More Accurate calc 6. Calculate Solubility (e.g., in mg/mL or mol/L) grav->calc chrom->calc end End calc->end

Caption: Experimental workflow for solubility determination.

Safety and Handling Considerations

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • This compound | 20834-61-1. (n.d.). ChemicalBook.
  • 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5. (n.d.). ChemicalBook.
  • Solubility of 2-bromo-4-tert-butyl-6-nitro-phenol. (n.d.). Solubility of Things.
  • This compound | C14H21BrO | CID 519822. (n.d.). PubChem.
  • This compound. (n.d.). NIST WebBook.
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
  • This compound | 20834-61-1. (n.d.). Sigma-Aldrich.
  • This compound, 97%. (n.d.). Fisher Scientific.

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An In-depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4,6-di-tert-butylphenol, a substituted phenolic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document moves beyond a standard safety data sheet (SDS) to deliver field-proven insights into its synthesis, reactivity, and potential applications, with a core emphasis on safe handling and experimental integrity.

Compound Overview and Physicochemical Properties

This compound, with the CAS number 20834-61-1, is a sterically hindered phenol.[1] The presence of two bulky tert-butyl groups at positions 4 and 6, and a bromine atom at position 2, imparts unique chemical characteristics to the molecule. These features influence its reactivity, antioxidant potential, and utility as a synthetic intermediate.[2]

The physical and chemical properties of this compound are summarized in the table below.[3]

PropertyValueSource
Molecular Formula C₁₄H₂₁BrO[1]
Molecular Weight 285.22 g/mol [1]
IUPAC Name This compound
Appearance White to cream or yellow to orange solid (crystals, powder, or lumps)[3]
Melting Point 54.5-59.5 °C[3]
Purity Typically ≥96.0%[3]
Storage Temperature Room temperature, under an inert atmosphere

Safety and Hazard Profile: A Critical Assessment

A thorough understanding of the safety and hazard profile of this compound is paramount for its safe handling in a laboratory setting. This compound is classified as hazardous, and adherence to strict safety protocols is mandatory.

GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]

The signal word for this compound is "Warning".

Precautionary Measures and Personal Protective Equipment (PPE)

The following precautionary statements and PPE are essential when working with this compound:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

A detailed breakdown of recommended PPE is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin irritation and absorption.
Eye Protection Safety glasses with side-shields or chemical goggles.To protect against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid respiratory tract irritation.
First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic bromination of 2,4-di-tert-butylphenol. The tert-butyl groups sterically hinder the ortho and para positions, influencing the regioselectivity of the bromination reaction.

Below is a detailed, step-by-step protocol for the synthesis of a related compound, which can be adapted for the synthesis of this compound. The key is the selective bromination of the starting phenol.

Experimental Protocol: Bromination of a Hindered Phenol

This protocol is adapted from the synthesis of 2-bromo-4-tert-butylphenol and highlights the general principles for the bromination of hindered phenols.[4]

Materials and Equipment:

  • 2,4-di-tert-butylphenol

  • Bromine

  • Chloroform

  • Carbon tetrachloride

  • 1% Aqueous sodium thiosulfate solution

  • Saturated brine solution

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen source

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of bromine in chloroform in a dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over 2 hours. Monitor the reaction until a slight red coloration persists.

  • After the addition is complete, purge the reaction mixture with nitrogen overnight to remove excess bromine.

  • Dilute the resulting solution with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1% aqueous sodium thiosulfate solution and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis_Workflow start Start: 2,4-di-tert-butylphenol bromination Electrophilic Bromination (Br₂, CHCl₃/CCl₄, 0°C) start->bromination Reactant workup Aqueous Workup (Na₂S₂O₃, Brine) bromination->workup Reaction Mixture purification Purification (Drying, Concentration) workup->purification Organic Layer product Product: this compound purification->product Final Product

Caption: Synthetic workflow for the bromination of 2,4-di-tert-butylphenol.

Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the interplay of the hydroxyl group, the bromine atom, and the bulky tert-butyl groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. Its acidity is influenced by the electron-withdrawing bromine and the electron-donating tert-butyl groups.

  • Aromatic Ring: The electron-rich aromatic ring can participate in further electrophilic aromatic substitution, although the existing bulky substituents may pose significant steric hindrance.

  • Carbon-Bromine Bond: The bromine atom can be displaced through various coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form carbon-carbon bonds. This makes this compound a valuable building block for the synthesis of more complex molecules.

The hindered nature of this phenol also imparts significant antioxidant properties. The phenolic proton can be readily abstracted by free radicals, and the resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing further propagation of radical chain reactions.

Reactivity_Diagram main This compound Hydroxyl Group Aromatic Ring C-Br Bond ethers_esters Ethers & Esters main:oh->ethers_esters O-Alkylation/ O-Acylation coupling C-C Coupling (e.g., Suzuki) main:br->coupling Cross-Coupling Reactions antioxidant Antioxidant Activity (Radical Scavenging) main:ar->antioxidant Radical Abstraction

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Development

Hindered phenols, including this compound, are valuable in various fields due to their unique chemical properties.

  • Antioxidants: Their primary application is as antioxidants in various materials, including plastics, elastomers, and lubricants, to prevent degradation. In a biological context, this radical-scavenging ability is being explored for therapeutic purposes.

  • Synthetic Intermediates: As a functionalized building block, it serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The bromine atom provides a handle for further chemical modifications.

  • Medicinal Chemistry: While specific applications of this compound in drug development are not extensively documented, related brominated and tert-butylated phenols have been investigated for their potential anticancer, anti-inflammatory, and neuroprotective properties.[5] The lipophilic nature of the tert-butyl groups can enhance membrane permeability, a desirable trait in drug candidates.

Conclusion

This compound is a versatile chemical with a well-defined, yet manageable, hazard profile. Its synthesis is achievable through standard organic chemistry techniques, and its unique structure provides a platform for a variety of chemical transformations. For researchers and drug development professionals, a comprehensive understanding of its properties, safe handling procedures, and reactivity is crucial for its effective and responsible use in the laboratory. This guide provides the foundational knowledge to work with this compound safely and to explore its potential in the development of novel chemical entities.

References

  • Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Cambridge Open Engage.
  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. (n.d.).
  • PubMed. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.
  • ResearchGate. (n.d.). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets.
  • ResearchGate. (2025). (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis.
  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • Patsnap. (n.d.). Method for preparing 2,4-di-tert.-butyl phenol alkylating solution.
  • ResearchGate. (2025). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF.

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An In-Depth Technical Guide to the Handling and Storage of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenolic compound utilized as an intermediate in fine chemical and pharmaceutical synthesis.[1] Its structure, featuring bulky tert-butyl groups flanking the hydroxyl and bromo substituents, imparts specific chemical properties that necessitate rigorous handling and storage protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personnel safety and the preservation of material integrity for experimental reproducibility. The protocols herein are designed to be self-validating, with a focus on the causal reasoning behind each procedural step.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a solid at room temperature, a critical factor influencing procedures for weighing and transfer.[2][3]

PropertyValueSource(s)
IUPAC Name This compound[4][5][6]
CAS Number 20834-61-1[4][7]
Molecular Formula C₁₄H₂₁BrO[2][4][7]
Molecular Weight 285.22 g/mol [4][7][8]
Appearance White to cream or yellow to orange crystals, powder, or lumps[2][5]
Melting Point 54.5-59.5 °C[5]
Purity Typically ≥96-97%[3][5]

Section 2: Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that requires specific precautions.[2][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4] A notable characteristic is its air sensitivity, which implies a risk of degradation upon exposure to the atmosphere and necessitates specific storage conditions.[2]

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[4][9]
Signal Word Warning [2][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Additional Hazards Air sensitive.During combustion, may produce irritating and toxic gases such as carbon oxides and hydrogen bromide.[2][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The safe handling of any chemical is governed by the "Hierarchy of Controls," which prioritizes the most effective safety measures. For this compound, a combination of engineering controls and robust PPE is essential.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible for required use) Substitution Substitution (Not feasible for required use) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to handling the compound.

  • Engineering Controls : The primary engineering control is a certified chemical fume hood.[11] This is non-negotiable.

    • Causality : A fume hood serves a dual purpose: it contains the solid particulate matter (dust) to prevent inhalation, which is a primary hazard (H335), and it protects the air-sensitive compound from atmospheric moisture and oxygen, thus preserving its integrity.[2] An eyewash station must be readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical safety goggles are mandatory.[10] A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.

    • Skin Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[12] A full-length laboratory coat must be worn and kept fastened.

    • Respiratory Protection : If handling large quantities or if there is a potential for significant dust generation outside of a fume hood (a scenario to be avoided), a NIOSH-approved particulate respirator is required.[12]

    • Scientist's Note : PPE is the last line of defense. The integrity of your experiment and your personal safety rely on first implementing proper engineering controls. Never weigh this material on an open bench.

Section 4: Protocol for Safe Handling and Use

The most common procedure involving this compound is weighing and transferring it for a reaction. Adherence to a strict protocol is critical to prevent contamination and exposure.

Protocol 4.1: Step-by-Step Procedure for Weighing and Transferring the Solid

cluster_1 Workflow for Weighing and Transferring Solid Compound Start Start Prep 1. Prepare Workspace (Inside Fume Hood) Start->Prep Don_PPE 2. Don Full PPE Prep->Don_PPE Tare 3. Place Weigh Boat on Balance & Tare Don_PPE->Tare Transfer 4. Transfer Solid (Use anti-static spatula) Tare->Transfer Record 5. Record Final Mass Transfer->Record Seal 6. Securely Seal Source & Destination Containers Record->Seal Clean 7. Clean Workspace & Dispose of Waste Seal->Clean End End Clean->End

Caption: Standard workflow for weighing and transferring the solid.

  • Workspace Preparation : Decontaminate the work surface inside the chemical fume hood. Place all necessary equipment (spatula, weigh boat, secondary container, waste bag) inside the hood.

  • Don PPE : Before handling the container, ensure all required PPE is correctly worn.

  • Equilibrate and Tare : Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent moisture condensation. Place an anti-static weigh boat on the analytical balance and tare to zero.

    • Scientist's Note : Temperature equilibration is vital. Opening a cold container in a warmer, humid environment will cause water to condense on the product, compromising its purity and weight accuracy.

  • Transfer Compound : Open the container inside the fume hood. Using a clean, dry spatula, carefully transfer the desired amount of solid to the weigh boat. Work slowly to minimize dust generation.[10] Promptly and securely reseal the main container.

  • Record Mass : Record the final mass.

  • Transfer to Reaction Vessel : Carefully transfer the weighed solid into the destination vessel (e.g., reaction flask).

  • Cleanup : Wipe the spatula clean. Place the used weigh boat and any contaminated wipes into a designated hazardous waste bag. Decontaminate the work surface again.

  • Doff PPE : Remove gloves and other PPE correctly to avoid cross-contamination, and wash hands thoroughly.[10]

Section 5: Recommended Storage and Stability

Proper storage is paramount for maintaining the compound's purity and preventing degradation.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][10]

  • Container : The compound must be stored in a tightly-closed container to prevent exposure to air and moisture.[2]

  • Inert Atmosphere : Due to its air sensitivity, long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended to prevent oxidation.[2][3] Many suppliers ship this material under an inert atmosphere for this reason.

    • Causality : Phenolic compounds, especially electron-rich ones, can be susceptible to oxidation.[13] Oxidation can lead to the formation of colored impurities (e.g., quinones), which can interfere with subsequent chemical reactions and analyses.

  • Incompatible Materials :

    • Strong Oxidizing Agents : Avoid contact with strong oxidizers, which can cause vigorous and potentially hazardous reactions.[12]

    • Bases : As a phenol, it is acidic and will react with strong bases.

    • Certain Metals : Avoid contact with steel, copper, and brass alloys, as reactions may occur.[12]

Section 6: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is required.

Spill Response (Minor Spills)
  • Ensure the spill is contained within the fume hood.

  • Wearing full PPE, gently sweep up the solid material, avoiding dust generation.[10]

  • Use an inert absorbent material for final cleanup if necessary.[10]

  • Place all contaminated materials into a sealed, labeled hazardous waste container.[10]

  • Ventilate the area and decontaminate the surface.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.

Section 7: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Classification : Users must follow all federal, state, and local regulations for hazardous waste disposal.[10] Do not dispose of it down the drain or with general laboratory trash.[10]

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Institutional Procedures : Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 20834-61-1).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • CPAChem. (2025). Safety data sheet: 2,6-Di-tert-butylphenol.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-2,6-di-tert-butylphenol. National Center for Biotechnology Information.
  • PubMed. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain.
  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-4-tert-butyl-6-methylphenol.
  • LGC Standards. (2023). Safety Data Sheet: 2,4-Di-tert-butylphenol.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,6-di-tert-butylphenol.
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  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol.

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A Researcher's Comprehensive Guide to 2-Bromo-4,6-di-tert-butylphenol: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Hindered Bromophenol in Modern Chemistry

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenol that has garnered significant interest in various fields of chemical synthesis, from the development of novel pharmaceuticals to the creation of specialized polymers.[1][2] Its unique molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl moiety and a strategically placed bromine atom, imparts a distinct combination of reactivity and stability.[3] The tert-butyl groups provide steric hindrance, which modulates the reactivity of the phenolic hydroxyl group, making it an effective radical scavenger and antioxidant.[4] This property is of particular interest in medicinal chemistry, where hindered phenols are explored for their potential therapeutic effects in diseases associated with oxidative stress.[5][6] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular scaffolds, a crucial aspect in the synthesis of active pharmaceutical ingredients (APIs).[7][8] This guide provides an in-depth technical overview of this compound, covering its commercial landscape, quality control considerations, and practical guidance for its use in a research and development setting.

Section 1: Navigating the Commercial Landscape: Sourcing High-Quality this compound

The successful outcome of any research endeavor heavily relies on the quality of the starting materials. For a specialized reagent like this compound, selecting a reputable supplier is paramount. Several well-established chemical suppliers offer this compound, typically with a purity of 97% or higher.

Key Commercial Suppliers

A survey of the market reveals several key suppliers for research and bulk quantities of this compound. These include, but are not limited to:

  • Thermo Fisher Scientific (Alfa Aesar) [9]

  • Sigma-Aldrich (Merck)

  • Oakwood Chemical [5]

  • BLDpharm [10]

  • Ambeed [11]

  • ChemicalBook [12]

Critical Evaluation of Supplier Documentation

Beyond mere availability, a thorough evaluation of the documentation provided by the supplier is essential. The Certificate of Analysis (CoA) is the most critical document, providing a batch-specific quality report.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white crystalline powderConformsVisual
Identity Conforms to structureConforms¹H NMR, FT-IR
Purity (by GC) ≥ 97.0%98.5%Gas Chromatography
Melting Point 55-59 °C57.2 °CUSP <741>
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC-MS
Water Content (Karl Fischer) ≤ 0.5%0.12%USP <921>

Note: This is a representative CoA compiled from typical specifications. Actual values will vary by supplier and batch.

The workflow for selecting and qualifying a supplier for this compound should be a systematic process to ensure the procurement of material that meets the stringent requirements of pharmaceutical research and development.

G cluster_0 Supplier Selection & Qualification Workflow start Identify Potential Suppliers request_docs Request CoA, SDS, and Specification Sheets start->request_docs eval_docs Evaluate Documentation for Completeness and Compliance request_docs->eval_docs request_sample Request Sample for In-house QC eval_docs->request_sample Docs Acceptable reject_supplier Reject Supplier eval_docs->reject_supplier Docs Unacceptable perform_qc Perform Incoming Quality Control Testing request_sample->perform_qc compare_results Compare QC Results with Supplier CoA perform_qc->compare_results approve_supplier Approve Supplier and Place Order compare_results->approve_supplier Results Match compare_results->reject_supplier Discrepancy Found

Caption: Workflow for supplier selection and qualification.

Section 2: Ensuring Scientific Integrity: A Deep Dive into Quality Control

The adage "garbage in, garbage out" holds particularly true in drug development. Impurities in starting materials can lead to unforeseen side reactions, impact biological activity, and compromise the integrity of research data. Therefore, a robust in-house quality control (QC) protocol for incoming this compound is not just recommended, but essential.

Understanding the Synthesis and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of 4,6-di-tert-butylphenol. This reaction, while generally efficient, can lead to several impurities:

  • Unreacted Starting Material: Incomplete bromination can result in the presence of residual 4,6-di-tert-butylphenol.

  • Over-bromination Products: The presence of an additional bromine atom can lead to the formation of 2,6-dibromo-4-tert-butylphenol.[13]

  • Positional Isomers: Although less common due to the directing effects of the hydroxyl and tert-butyl groups, other brominated isomers could potentially form.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended to ensure the identity and purity of this compound.

2.2.1 Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups, such as the O-H stretch of the phenol and the C-Br stretch.[13][16]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.[3][17]

2.2.2 Chromatographic Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both separating volatile impurities and confirming the identity of the main component.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for quantifying the purity of phenolic compounds.

Step-by-Step Incoming Quality Control Protocol
  • Documentation Review: Carefully examine the supplier's CoA and compare it with the product specifications.

  • Visual Inspection: Check the physical appearance of the material, ensuring it matches the description (e.g., white to off-white crystalline powder).

  • Solubility Test: Confirm the solubility in appropriate organic solvents as a preliminary check.

  • Identity Confirmation (FT-IR):

    • Acquire an FT-IR spectrum of the incoming material.

    • Compare the spectrum to a reference spectrum (either from a trusted source or a previously qualified batch).

    • Key peaks to observe include the O-H stretch (~3600-3200 cm⁻¹) and the aromatic C-H and C=C stretches.

  • Purity Analysis (HPLC or GC):

    • Prepare a standard solution of the material at a known concentration.

    • Develop and validate an appropriate HPLC or GC method. For HPLC, a C18 column with a mobile phase of acetonitrile and water is a good starting point. For GC, a non-polar column is typically used.

    • Analyze the sample and calculate the purity based on the peak area percentage.

    • Identify and, if possible, quantify any impurities.

  • Final Approval: If all tests meet the pre-defined specifications, the batch can be approved for use in research.

Section 3: Safe Handling, Storage, and Disposal: A Scientist's Responsibility

This compound is classified as an irritant, causing skin and eye irritation.[18][19] Therefore, adherence to proper safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[20][21]

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and bases.

  • The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • As a halogenated organic compound, it should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[22][23][24][25]

  • Do not dispose of this chemical down the drain.

Section 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks. The ability to introduce diverse substituents at the 2-position allows for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications of Hindered Phenols

Sterically hindered phenols are well-known for their antioxidant properties.[4] This class of compounds is being investigated for a range of therapeutic applications, including:

  • Anti-inflammatory agents: By scavenging reactive oxygen species (ROS), hindered phenols can mitigate inflammatory responses.

  • Anticancer agents: Some studies suggest that bromophenol derivatives can induce apoptosis in cancer cells.[8]

  • Neuroprotective agents: The antioxidant properties of hindered phenols may offer protection against oxidative damage implicated in neurodegenerative diseases.[6]

The development of novel therapeutics often involves the synthesis of libraries of compounds based on a core scaffold. This compound serves as an excellent starting point for generating such libraries, enabling the exploration of its potential as a pharmacologically active agent.

G cluster_1 Synthetic Utility in Drug Discovery start_material This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) start_material->cross_coupling Versatile Synthetic Handle derivatization Further Derivatization cross_coupling->derivatization compound_library Diverse Compound Library derivatization->compound_library sar_studies Structure-Activity Relationship (SAR) Studies compound_library->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Synthetic pathway from starting material to drug candidate.

Conclusion

This compound is a valuable and versatile reagent for researchers in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate, coupled with the intriguing biological potential of hindered phenols, makes it a compound of significant interest. By understanding the commercial landscape, implementing rigorous quality control measures, adhering to strict safety protocols, and appreciating its synthetic potential, researchers can effectively leverage this compound to advance their scientific endeavors. This guide serves as a foundational resource to empower scientists to make informed decisions and conduct their research with the highest degree of scientific integrity and safety.

References

  • Irritants SOP.
  • General Use SOP for Irritants. (2013). University of California, Santa Cruz. [Link]
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  • The Role of 4-Bromophenol in Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]
  • General Use SOP - Irritants. (2024). Stanford Environmental Health & Safety. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Halogenated Solvents in Laboratories. (2021).
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). Molecules, 25(18), 4258. [Link]
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  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. (2023). Brainly. [Link]
  • 2-Bromo-4-tert-butylphenol. PubChem. [Link]
  • This compound. NIST Chemistry WebBook. [Link]
  • This compound. Oakwood Chemical. [Link]
  • 2-Bromo-4-tert-butylphenol. SpectraBase. [Link]
  • Bromophenols in Marine Algae and Their Bioactivities. (2012). Marine Drugs, 10(12), 2629–2654. [Link]
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024).
  • This compound, 97%. Fisher Scientific. [Link]
  • 4-Bromo-2,6-di-tert-butylphenol. PubChem. [Link]
  • Bromophenol. Wikipedia. [Link]
  • Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. (2023). Journal of Ethnopharmacology, 318, 116931. [Link]
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  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). Polymers, 16(15), 2008. [Link]

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An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenol that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and bulky tert-butyl substituents, provide a platform for a diverse range of chemical transformations. This in-depth technical guide offers a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutics and functional materials. Detailed experimental protocols, mechanistic insights, and a thorough survey of its reaction chemistry are presented to serve as a practical resource for researchers in both academic and industrial settings.

Genesis and Historical Perspective: The Rise of Sterically Hindered Phenols

The story of this compound is intrinsically linked to the broader history of sterically hindered phenols. These compounds, characterized by bulky alkyl groups positioned ortho to a hydroxyl group, gained prominence in the mid-20th century for their exceptional antioxidant properties. The tert-butyl groups sterically shield the phenolic proton, enhancing its stability and allowing it to act as an effective radical scavenger. This discovery was a significant advancement in the prevention of oxidative degradation in a wide array of materials, including plastics, rubber, and food products.

While a singular "discovery" of this compound is not prominently documented, its emergence can be seen as a logical and strategic progression in the field of synthetic organic chemistry. The parent compound, 2,4-di-tert-butylphenol, is a widely used industrial chemical synthesized via the Friedel-Crafts alkylation of phenol with isobutylene.[1] The introduction of a bromine atom onto this scaffold was a key step in transforming a potent antioxidant into a versatile synthetic intermediate. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of the bulky and stabilizing 2,4-di-tert-butylphenyl moiety into more complex molecular architectures.

Synthesis and Purification: A Practical Approach

The most common and efficient method for the preparation of this compound is the electrophilic bromination of 2,4-di-tert-butylphenol. The regioselectivity of this reaction is controlled by the directing effects of the hydroxyl and tert-butyl groups.

Representative Synthetic Protocol

A reliable and scalable synthesis can be achieved using elemental bromine in a suitable solvent. The following protocol is adapted from established procedures for the bromination of related sterically hindered phenols.[2]

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution. The flask is charged with 2,6-di-tert-butylphenol (1.0 eq) and dry dichloromethane.

  • Bromination: The flask is cooled in an ice-water bath. A solution of bromine (1.1 eq) in dry dichloromethane is added dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an ethanol-water mixture to yield 4-bromo-2,6-di-tert-butylphenol as light yellow crystals.[2]

Causality and Self-Validation:

  • Stoichiometry: A slight excess of bromine ensures the complete consumption of the starting material.

  • Temperature Control: The reaction is performed at 0 °C to minimize the formation of over-brominated byproducts.

  • Quenching: The sodium sulfite quench is essential to neutralize any unreacted bromine, preventing potential side reactions during work-up.

  • Purification: Recrystallization is an effective method for obtaining a highly pure product, as evidenced by its sharp melting point and clean spectroscopic data.

Caption: Synthetic workflow for the bromination of a di-tert-butylphenol.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and material design.

PropertyValueReference
Molecular Formula C₁₄H₂₁BrO
Molecular Weight 285.22 g/mol
Appearance White to off-white solid
CAS Number 20834-61-1

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the hydroxyl proton, and the two non-equivalent tert-butyl groups.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows the expected number of signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum displays a characteristic sharp O-H stretching vibration, along with C-H and C-Br stretching frequencies.

  • Mass Spectrometry: The mass spectrum exhibits the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of C-C, C-N, and C-O bonds.[3] These reactions provide a powerful platform for the synthesis of complex molecules from simple precursors.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent. This is a highly versatile method for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between this compound and an amine. This is a key transformation in the synthesis of many pharmaceutical compounds.[3]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. This is a valuable tool for the synthesis of aryl alkynes.[3]

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Oxidative Coupling Reactions

The phenolic hydroxyl group can participate in oxidative coupling reactions to form C-C or C-O bonds. These reactions are often mediated by metal catalysts or enzymatic systems and can lead to the formation of dimeric and polymeric structures. The oxidative coupling of the related 2,4-di-tert-butylphenol has been shown to proceed under visible light using a recyclable TiO₂ photocatalyst.[4]

Formation of Stable Phenoxyl Radicals

Similar to other sterically hindered phenols, this compound can be oxidized to form a persistent phenoxyl radical. The bulky tert-butyl groups stabilize the radical, preventing rapid dimerization. The synthesis of the related 2,4,6-tri-tert-butylphenoxyl radical is achieved by oxidation of the parent phenol with potassium ferricyanide in a basic medium.[5] These stable radicals are valuable tools for studying radical reaction mechanisms and as spin probes in various spectroscopic techniques.

Applications in Drug Discovery and Materials Science

The unique combination of steric bulk, antioxidant potential, and synthetic versatility makes this compound and its derivatives attractive scaffolds for applications in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The ability to undergo a variety of coupling reactions makes it a valuable intermediate in the synthesis of complex drug molecules.[6] The sterically hindered phenol motif is found in a number of bioactive compounds and can impart favorable pharmacokinetic properties.

  • Ligand Synthesis: The phenolic oxygen and the bromine atom provide two points for modification, enabling the synthesis of bidentate and polydentate ligands for transition metal catalysis.[7]

  • Antioxidants and Stabilizers: The parent 2,4-di-tert-butylphenol is a precursor to antioxidants such as tris(2,4-di-tert-butylphenyl)phosphite.[1] The bromo-derivative can be incorporated into larger molecules to impart antioxidant properties.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound stands as a testament to the power of strategic molecular design. By building upon the well-established foundation of sterically hindered phenols, the introduction of a bromine atom has unlocked a wealth of synthetic possibilities. This guide has provided a comprehensive overview of its history, synthesis, properties, and diverse applications. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound is certain to increase, making it a key component in the toolbox of the modern synthetic chemist.

References

  • Ooi, T., Maruoka, K., & Yamamoto, H. (1995). REARRANGEMENT OF trans-STILBENE OXIDE TO DIPHENYLACETALDEHYDE WITH CATALYTIC METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 72, 95. [Link]
  • Twitty, C. G., et al. (2021).
  • Wikipedia. (2023). 2,4-Di-tert-butylphenol. [Link]
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The Unseen Sentinels: A Technical Guide to the Research Applications of Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hindered phenols represent a cornerstone class of synthetic antioxidants, engineered for stability and potent radical-scavenging activity. Their unique structural motif—a phenolic hydroxyl group flanked by bulky alkyl groups—governs their efficacy and versatility across a remarkable spectrum of scientific and industrial research. This guide offers an in-depth exploration of the core principles, experimental methodologies, and advanced applications of hindered phenols. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a mere recitation of facts to provide a foundational understanding of why and how these molecules are indispensable in modern research, from polymer science to pioneering therapeutics. We will dissect their mechanism of action, provide validated experimental protocols for their evaluation, and explore their burgeoning role in medicinal chemistry, all while grounding these insights in authoritative, verifiable sources.

The Core Principle: Steric Hindrance as a Design Element for Potent Antioxidant Activity

The defining characteristic of a hindered phenol is the presence of bulky substituent groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the benzene ring.[1][2] This architectural feature is not incidental; it is a deliberate design element that dictates the molecule's function.

The primary role of a phenolic antioxidant is to intercept and neutralize destructive free radicals, thereby terminating oxidative chain reactions.[3] This is achieved through the donation of the hydrogen atom from the hydroxyl group.[4] In an unhindered phenol, the resulting phenoxyl radical is reactive and can potentially participate in secondary reactions, diminishing its overall efficacy.

Herein lies the elegance of steric hindrance. The bulky groups surrounding the hydroxyl moiety serve two critical functions:

  • Enhanced Stability of the Phenoxyl Radical: Once the hindered phenol donates its hydrogen atom to a free radical, the resulting phenoxyl radical is sterically shielded by the flanking bulky groups. This shielding makes it difficult for the radical to react with other molecules, rendering it stable and less likely to propagate new radical chains.[5]

  • Selective Reactivity: The steric bulk prevents the hydroxyl group from participating in unwanted side reactions but does not impede its ability to donate a hydrogen atom to small, highly reactive free radicals like peroxy radicals.[1][4]

This combination of properties makes hindered phenols highly efficient and persistent radical scavengers, capable of neutralizing multiple free radicals.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental radical scavenging cycle of a hindered phenol.

HinderedPhenolMechanism cluster_0 Oxidative Chain Reaction cluster_1 Interruption by Hindered Phenol R_dot R• (Alkyl Radical) O2 O₂ R_dot->O2 + O₂ ROO_dot ROO• (Peroxy Radical) O2->ROO_dot Fast RH RH (Organic Substrate) ROO_dot->RH + RH ROO_dot2 ROO• ROOH ROOH (Hydroperoxide) RH->ROOH R_dot2 R• RH->R_dot2 Chain Propagation R_dot2->O2 ArOH ArOH (Hindered Phenol) ArO_dot ArO• (Stable Phenoxyl Radical) ArOH->ArO_dot H• Donation ROOH2 ROOH (Neutralized) ArOH->ROOH2 ROO_dot2->ArOH Radical Interception

Caption: Radical scavenging mechanism of a hindered phenol interrupting an oxidative chain reaction.

Application Domain I: Stabilization of Polymeric Materials

The most extensive and economically significant application of hindered phenols is in the stabilization of polymers.[7][8] During processing (e.g., extrusion, molding) and throughout their service life, polymers are exposed to heat, light, and oxygen, which initiate oxidative degradation.[3] This degradation manifests as discoloration, brittleness, cracking, and a loss of mechanical properties.[5] Hindered phenols are incorporated into plastics such as polyethylene, polypropylene, and PVC to act as primary antioxidants, ensuring material integrity and longevity.[1][3][8]

Evaluating Stabilizer Efficacy: Key Experimental Protocols

Assessing the performance of a hindered phenol in a polymer matrix requires standardized, quantitative methods. The following protocols are fundamental in the field.

The OIT test is an accelerated method to determine the thermal-oxidative stability of a material.[9][10] It measures the time until the onset of exothermic oxidation of a sample held at a constant high temperature in an oxygen atmosphere. A longer OIT indicates greater stability.[11]

Governing Standard: ASTM D3895[10][12]

Methodology:

  • Sample Preparation: A small, representative sample of the stabilized polymer (typically 5-10 mg) is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating Phase: The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[7]

  • Isothermal Phase (Inert): The sample is allowed to equilibrate at the test temperature for several minutes.

  • Gas Switch & Data Acquisition: The purge gas is switched from nitrogen to pure oxygen. The instrument begins recording the heat flow signal as a function of time.

  • Endpoint Determination: The test continues until a sharp exothermic peak is observed, indicating the onset of rapid oxidation. The OIT is the time elapsed from the introduction of oxygen to the onset of this exotherm.[11]

Data Interpretation: A longer OIT directly correlates with a higher concentration or greater efficacy of the hindered phenolic antioxidant in the polymer formulation.

MFR testing evaluates the effect of processing or aging on the polymer's molecular weight. Polymer degradation often leads to chain scission, reducing molecular weight and increasing the melt flow rate. An effective stabilizer will minimize changes in MFR after processing or aging.

Governing Standard: ASTM D1238[1][5]

Methodology:

  • Sample Preparation: The polymer, compounded with the hindered phenol, is processed (e.g., through multiple extrusion cycles) or aged under defined conditions.

  • Instrument Setup: An extrusion plastometer is preheated to a specified temperature. A standard weight is selected based on the material being tested.

  • Material Loading: A specified amount of the polymer sample (approx. 7 grams) is loaded into the heated barrel of the plastometer.[1]

  • Extrusion: The selected weight is applied to a plunger, forcing the molten polymer through a standardized die.

  • Measurement (Procedure A): The extrudate is cut at fixed time intervals. These timed samples are weighed.[13]

  • Calculation: The MFR is calculated from the mass of the extruded polymer and the time interval, expressed in grams per 10 minutes (g/10 min).[5]

Data Interpretation: A stable MFR value after repeated processing or aging indicates that the hindered phenol is effectively preventing polymer degradation. A significant increase in MFR suggests poor stabilization.[14]

Comparative Performance of Common Hindered Phenolic Stabilizers
AntioxidantStructure TypeKey FeaturesTypical Applications
Antioxidant 1010 PolyphenolicHigh molecular weight, low volatility, excellent thermal stability.[5]Polypropylene, Polyethylene
Antioxidant 1076 MonophenolicGood compatibility with most polymers, low volatility.[5]PVC, Polystyrene, Adhesives
Antioxidant 1330 PolyphenolicHigh resistance to water extraction, low discoloration.[5]Polyolefins, TPE, ABS
BHT MonophenolicLow molecular weight, volatile, cost-effective.[10]Rubber, Petroleum products

Application Domain II: Drug Development and Medicinal Chemistry

The potent radical-scavenging ability of the hindered phenol moiety has made it an attractive pharmacophore in drug design, particularly for diseases associated with oxidative stress.[6][15] Researchers are exploring hindered phenols for their potential therapeutic effects in neurodegenerative diseases, cardiovascular conditions, and even cancer.[6][15]

A key concept in this field is the "chameleonic" nature of some hindered phenols.[15] While they act as protective antioxidants in healthy tissues, under the specific redox conditions of a tumor microenvironment (high oxidative stress), they can be converted to cytotoxic species that selectively target cancer cells.[15][16]

Case Study: Probucol - A Hindered Phenol Drug

Probucol is a diphenolic, lipid-lowering agent with powerful antioxidant and anti-inflammatory properties.[9][12] Its primary mechanism involves preventing the oxidative modification of low-density lipoprotein (LDL) cholesterol, a critical step in the development of atherosclerosis.[9] Research has extended to its potential neuroprotective effects and its role in delaying the onset of conditions like Alzheimer's disease.[12][17]

Mechanism of Action in Atherosclerosis:

  • Inhibition of LDL Oxidation: Probucol integrates into LDL particles and acts as a potent antioxidant, preventing their oxidation.[18]

  • Reduced Foam Cell Formation: Oxidized LDL is readily taken up by macrophages, leading to the formation of "foam cells," which are precursors to atherosclerotic plaques. By preventing LDL oxidation, Probucol slows this process.[18]

  • Enhanced Reverse Cholesterol Transport: It also appears to promote the removal of cholesterol from peripheral tissues back to the liver for excretion.[12]

Visualizing the Preclinical Drug Development Workflow

The path from a promising hindered phenol compound to a potential drug candidate involves a rigorous, multi-stage preclinical evaluation.

PreclinicalWorkflow cluster_Discovery Phase 1: Discovery & Synthesis cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Animal Models cluster_IND Phase 4: IND-Enabling Lead_ID Lead Identification (e.g., BHT, Probucol) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Synthesis of Novel Analogues SAR->Synthesis Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant_Assays Cell_Culture Cell-Based Assays (Cytotoxicity, Efficacy) Antioxidant_Assays->Cell_Culture Mechanism Mechanism of Action Studies Cell_Culture->Mechanism PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Mechanism->PK_PD Efficacy Efficacy in Disease Models (e.g., Atherosclerosis in rabbits) PK_PD->Efficacy Tox Toxicology & Safety Pharmacology Efficacy->Tox Formulation Formulation Development Tox->Formulation GMP GMP Manufacturing Formulation->GMP IND_Submission IND Application Submission GMP->IND_Submission Clinical_Trials Clinical_Trials IND_Submission->Clinical_Trials To Human Clinical Trials

Caption: A generalized workflow for the preclinical development of hindered phenol-based therapeutics.

Protocol 3.1: DPPH Radical Scavenging Assay

This widely used in vitro assay provides a rapid and reliable method to screen the radical scavenging potential of newly synthesized hindered phenol derivatives.[19][20]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[21]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (hindered phenol derivative) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol).[21]

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.[19][21]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound/standard to triplicate wells.

    • Add 100 µL of the solvent to control wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells. Mix gently.[21]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[21]

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Interpretation: A lower IC₅₀ value signifies a higher antioxidant activity. This allows for the rapid comparison of the potency of different synthesized analogues.[15]

Application Domain III: Advanced Organic Synthesis

Beyond their role as additives, hindered phenols are valuable building blocks in organic synthesis. The phenolic group can be a handle for further chemical modification, allowing for the construction of more complex molecules with tailored properties.[2][22]

For example, researchers are designing multifunctional additives by linking a hindered phenol moiety to another functional group, such as a UV absorber (e.g., a benzophenone), within the same molecule.[2] This creates a single, highly efficient additive that provides both antioxidant and light-stabilizing properties, which can be superior to simply blending two separate additives.[23]

Example Synthetic Scheme: Synthesis of a Hindered Phenol-Benzophenone Hybrid

The following scheme outlines a two-step synthesis of a multifunctional polymer anti-aging agent, demonstrating the use of a hindered phenol as a synthetic precursor.[2]

Step 1: Esterification 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is reacted with 3-bromo-1-propanol in the presence of an acid catalyst to form the corresponding bromopropyl ester.

Step 2: Williamson Ether Synthesis The bromopropyl ester intermediate is then reacted with 2,4-dihydroxybenzophenone in the presence of a base (e.g., K₂CO₃) to form the final hybrid compound via an ether linkage.

This synthetic strategy showcases how the robust hindered phenol structure can be integrated into more complex molecular architectures to achieve synergistic effects.

Conclusion and Future Outlook

Hindered phenols are far more than simple industrial additives. Their elegantly designed structure provides a powerful tool for controlling oxidation in a vast array of research contexts. From ensuring the long-term stability of advanced polymer composites to providing the chemical scaffold for next-generation therapeutics, their applications are continually expanding.

Future research is poised to move in several exciting directions:

  • Development of Novel Materials: Incorporating hindered phenols into new classes of self-healing polymers and advanced composites to enhance durability and lifespan.[6]

  • Advanced Medical Applications: Further exploration of hindered phenol derivatives for treating a wider range of oxidative stress-related diseases, including age-related macular degeneration and specific types of cancer.[6][24]

  • Green Chemistry: Designing more environmentally benign synthetic routes for hindered phenols and developing bio-based hindered phenols derived from renewable resources.

As our understanding of radical-mediated processes in materials science and biology deepens, the rational design and application of hindered phenols will undoubtedly continue to be a critical area of research, enabling innovations that enhance the stability, longevity, and efficacy of the products and therapies that shape our world.

References

  • Mechanism of Hindered Phenol Antioxidant. (2024, June 21).
  • Probucol. (n.d.). In Wikipedia.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10).
  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. [Link]
  • Hindered Phenols | Antioxidants for Plastics. (n.d.). Amfine. [Link]
  • Studies on the mechanism of action of probucol. (n.d.). PubMed. [Link]
  • What is the mechanism of Probucol? (2024, July 17).
  • What is Probucol used for? (2024, June 14).
  • The Ultimate Guide to Hindered Phenol in 2024. (2024, January 5). Wellt Chemicals. [Link]
  • ASTM D1238 testing. (n.d.). Industrial Physics. [Link]
  • D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.).
  • Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages. (n.d.). NIH. [Link]
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6). [Link]
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). NIH. [Link]
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023, August 10). NIH. [Link]
  • New Probucol Analogues Inhibit Ferroptosis, Improve Mitochondrial Parameters, and Induce Glutathione Peroxidase in HT22 Cells. (2020, June 8). PubMed. [Link]
  • A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. [Link]
  • Design, Synthesis, and In Vitro Evaluation of a Novel Probucol Derivative: Protective Activity in Neuronal Cells Through GPx Upregulation. (n.d.).
  • The Role of Hindered Phenolic Antioxidants in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (n.d.). MDPI. [Link]
  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (n.d.).
  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.).
  • Benefits of Hindered Phenol Antioxidants in Polymer Processing. (n.d.). [Link]
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023, March 28). MDPI. [Link]
  • Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. (2020, June 23). NIH. [Link]
  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). MDPI. [Link]
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (n.d.). NIH. [Link]
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (n.d.). NIH. [Link]
  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. (n.d.). Rasayan Journal of Chemistry. [Link]
  • Hindered Phenolic Antioxidants as Heat-Oxygen Stabilizers for High-Density Polyethylene (HDPE). (n.d.).
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (n.d.). NIH. [Link]
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (n.d.). PubMed. [Link]
  • Preparation method of hindered phenol antioxidant 330. (n.d.).
  • Top Experimental Models Used In Anti-Aging Drug Pre-Clinical Research. (2025, September 23). [Link]
  • POLYETHYLENE (Stabiliz
  • Antioxidant Drug Design: Historical and Recent Developments. (2021, January 14). [Link]
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  • Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. (2019, January 7). PubMed Central. [Link]

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Methodological & Application

Synthesis of 2-Bromo-4,6-di-tert-butylphenol: An Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Phenols

2-Bromo-4,6-di-tert-butylphenol is a valuable sterically hindered phenol derivative. The strategic placement of bulky tert-butyl groups and a bromine atom on the phenol ring imparts unique chemical properties, making it a crucial intermediate in the synthesis of various organic compounds. These compounds find applications as antioxidants, UV stabilizers, and building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] The synthesis from the readily available 2,4-di-tert-butylphenol is a common yet nuanced laboratory procedure that requires a thorough understanding of electrophilic aromatic substitution.

The Chemical Rationale: Understanding the Bromination of 2,4-di-tert-butylphenol

The conversion of 2,4-di-tert-butylphenol to this compound is a classic example of an electrophilic aromatic substitution reaction. The phenol's hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, the hydroxyl group is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

In the case of 2,4-di-tert-butylphenol, the para position is already occupied by a tert-butyl group. The two ortho positions (positions 2 and 6) are available for substitution. The existing tert-butyl group at position 4 and the hydroxyl group at position 1 sterically hinder the ortho positions to some extent. However, the strong activating effect of the hydroxyl group facilitates the bromination at one of the available ortho positions.

The reaction proceeds via the attack of the electron-rich aromatic ring on a bromine molecule (Br₂), which acts as the electrophile. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate by a weak base (such as water or another solvent molecule) to restore the aromaticity of the ring and yield the brominated product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic bromination of 2,4-di-tert-butylphenol.

Reaction_Mechanism Reactant 2,4-Di-tert-butylphenol + Br₂ Intermediate Sigma Complex (Resonance Stabilized Carbocation) Reactant->Intermediate Electrophilic Attack Product This compound + HBr Intermediate->Product Deprotonation Workflow A 1. Dissolve 2,4-di-tert-butylphenol in CH₂Cl₂ B 2. Cool to 0-5 °C A->B C 3. Add Bromine Solution Dropwise B->C D 4. Stir at 0-5 °C (1-2h) C->D E 5. Quench with NaHCO₃ D->E F 6. Aqueous Workup E->F G 7. Dry and Evaporate Solvent F->G H 8. Column Chromatography G->H I 9. Isolate Pure Product H->I

Sources

The Synthetic Versatility of 2-Bromo-4,6-di-tert-butylphenol: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential Through Steric Hindrance and Reactive Sites

In the landscape of organic synthesis, 2-Bromo-4,6-di-tert-butylphenol stands out as a uniquely versatile precursor. Its structure, characterized by a phenolic hydroxyl group flanked by two bulky tert-butyl groups and a strategically positioned bromine atom, offers a powerful combination of steric hindrance and multiple reactive centers. This distinctive architecture is the cornerstone of its utility, enabling chemists to forge complex molecular frameworks with a high degree of control. The steric bulk of the tert-butyl groups not only imparts exceptional stability to resulting phenoxyl radicals but also directs the regioselectivity of subsequent transformations.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of materials science, drug discovery, and antioxidant development.

Core Applications and Synthetic Protocols

The strategic placement of the hydroxyl, bromo, and sterically demanding tert-butyl groups on the phenol ring makes this compound a valuable building block for a variety of chemical transformations.[2][3] This section will delve into its primary applications, providing detailed experimental protocols for each.

Synthesis of Hindered Phenolic Antioxidants: Quenching the Fires of Oxidation

Hindered phenolic antioxidants are crucial for preventing oxidative degradation in a wide range of materials, including plastics, fuels, and lubricants.[4] The core principle behind their function is the ability of the sterically hindered hydroxyl group to scavenge free radicals, forming a stable phenoxyl radical that does not propagate the oxidation chain.[5][6] this compound is an excellent precursor for creating more complex and tailored antioxidant structures.

This protocol details the synthesis of 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl through the oxidative coupling of this compound, followed by a debromination step. The initial oxidative coupling can be achieved using various oxidizing agents, with potassium ferricyanide being a common choice.[1]

Reaction Scheme:

G A This compound B Oxidative Coupling Product A->B K3[Fe(CN)6], Base D 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl B->D H2, Pd/C C Debromination

A representative workflow for biphenolic antioxidant synthesis.

Step-by-Step Protocol:

  • Oxidative Coupling:

    • To a solution of this compound (1.0 equiv) in a suitable solvent such as benzene or toluene, add a solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) (2.2 equiv) in an aqueous base (e.g., 2M KOH).

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude 2,2'-dihydroxy-3,3'-dibromo-5,5',6,6'-tetra-tert-butylbiphenyl.

  • Debromination:

    • Dissolve the crude product from the previous step in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl.

    • Purify the product by recrystallization or column chromatography.

ParameterValue
Starting MaterialThis compound
Key ReagentsK₃[Fe(CN)₆], KOH, H₂, Pd/C
SolventBenzene/Water, Ethanol
TemperatureRoom Temperature
Typical Yield60-80% (over two steps)
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for the formation of carbon-carbon bonds.[1]

The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds by reacting an organohalide with an organoboron compound.[7][8] This reaction is highly valued for its functional group tolerance and generally mild conditions.[9]

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid.

Reaction Scheme:

G A This compound C 2-(phenyl)-4,6-di-tert-butylphenol A->C Pd Catalyst, Base, Solvent B Phenylboronic Acid B->C

General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can be critical for hindered substrates.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.
SolventToluene/H₂O, Dioxane/H₂ODegassed solvents are crucial to prevent catalyst deactivation.
Temperature80-100 °CHigher temperatures may be needed for less reactive boronic acids.
Typical Yield70-95%Yields are substrate-dependent.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12]

This protocol outlines the coupling of this compound with phenylacetylene.

Reaction Scheme:

G A This compound C 2-(phenylethynyl)-4,6-di-tert-butylphenol A->C Pd/Cu Catalyst, Base, Solvent B Phenylacetylene B->C

Workflow for Sonogashira coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne, for example, phenylacetylene (1.2 equiv), dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium CatalystPdCl₂(PPh₃)₂Other palladium sources can also be effective.
Copper Co-catalystCuIEssential for the catalytic cycle in the traditional Sonogashira.
Base/SolventTriethylamine, DiisopropylamineThe amine acts as both the base and often the solvent.
TemperatureRoom Temperature to 60 °CMild conditions are typically sufficient.
Typical Yield80-98%Generally high-yielding for a variety of alkynes.
Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[13][14] While traditional Ullmann conditions often required harsh temperatures, modern protocols with ligands allow for milder reaction conditions.[15]

This protocol describes the synthesis of 2-(phenoxy)-4,6-di-tert-butylphenol.

Reaction Scheme:

G A This compound C 2-(phenoxy)-4,6-di-tert-butylphenol A->C Cu Catalyst, Base, Solvent B Phenol B->C

Ullmann condensation workflow.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask, add a copper catalyst (e.g., CuI, 10 mol%), this compound (1.0 equiv), phenol (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsNotes
Copper CatalystCuI, Cu₂OCatalyst choice can influence reaction efficiency.
BaseK₂CO₃, Cs₂CO₃A strong base is required to deprotonate the phenol.
SolventDMF, DMSO, NMPHigh-boiling aprotic polar solvents are typically used.
Temperature120-150 °CElevated temperatures are often necessary.
Typical Yield50-70%Yields can be moderate due to the hindered nature of the substrate.

Formation and Application of Stable Phenoxyl Radicals

A hallmark of sterically hindered phenols like this compound is their ability to form highly stable phenoxyl radicals upon oxidation.[1] The bulky tert-butyl groups prevent dimerization and other degradation pathways that are common for less hindered phenoxyl radicals.[16] This stability makes them valuable for studying radical chemistry and as spin labels in various applications.

The oxidation can be readily achieved using mild oxidizing agents such as potassium ferricyanide in a basic medium.[1][17] The resulting radical is often deeply colored, allowing for easy visual monitoring of its formation.[16]

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its unique combination of steric hindrance and reactive functional groups provides a versatile platform for the synthesis of a wide array of valuable compounds, from high-performance antioxidants to complex biaryl and alkynyl structures. The protocols outlined in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of this remarkable precursor. As the demand for novel materials and pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is set to increase. Future research will likely focus on expanding its applications in areas such as C-H activation and the development of novel catalytic systems that can overcome the steric challenges it presents, further broadening its synthetic utility.[18][19][20]

References

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  • Benchchem. (n.d.). This compound | 20834-61-1.
  • Benchchem. (n.d.). Application Notes and Protocols: Ullmann Condensation of 2-Bromo-5-methylanisole with Phenols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-isopropylphenol.
  • OChem Incorporation. (2026). Key Uses of 2-Bromo-4-tert-butylphenol in Chemical Synthesis.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Benchchem. (n.d.). Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
  • ACS Publications. (n.d.). Selective preparation. 31. Oxidative coupling of 2-halo-4,6-di-tert-butylphenols with potassium hexacyanoferrate(III) in benzene | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes.
  • TCI Chemicals. (n.d.). C-H Bond Activation Reaction.
  • ResearchGate. (2025). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant.
  • ResearchGate. (2025). A Catalysis Guide Focusing on C–H Activation Processes.
  • SciELO. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol.
  • RSC Publishing. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical.

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Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3] Among the vast array of substrates, sterically hindered aryl halides like 2-Bromo-4,6-di-tert-butylphenol present a unique synthetic challenge and a significant opportunity. The resulting biaryl structures, featuring bulky substituents, are prevalent in pharmacologically active molecules, advanced materials, and novel ligands for catalysis.[4][5][6]

The di-tert-butylphenol moiety, in particular, is a well-known structural motif in antioxidants and other biologically active compounds.[6] The strategic introduction of an aryl group at the 2-position via Suzuki coupling allows for the synthesis of a diverse library of derivatives with potential applications in drug discovery and materials science.[5][7] However, the steric hindrance imposed by the two tert-butyl groups flanking the phenolic hydroxyl and the bromine atom necessitates carefully optimized reaction conditions to achieve high yields.[4][8] This guide provides an in-depth analysis of the reaction, detailed experimental protocols, and insights into overcoming the challenges associated with the Suzuki coupling of this sterically demanding substrate.

Mechanistic Considerations: Overcoming Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9] For sterically hindered substrates like this compound, each of these steps can be significantly impacted.

  • Oxidative Addition: The initial step, where the aryl bromide adds to a Pd(0) complex, is often the rate-limiting step.[10] The bulky tert-butyl groups can impede the approach of the palladium catalyst to the C-Br bond. To overcome this, highly active catalyst systems are required. These typically involve electron-rich, bulky phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[11]

  • Transmetalation: Following oxidative addition, the organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.[12] The choice of base is critical; it must be strong enough to facilitate the formation of the boronate species without causing undesirable side reactions.[13][14] For hindered substrates, the rate of transmetalation can be slow, and careful selection of the base and solvent system is crucial for success.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[2] This step is typically fast, but the steric bulk of the coupled product can influence its rate.

The interplay between the palladium precursor, the ligand, the base, and the solvent is therefore of paramount importance for the successful coupling of this compound.

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product product reductive_elimination->product Product (Ar-Ar') aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation Workflow start Start setup Reaction Setup: - Add Aryl Bromide, Boronic Acid, Base - Add Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent react Heat Reaction Mixture (Conventional or Microwave) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Work-up: - Cool, Dilute, Extract monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Product purify->product

Sources

Application Note: Synthesis of Substituted Biphenyls Using 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted biphenyls are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2] This application note provides a comprehensive guide for the synthesis of sterically hindered biphenyls utilizing 2-Bromo-4,6-di-tert-butylphenol as a key starting material. We present detailed protocols for palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling due to its versatility and the low toxicity of its reagents.[3][4] Additionally, the Stille coupling is discussed as a viable alternative. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical analyses of reaction parameters to ensure reproducible and high-yielding syntheses.

Introduction: The Importance of Sterically Hindered Biphenyls

The biphenyl moiety is a cornerstone in the design of functional molecules. Its rigid, well-defined geometry allows for the precise spatial arrangement of substituents, influencing everything from receptor binding affinity in pharmaceuticals to the photophysical properties of organic light-emitting diodes (OLEDs). The introduction of bulky substituents, such as the tert-butyl groups present in the title compound, imparts unique properties. These include enforcing a twisted dihedral angle between the phenyl rings, which can be crucial for creating chiral atropisomers, and providing steric shielding to enhance the metabolic stability of drug candidates.

However, the synthesis of such sterically demanding structures presents a significant challenge.[5][6] Traditional methods often fail or provide low yields. Modern palladium-catalyzed cross-coupling reactions, which have revolutionized carbon-carbon bond formation, offer powerful solutions.[5][7] This note focuses on leveraging this compound, a commercially available and synthetically accessible building block, for these advanced applications.

The Key Synthon: Preparation of this compound

While this compound is commercially available, an in-house synthesis may be required. The most direct route involves the electrophilic bromination of 2,4-di-tert-butylphenol. The bulky tert-butyl groups effectively block the para position and one ortho position, directing bromination to the vacant ortho position.

Protocol 2.1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol (Illustrative Example)

This protocol describes the bromination of the related 2,6-di-tert-butylphenol to highlight the general procedure. A similar approach is used for the 2,4-isomer.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 2,6-di-tert-butylphenol (1.0 equiv) in a suitable solvent like dichloromethane.[8]

  • Bromination: Cool the flask in an ice-water bath. Charge the dropping funnel with a solution of bromine (1.1 equiv) in dichloromethane. Add the bromine solution dropwise to the stirred phenol solution over approximately 1 hour.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired product as a crystalline solid.[8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the environmental benignity of the boronic acid reagents.[3][9][10]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[9][10]

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.[4][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[9][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts pd_ii Ar-Pd(II)L₂-Br oa_ts->pd_ii tm_ts Transmetalation pd_ii->tm_ts pd_ii_ar Ar-Pd(II)L₂-Ar' tm_ts->pd_ii_ar re_ts Reductive Elimination pd_ii_ar->re_ts re_ts->pd0 product Ar-Ar' re_ts->product start_reagents Ar-Br start_reagents->oa_ts boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_ts

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Ligands and Bases

For sterically hindered substrates like this compound, the choice of phosphine ligand is paramount.

  • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl phosphines are required.[12][13] These ligands promote the crucial, and often rate-limiting, reductive elimination step. Their steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive, while their electron-donating nature accelerates both oxidative addition and reductive elimination.[13]

  • Base Selection: The base plays a key role in activating the boronic acid for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[9][14] For sensitive substrates, milder bases may be necessary. The choice of base can significantly impact yield and should be optimized for each specific substrate pairing.

Detailed Experimental Protocol

Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent, such as dioxane or toluene, via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Example Substrate Scope

The following table illustrates typical results for the Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane10092
33-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O9088
42-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11075

Yields are for isolated, purified products and are representative. Optimization may be required.

Alternative Coupling Strategy: The Stille Reaction

The Stille coupling, which pairs an organic halide with an organotin (stannane) reagent, is another powerful palladium-catalyzed reaction for C-C bond formation.[15][16]

Rationale and Comparison
  • Advantages: Organostannanes are often stable, isolable, and tolerant of many functional groups.[16][17] The reaction conditions are generally neutral or mild, avoiding the need for a strong base which can be beneficial for base-sensitive substrates.

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[15][17]

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step from tin to palladium.[17][18]

Stille_Workflow start Reactants: - this compound - Organostannane (R-SnBu₃) - Pd Catalyst & Ligand reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) start->reaction workup Aqueous Workup (e.g., KF solution to precipitate tin salts) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Product: Substituted Biphenyl purification->product

Caption: General experimental workflow for a Stille cross-coupling reaction.

Experimental Protocol

Protocol 4.1: Stille Coupling with Phenyltributyltin

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), phenyltributyltin (1.2 equiv), a palladium source (e.g., Pd(PPh₃)₄, 5 mol%), and an additive like lithium chloride (LiCl, 3.0 equiv) in an anhydrous solvent such as DMF or toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with ether. Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting and Final Considerations

  • Low Yield: If yields are low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For sterically demanding couplings, higher temperatures are often necessary.[12]

  • Side Reactions: A common side reaction in Suzuki couplings is protodeboronation of the boronic acid.[19][20] This can be minimized by using rigorously dried solvents and running the reaction under a strictly inert atmosphere. Homocoupling of the boronic acid (Glaser coupling) or the aryl halide (Ullmann coupling) can also occur.

  • Safety: Organotin reagents used in the Stille reaction are toxic and should be handled with extreme care in a well-ventilated fume hood.[17] Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a versatile and effective building block for the synthesis of sterically hindered substituted biphenyls. The Suzuki-Miyaura coupling, facilitated by bulky, electron-rich phosphine ligands, stands out as the method of choice due to its high efficiency, broad applicability, and favorable safety profile. The Stille coupling provides a robust alternative, particularly for substrates incompatible with basic conditions. By carefully selecting the catalyst system and reaction parameters as detailed in this guide, researchers can reliably access complex biphenyl structures for a wide range of applications in science and industry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling.
  • TCI Chemicals.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Ser, C. T., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Ser, C. T., et al.
  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Various Authors.
  • RSC Publishing. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Leadbeater, N. E., & Marco, M. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters.
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • ResearchGate.
  • Pagan, M. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society.
  • Zhang, W., et al. Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • NROChemistry. Stille Coupling.
  • Kumar, S., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Organic Chemistry Portal. Stille Coupling.
  • El-Malah, A. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Wikipedia. Stille reaction.
  • Chemistry LibreTexts. Stille Coupling.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-4,6-di-tert-butylphenol in the Synthesis of Sterically Demanding Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4,6-di-tert-butylphenol is a pivotal precursor in organometallic and coordination chemistry, valued for its unique combination of steric bulk and versatile reactivity. The two tert-butyl groups create a well-defined, sterically hindered environment around a metal center, influencing coordination geometry, catalytic activity, and stability. The presence of a reactive hydroxyl group and a carbon-bromine bond offers orthogonal synthetic handles for constructing a diverse array of sophisticated ligand architectures. This guide provides an in-depth exploration of the synthesis of two primary classes of ligands derived from this building block—bulky phosphines and phenoxy-imine analogues—complete with mechanistic insights, detailed experimental protocols, and characterization data.

Introduction: The Architectural Advantage of this compound

The utility of this compound (CAS No. 20834-61-1) in ligand design stems from its distinct structural features.[1] The tert-butyl groups at the 4- and 6-positions enforce significant steric hindrance, which is a crucial design element for:

  • Stabilizing Reactive Metal Centers: The bulky framework can protect low-coordinate or reactive metal centers from decomposition pathways like dimerization or unwanted side reactions.

  • Controlling Catalytic Selectivity: The defined steric pocket can influence substrate approach and product formation, enhancing selectivity in catalytic cycles.

  • Modulating Electronic Properties: While primarily a steric feature, the alkyl groups also act as weak electron-donating groups, subtly tuning the electronic environment of the final ligand.

The synthetic versatility is provided by two key reactive sites:

  • The Phenolic Hydroxyl Group: Readily deprotonated to form a phenoxide, which is a strong nucleophile and a classic coordinating group in many catalysts.

  • The Aryl Bromide: An ideal handle for carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic intermediates or transition metal-catalyzed cross-coupling reactions.

This document details the practical application of this precursor in synthesizing high-value ligands for research and development.

Synthesis of Bulky Mono-Phosphine Ligands

Bulky phosphine ligands are cornerstones of modern catalysis. The introduction of a phosphine moiety onto the this compound scaffold results in a bifunctional ligand capable of both P-coordination and O-coordination (as a phenoxide). Two robust methods are presented below.

Method A: Synthesis via Organolithium Intermediate

This classic and highly reliable method involves a halogen-metal exchange to create a potent nucleophile, which is then trapped with an electrophilic phosphorus source. The causality is straightforward: the strong C-Li bond is formed at the expense of the weaker C-Br bond, creating a localized carbanion that readily attacks the phosphorus atom of a chlorophosphine.

Protocol 1: Synthesis of 2-(Diphenylphosphino)-4,6-di-tert-butylphenol

  • Materials:

    • This compound (2.85 g, 10.0 mmol)

    • Anhydrous Tetrahydrofuran (THF), 50 mL

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol)

    • Chlorodiphenylphosphine (PPh₂Cl) (1.90 mL, 10.5 mmol)

    • Degassed Saturated Aqueous Ammonium Chloride (NH₄Cl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in 50 mL of anhydrous THF in a flame-dried, three-neck flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution dropwise over 15 minutes. The formation of the lithium salt of the phenol and subsequent halogen-metal exchange will occur. Stir the mixture at -78 °C for 1 hour.

    • Add chlorodiphenylphosphine dropwise. A color change and/or precipitation may be observed.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

    • Quench the reaction by slowly adding 20 mL of degassed, saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol or ethanol to yield the product as a white solid.

Workflow for Synthesis via Organolithium Intermediate

A This compound in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Halogen-Metal Exchange) B->C D Aryl Lithium Intermediate C->D E Add PPh₂Cl (C-P Bond Formation) D->E F Warm to RT, Stir Overnight E->F G Aqueous Quench (NH₄Cl) F->G H Purification (Chromatography/Recrystallization) G->H I Final Ligand Product H->I

Caption: Workflow for C-P bond formation using an organolithium intermediate.

Method B: Palladium-Catalyzed C–P Cross-Coupling (Hirao Reaction)

This method offers a more functional-group-tolerant alternative to organometallic reagents. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by reaction with a P(O)H compound and subsequent reductive elimination.[2] This route typically synthesizes a phosphine oxide, which is air-stable and easily purified. A final reduction step is required to obtain the desired phosphine ligand.

Protocol 2: Synthesis of (2-Hydroxy-3,5-di-tert-butylphenyl)diphenylphosphine oxide

  • Materials:

    • This compound (2.85 g, 10.0 mmol)

    • Diphenylphosphine oxide (2.22 g, 11.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂), (45 mg, 0.2 mol%)

    • Xantphos (231 mg, 0.4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol)

    • Anhydrous Toluene or 1,4-Dioxane, 50 mL

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, diphenylphosphine oxide, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask.

    • Add 50 mL of anhydrous toluene.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with toluene.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude phosphine oxide by column chromatography on silica gel.

    • Reduction Step: The purified phosphine oxide can be reduced to the phosphine using a silane reducing agent, such as trichlorosilane (HSiCl₃), in the presence of a base (e.g., triethylamine) in a solvent like toluene. This step must be performed under strictly anaerobic conditions.

Parameter Method A (Organolithium) Method B (Pd-Coupling)
Key Reagent n-ButyllithiumPalladium Catalyst (e.g., Pd(OAc)₂)
Typical Yield 60-80%70-90% (for phosphine oxide)
Key ¹H NMR Signal ~7.0-7.5 ppm (Ar-H), ~5.0 ppm (OH)~7.2-7.8 ppm (Ar-H), ~9.0 ppm (OH)
Key ³¹P NMR Signal ~ -15 to -25 ppm (Phosphine)~ +20 to +30 ppm (Phosphine Oxide)
Primary Advantage Direct, one-pot to phosphineHigh functional group tolerance
Primary Disadvantage Requires cryogenic temperaturesRequires extra reduction step

Table 1: Comparison of synthetic methods for phosphine ligand synthesis.

Synthesis of Phenoxy-Iminé and Related Ligands

Phenoxy-imine ligands, often of the Salen-type, are workhorses in coordination chemistry and catalysis.[3][4] Direct synthesis from this compound requires a creative approach, as the ortho-position necessary for forming a salicylaldehyde derivative is blocked by the bromine atom. A highly effective strategy is to utilize the existing C-Br bond to introduce functionality that leads to more complex, multidentate ligands, such as phenoxy-amidinates.

This approach leverages the nucleophilicity of the in situ generated lithium phenoxide to react with an electrophilic carbodiimide. This reaction is efficient and builds a sophisticated ligand scaffold in a single, well-defined step.[5]

Protocol 3: Synthesis of a Tethered Phenoxy-Amidinate Pro-Ligand

  • Materials:

    • This compound (2.85 g, 10.0 mmol)

    • Anhydrous Toluene, 60 mL

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.0 mL, 10.0 mmol)

    • N,N'-Diisopropylcarbodiimide (1.39 g, 11.0 mmol)

    • Degassed Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound in 40 mL of anhydrous toluene.

    • Cool the solution to 0 °C.

    • Slowly add one equivalent of n-BuLi. This deprotonates the phenol to form the lithium phenoxide. Stir at 0 °C for 30 minutes.

    • In a separate flask, dissolve N,N'-diisopropylcarbodiimide in 20 mL of anhydrous toluene.

    • Slowly add the carbodiimide solution to the lithium phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80 °C overnight. The reaction involves the insertion of the carbodiimide into the C-Li bond that is formed transiently after the initial lithiation of the C-Br bond (which is facilitated by the ortho-directing phenoxide).

    • Cool the reaction to room temperature and quench carefully with 20 mL of degassed water.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under vacuum.

    • Purify the resulting pro-ligand by recrystallization from a suitable solvent like hexane or acetonitrile.

Workflow for Phenoxy-Amidinate Pro-Ligand Synthesis

A This compound in Anhydrous Toluene B Deprotonation with n-BuLi (Forms Lithium Phenoxide) A->B C Lithiation at C-Br position B->C D Add Carbodiimide (R-N=C=N-R) C->D E Heat to 80 °C (Insertion Reaction) D->E F Aqueous Work-up E->F G Purification (Recrystallization) F->G H Final Pro-Ligand Product G->H

Caption: Synthesis of a phenoxy-amidinate ligand via lithiation and carbodiimide insertion.

Parameter Phenoxy-Amidinate Pro-Ligand
Ligand Class Multidentate, [O, N, N] donor set
Typical Yield 50-70%
Key ¹H NMR Signals Distinct signals for tert-butyl groups, isopropyl groups, and aromatic protons. A broad NH proton may also be visible.
Key ¹³C NMR Signal Signal for the amidine carbon (N-C=N) around 150-160 ppm.
Application Coordination to rare-earth and alkaline-earth metals for polymerization catalysis.[5]

Table 2: Characteristics of the phenoxy-amidinate pro-ligand.

Self-Validating Protocols: The Role of Characterization

The trustworthiness of any synthetic protocol relies on rigorous characterization of the final product. For the ligands described, the following analyses are considered essential for validation:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the overall structure, proton and carbon environments, and purity. The disappearance of the C-Br linked aromatic proton and the appearance of new signals (e.g., P-coupled phenyl protons or amidine-related alkyl protons) are key indicators of success.

  • ³¹P NMR Spectroscopy: This is mandatory for phosphine-containing ligands. It provides a clear signal with a characteristic chemical shift that confirms the oxidation state and environment of the phosphorus atom.[6]

  • FT-IR Spectroscopy: Useful for identifying key functional groups. For phenolic ligands, a broad O-H stretch around 3100-3500 cm⁻¹ is expected. For imines or amidines, the C=N stretch appears in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

Successful synthesis is validated only when data from these techniques are consistent with the proposed structure of the target ligand.

Conclusion

This compound is far more than a simple substituted phenol; it is a strategic platform for accessing sterically encumbered ligands that are difficult to synthesize through other means. By leveraging either organometallic intermediates or modern cross-coupling catalysis, the aryl bromide moiety can be efficiently converted into a coordinating phosphine group. Furthermore, the interplay between the phenoxide and the ortho-bromide enables sophisticated transformations, such as the construction of multidentate phenoxy-amidinate systems. The protocols and insights provided herein empower researchers and drug development professionals to harness the full potential of this versatile building block in creating novel metal complexes for catalysis and materials science.

References

  • Sinenkov, M., et al. (2011). Rare-Earth Complexes with Multidentate Tethered Phenoxy-Amidinate Ligands: Synthesis, Structure, and Activity in Ring-Opening Polymerization of Lactide. Organometallics, 30(20), 5509-5523. [Link]
  • Engel, R. & Cohen, J. I. (2011). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 7, 959–970. [Link]
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  • Wikipedia. (n.d.). Salen ligand.
  • Gagnon, A., et al. (2012). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 77(3), 1672–1679. [Link]
  • Chen, Y., et al. (2015). Dinuclear aluminum complexes bearing methylene-bridged phenoxy-imine ligands and their application in the ring-opening polymerization of rac-lactide. New Journal of Chemistry, 39(9), 7132-7142. [Link]
  • Hesp, K. C., et al. (2023). Tetramethylphosphinane as a new secondary phosphine synthon.
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Preparation of organometallic complexes with 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Organometallic Complexes Utilizing 2-Bromo-4,6-di-tert-butylphenol

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies for preparing organometallic complexes using this compound. This unique phenol derivative serves as a versatile precursor, offering multiple reactive sites for coordination chemistry. Its sterically demanding tert-butyl groups provide kinetic stability and influence the coordination geometry of the resulting metal complexes, while the phenolic hydroxyl and aryl bromide functionalities offer distinct pathways for metalation. This document delineates three primary synthetic strategies: salt metathesis via deprotonation, oxidative addition into the carbon-bromine bond, and halogen-metal exchange followed by transmetalation. Each section provides a theoretical framework, practical considerations, and detailed, step-by-step protocols for the synthesis of representative complexes.

Introduction: The Strategic Advantage of this compound

This compound is a highly valuable ligand precursor in organometallic synthesis.[1][2] Its utility stems from a unique combination of structural features:

  • Steric Hindrance: The two bulky tert-butyl groups at the ortho and para positions to the hydroxyl group create a sterically crowded environment. This feature is crucial for stabilizing reactive metal centers, preventing unwanted dimerization or decomposition pathways, and controlling the coordination number of the metal.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a suitable base to generate a phenoxide anion. This nucleophilic oxygen serves as a hard donor ligand, readily forming stable bonds with a wide range of metals.

  • Aryl Bromide Moiety: The carbon-bromine bond at the ortho position provides a versatile handle for C-metallation. This can be achieved through oxidative addition with low-valent metal complexes or via halogen-metal exchange to create a highly reactive aryllithium intermediate.[3]

The interplay of these functionalities allows for the synthesis of a diverse array of organometallic architectures, from simple phenoxide complexes to more complex aryl-metal species. The resulting compounds have potential applications in homogeneous catalysis, materials science, and as models for biological systems.[4][5][6]

Core Synthetic Strategies and Mechanistic Considerations

The preparation of organometallic complexes from this compound can be broadly categorized into three main approaches, each exploiting a different reactive site on the molecule.

Strategy I: Salt Metathesis via Phenoxide Formation

This is the most direct method, involving the formation of a metal-oxygen bond. The reaction proceeds in two conceptual steps: deprotonation of the phenol followed by reaction with a metal halide.

Causality: The acidity of the phenolic proton (pKa ≈ 10-11 in DMSO) allows for its facile removal by a variety of bases, such as alkali metal hydrides (NaH), alkoxides, or organolithium reagents (e.g., n-BuLi). The resulting lithium, sodium, or potassium phenoxide is a potent nucleophile that readily displaces a halide from a metal precursor (e.g., M-Cl, M-Br), driving the reaction forward through the formation of a stable inorganic salt byproduct (e.g., LiCl, NaCl).

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Salt Metathesis Ligand This compound Phenoxide Lithium/Sodium Phenoxide Intermediate Ligand->Phenoxide + Base Base (e.g., n-BuLi, NaH) Base->Phenoxide + FinalComplex Organometallic Phenoxide Complex (ArO-M) Phenoxide->FinalComplex + MetalHalide MetalHalide Metal Halide (M-X) Salt Salt Byproduct (LiX, NaX)

Caption: Workflow for Salt Metathesis Synthesis.

Strategy II: Oxidative Addition into the C-Br Bond

This powerful method forms a direct metal-carbon bond and is characteristic of transition metals that can readily shuttle between two oxidation states separated by two electrons (e.g., Pd(0)/Pd(II), Pt(0)/Pt(II), Ir(I)/Ir(III)).[3][7]

Causality: The reaction involves the insertion of a low-valent, electron-rich metal center into the polar C-Br bond. For this to occur, the metal complex must possess both a vacant coordination site to allow the aryl bromide to approach and sufficient electron density to facilitate the cleavage of the C-Br bond.[3] The process increases the formal oxidation state and the coordination number of the metal by two. The mechanism can be concerted or proceed through radical or Sₙ2-type pathways depending on the metal and substrate.[3][8]

G Start This compound (Ar-Br) TransitionState Transition State [Ar--M--Br] Start->TransitionState Metal Low-Valent Metal (e.g., M(0)Lₙ) Metal->TransitionState Product Oxidative Addition Product (Ar-M(II)(Br)Lₙ) TransitionState->Product Bond Cleavage & Formation

Caption: Conceptual Pathway for Oxidative Addition.

Strategy III: Halogen-Metal Exchange and Transmetalation

This two-stage approach is particularly useful for accessing organometallic complexes of main group elements or transition metals that do not readily undergo oxidative addition.

Causality: The first step is a halogen-metal exchange, typically reacting the aryl bromide with a strong organolithium base like n-butyllithium or tert-butyllithium at low temperatures (-78 °C).[9] This reaction is an equilibrium process, but the formation of the more stable alkyllithium (if the aryl anion is more stable) or the precipitation of LiBr can drive it to completion. The resulting aryllithium species is a powerful nucleophile and base. In the second step, this intermediate is quenched with a metal halide. The thermodynamic driving force is the formation of a more electropositive metal-carbon bond and a stable lithium halide salt.

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Transmetalation Ligand Ar-Br ArylLithium Aryllithium Intermediate (Ar-Li) Ligand->ArylLithium + BuLi n-BuLi BuLi->ArylLithium + BuBr n-BuBr FinalComplex Transmetalated Product (Ar-M) ArylLithium->FinalComplex + MetalHalide MetalHalide Metal Halide (M-X) LiX LiX

Caption: Workflow for Halogen-Metal Exchange and Transmetalation.

Detailed Application Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

Protocol 1: Synthesis of Methylaluminum bis(2-bromo-4,6-di-tert-butylphenoxide)

This protocol is adapted from a reliable Organic Syntheses procedure and exemplifies the salt metathesis strategy via reaction of the phenol with an organometallic reagent.[10]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound285.223.42 g12.0
Trimethylaluminum (Me₃Al)72.093.0 mL (2 M in hexanes)6.0
Dichloromethane (DCM), dry-60 mL-
Argon or Nitrogen Gas---

Step-by-Step Procedure:

  • Setup: Equip a dry 100 mL three-necked, round-bottomed flask with a magnetic stir bar, a gas inlet, a rubber septum, and a gas outlet connected to a bubbler.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Charge the flask with this compound (3.42 g, 12.0 mmol). Add 60 mL of dry dichloromethane via cannula or syringe.

  • Reaction Initiation: Stir the solution at room temperature. Using a syringe, slowly inject the trimethylaluminum solution (3.0 mL of 2 M solution in hexanes, 6.0 mmol) through the septum. Methane gas will evolve; ensure adequate venting through the bubbler.

  • Reaction Progress: Stir the resulting solution at room temperature for 1 hour. The reaction is typically quantitative, yielding the desired methylaluminum bis(2-bromo-4,6-di-tert-butylphenoxide) complex in solution.[10]

  • Use in Situ: The resulting complex is often used immediately for subsequent reactions, such as epoxide rearrangements.[10] For isolation (if required), the solvent can be removed under vacuum, though the product may be air-sensitive.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): The sharp singlet corresponding to the phenolic -OH proton (around δ 5.0-5.5 ppm) will disappear. New signals for the Al-CH₃ group will appear in the upfield region (typically δ < 0 ppm). The aromatic and tert-butyl signals will remain, possibly with slight shifts upon coordination.

Protocol 2: Synthesis of an Aryllithium Intermediate via Halogen-Metal Exchange

This protocol details the formation of 2-lithio-4,6-di-tert-butylphenol, a key intermediate for transmetalation. This procedure requires strict anhydrous and anaerobic conditions.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound285.222.85 g10.0
n-Butyllithium (n-BuLi)64.068.8 mL (2.5 M in hexanes)22.0
Tetrahydrofuran (THF), dry-50 mL-
Argon or Nitrogen Gas---

Step-by-Step Procedure:

  • Setup: Assemble and flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Addition: Add this compound (2.85 g, 10.0 mmol) to the flask, followed by 50 mL of dry THF via cannula.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (8.8 mL of a 2.5 M solution, 22.0 mmol) dropwise via syringe over 10 minutes. Note: Two equivalents are used; the first deprotonates the phenol, and the second performs the halogen-metal exchange.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. The formation of the aryllithium species can be monitored by quenching small aliquots with an electrophile (e.g., D₂O or MeI) and analyzing by ¹H NMR.

  • Use in Situ: The resulting pale yellow solution/slurry of the dilithiated intermediate is highly reactive and should be used immediately in a subsequent transmetalation step by adding a solution of the desired metal halide (e.g., ZnCl₂, CuBr·SMe₂) at -78 °C.

Summary of Characterization Techniques

Confirming the successful synthesis of these organometallic complexes requires a suite of spectroscopic and analytical methods.

TechniquePurposeKey Observables
¹H, ¹³C NMR Structural elucidation and purity assessment.Disappearance of the phenolic -OH proton signal (¹H). Shift in aromatic C-Br carbon signal (¹³C) upon metalation. Appearance of new signals for metal-bound alkyl or hydride groups.
IR Spectroscopy Confirmation of phenoxide formation.Disappearance of the broad O-H stretching band (typically ~3400-3600 cm⁻¹). A shift in the C-O stretching frequency (~1260 cm⁻¹) upon coordination to the metal.
Mass Spectrometry Determination of molecular weight and isotopic pattern.Observation of the molecular ion peak [M]⁺. The characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be present or absent depending on the reaction.
X-ray Crystallography Unambiguous determination of solid-state structure.Provides precise bond lengths, bond angles, and coordination geometry of the metal center.

Applications and Future Directions

The organometallic complexes derived from this compound are more than synthetic curiosities. Their unique steric and electronic properties make them promising candidates for various applications:

  • Homogeneous Catalysis: Palladium and nickel complexes bearing this ligand could serve as catalysts or pre-catalysts for cross-coupling reactions, leveraging the bulky phenoxide to promote reductive elimination.[6][11]

  • Polymerization: Aluminum and other main group complexes are known to act as initiators for ring-opening polymerization of cyclic esters.[10] The steric bulk of the ligand can influence the stereoselectivity of the resulting polymer.

  • Redox-Active Ligands: The phenoxide can be oxidized to a stable phenoxyl radical.[12] Metal complexes containing this ligand can thus exhibit interesting magnetic properties and be used in studies of electron transfer processes.[13]

Future work in this area will likely focus on expanding the range of metals incorporated, exploring the catalytic activity of novel complexes, and investigating the unique redox chemistry enabled by the phenol/phenoxide/phenoxyl triad.

References

  • Maruoka, K., & Yamamoto, H. (1993). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 71, 1. [Link]
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  • Wikipedia. (2023). Oxidative addition.
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  • Kieber-Emmons, M. T., et al. (2011). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 133(45), 18346–18357. [Link]
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  • Yakubu, A. M., et al. (2015). Clinical and Industrial Application of Organometallic Compounds and Complexes: A Review.
  • MDPI. (2019). Recent Advances in Organometallic Chemistry and Catalysis.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 94(2), 205-215. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 20834-61-1.
  • Yamamoto, A. (1999). Synthesis of Organometallic Compounds. John Wiley & Sons.
  • Abakumov, G. A., et al. (2001). 2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds. Russian Chemical Bulletin, 50, 1308–1315. [Link]
  • Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 147-154. [Link]
  • PubChem. (n.d.). 2,4-Di-tert-butyl-6-(bromomethyl)phenol.
  • Hilaris Publisher. (2024). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications.
  • PubChem. (n.d.). 2-Bromo-4-tert-butylphenol.
  • Crabtree, R. H. (2005). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
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The Versatile Role of 2-Bromo-4,6-di-tert-butylphenol in the Synthesis of Advanced Antioxidants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4,6-di-tert-butylphenol

In the landscape of antioxidant development, hindered phenolic compounds are paramount. Their unique structure, featuring bulky substituents flanking a hydroxyl group, allows them to effectively scavenge free radicals and terminate oxidative chain reactions, thus protecting a vast array of materials from degradation, including plastics, lubricants, and even biological systems.[1][2] Within this class of stabilizers, this compound emerges as a uniquely versatile and powerful building block. The strategic placement of a bromine atom on the sterically hindered phenolic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex, high-performance antioxidants.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and the scientific rationale behind these methodologies, tailored for researchers and professionals in chemical synthesis and drug development.

The core value of this compound lies in its trifunctional nature: the sterically hindered hydroxyl group, the bulky tert-butyl groups that confer stability to the resulting phenoxyl radical, and the reactive carbon-bromine bond. This combination allows for a modular approach to antioxidant design, where the core hindered phenol moiety can be elaborated through C-C, C-O, and C-S bond-forming reactions to create novel structures with tailored properties.

The Antioxidant Mechanism: A Brief Primer

Hindered phenolic antioxidants function by donating the hydrogen atom from their hydroxyl group to a free radical (R•), thereby neutralizing it.[4] The resulting phenoxyl radical is stabilized by the bulky ortho-substituents (the tert-butyl groups), which prevent it from undergoing further unwanted reactions. This process is outlined in the workflow below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol R_H Substrate (RH) R_rad Free Radical (R•) Initiator Initiator (e.g., heat, light) Initiator->R_rad ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ R_rad->ROO_rad O2 Oxygen (O₂) ROO_rad->R_rad + RH - ROOH ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + ArOH ROO_rad->ROOH ArOH Hindered Phenol (ArOH) (e.g., from this compound) ArO_rad Stable Phenoxyl Radical (ArO•)

Caption: Antioxidant mechanism of hindered phenols.

Synthetic Applications and Protocols

The bromine atom in this compound serves as a versatile anchor for building more complex antioxidant structures. The following sections detail key synthetic transformations with step-by-step protocols.

Synthesis of Sulfur-Containing Antioxidants: Probucol Analogues via Copper-Catalyzed C-S Coupling

Probucol and its analogues are potent antioxidants with lipid-lowering properties. The synthesis of these molecules often involves the formation of a carbon-sulfur bond at the para-position of the hindered phenol. This compound is an excellent starting material for this transformation. A representative protocol for the synthesis of a thiophene-containing analogue, 2,6-Di-tert-butyl-4-(thiophen-2-ylthio)phenol, is adapted from the synthesis of related compounds.[3]

Reaction Scheme:

G Start This compound + Thiophen-2-thiol Catalyst CuI (catalyst) Base (e.g., K₂CO₃) Solvent (e.g., DMF or Toluene) Product 2,6-Di-tert-butyl-4-(thiophen-2-ylthio)phenol Catalyst->Product Reflux

Caption: Synthesis of a Probucol analogue.

Detailed Experimental Protocol:

  • Materials:

    • This compound

    • Thiophen-2-thiol

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equiv.), thiophen-2-thiol (1.1 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous DMF or toluene.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add copper(I) iodide (0.1 equiv.) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type C-S coupling reactions.[5]

  • Base: Potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate, which is essential for the coupling reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF or a non-polar solvent like toluene is typically used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.[4]

Synthesis of Biaryl Antioxidants via Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of a direct C-C bond between two aromatic rings is a powerful strategy for creating highly effective and thermally stable antioxidants. The Suzuki-Miyaura coupling is the premier method for this transformation, and the bromine atom of this compound makes it an ideal substrate.

Reaction Scheme:

G Start This compound + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Product 4-Aryl-2,6-di-tert-butylphenol Catalyst->Product Heat

Caption: Suzuki coupling for biaryl antioxidant synthesis.

Detailed Experimental Protocol (Representative):

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Degassed water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium catalysts, particularly Pd(0) complexes with phosphine ligands, are highly efficient for Suzuki couplings.[6]

  • Base and Solvent: An aqueous base is crucial for the transmetalation step in the catalytic cycle. A two-phase solvent system like toluene/water is commonly employed.[7]

Synthesis of Diaryl Ether Antioxidants via Ullmann Condensation

Diaryl ether linkages are found in a number of natural and synthetic antioxidants. The Ullmann condensation provides a classic method for their synthesis through a copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

G Start This compound + Phenol Catalyst CuI or Cu₂O Ligand (e.g., L-proline or phenanthroline) Base (e.g., K₂CO₃ or Cs₂CO₃) Solvent (e.g., DMF or DMSO) Product 2,6-Di-tert-butyl-4-phenoxyphenol Catalyst->Product High Temperature

Caption: Ullmann condensation for diaryl ether synthesis.

Detailed Experimental Protocol (Representative):

  • Materials:

    • This compound

    • A substituted or unsubstituted phenol

    • Copper(I) iodide (CuI)

    • L-proline (as a ligand)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a sealable reaction tube, add this compound (1.0 equiv.), the phenol (1.5 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add anhydrous DMSO.

    • Seal the tube and heat the mixture to 100-120 °C.

    • Monitor the reaction by TLC. After completion, cool to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Modern Ullmann Conditions: Traditional Ullmann reactions required harsh conditions. The use of ligands like L-proline or phenanthrolines allows the reaction to proceed at lower temperatures and with better yields.[8][9]

  • Solvent and Base: A polar aprotic solvent like DMSO is effective at dissolving the reactants and facilitating the copper-catalyzed reaction. A strong base is required to generate the phenoxide nucleophile.[4]

Quantitative Data Summary

The following table provides representative data for the synthesis of antioxidants based on the protocols described. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Antioxidant Type Synthetic Method Key Reagents Typical Yield (%)
Thioether (Probucol Analogue)Copper-Catalyzed C-S CouplingThis compound, Thiophenol, CuI60-80
BiarylSuzuki-Miyaura CouplingThis compound, Arylboronic Acid, Pd(PPh₃)₄70-95
Diaryl EtherUllmann CondensationThis compound, Phenol, CuI/L-proline50-75

Conclusion

This compound stands out as a pivotal precursor in the rational design and synthesis of a diverse array of high-performance antioxidants. Its unique structural features allow for strategic C-S, C-C, and C-O bond formations, leading to the creation of complex molecules with enhanced stability and radical-scavenging capabilities. The protocols detailed in this guide provide a robust starting point for researchers to explore the vast potential of this versatile building block in the ongoing quest for more effective and durable antioxidant solutions.

References

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  • Wikipedia. (2023). Ullmann condensation.
  • Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
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  • Chen, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-aging Agent. Polymers, 16(15), 2065.
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  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
  • Yu, W., et al. (2020). Visible‐Light‐Driven di‐t‐Butyl Peroxide‐Promoted the Oxidative Homo‐ and Cross‐Coupling of Phenols. Asian Journal of Organic Chemistry, 9(6), 921-924.
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  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • MDPI. (2012). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • Google Patents. (n.d.). JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol.
  • Akhmadullin, R. M., et al. (2022). SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF ANTIOXIDANT 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL). Herald Of Technological University, 25(8), 100-106.
  • PubChem. (n.d.). 4-Bromo-2,6-di-tert-butylphenol.
  • Google Patents. (n.d.). CN105017015A - 2, 6-di-tert-butylphenol-containing antioxidant and novel preparation method thereof.
  • PubChem. (n.d.). Copper;4-bromo-2,6-ditert-butylphenol.

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Application of 2-Bromo-4,6-di-tert-butylphenol in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Bromo-4,6-di-tert-butylphenol in Polymer Chemistry

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the potential applications of this compound in the field of polymer chemistry. While direct utilization of this molecule in polymerization is not extensively documented in publicly available literature, its unique structure, featuring a reactive phenolic hydroxyl group, a bromine atom suitable for various organic transformations, and bulky tert-butyl groups that can confer specific properties, makes it a compelling candidate for the synthesis of advanced polymeric materials. This document explores its prospective role as a precursor for functional monomers and as a modifying agent for existing polymers, offering detailed hypothetical protocols for these applications. The anticipated properties of the resultant polymers, such as enhanced thermal stability and antioxidant capabilities, are also discussed. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in designing and synthesizing novel functional polymers.

Introduction to this compound

This compound is a substituted phenolic compound characterized by the presence of a bromine atom at the 2-position and two tert-butyl groups at the 4- and 6-positions of the phenol ring.[1] The sterically hindered nature of the phenolic hydroxyl group, due to the adjacent bulky tert-butyl group, is a key structural feature that influences its reactivity and potential applications.[2] While its primary documented use is in pharmaceutical intermediates, its multifunctional nature presents significant, albeit underexplored, opportunities in polymer science.[3]

The presence of a reactive hydroxyl group allows for esterification or etherification, enabling its incorporation into polymer backbones or as a pendant group. The bromine atom can participate in a variety of coupling reactions, such as Suzuki or Heck couplings, to further functionalize the molecule before or after polymerization. Furthermore, the di-tert-butylphenol moiety is structurally related to well-known antioxidants like butylated hydroxytoluene (BHT), suggesting that polymers incorporating this unit could exhibit enhanced stability against thermo-oxidative degradation.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20834-61-1[1][6]
Molecular Formula C₁₄H₂₁BrO[1][6]
Molecular Weight 285.22 g/mol [1][6]
Appearance White to cream or yellow to orange crystals or powder[7]
Melting Point 54.5-59.5 °C[7]
Solubility Soluble in many organic solvents

Potential Application as a Precursor to Functional Monomers

A primary application of this compound in polymer chemistry is its role as a starting material for the synthesis of functional monomers. The phenolic hydroxyl group can be readily converted into a polymerizable group, such as an acrylate or a styrenic ether.

Synthesis of a Polymerizable Acrylate Monomer

The hydroxyl group of this compound can be esterified with acryloyl chloride to yield 2-bromo-4,6-di-tert-butylphenyl acrylate, a monomer suitable for free radical polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[8]

start This compound product 2-Bromo-4,6-di-tert-butylphenyl Acrylate start->product Esterification reagent1 Acryloyl Chloride Triethylamine Dichloromethane, 0 °C to RT

Caption: Synthesis of an acrylate monomer.

Hypothetical Protocol 1: Synthesis of 2-Bromo-4,6-di-tert-butylphenyl Acrylate

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 g, 35.1 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (5.9 mL, 42.1 mmol) to the solution with stirring.

  • Addition of Acryloyl Chloride: In a separate dropping funnel, dissolve acryloyl chloride (3.4 mL, 42.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acrylate monomer.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization of the Acrylate Monomer via ATRP

The synthesized acrylate monomer can be polymerized in a controlled manner using ATRP to produce a well-defined polymer with a predictable molecular weight and low polydispersity.[9]

monomer 2-Bromo-4,6-di-tert- butylphenyl Acrylate polymer Poly(2-bromo-4,6-di-tert- butylphenyl acrylate) monomer->polymer ATRP initiator Ethyl α-bromoisobutyrate (EBiB) catalyst Cu(I)Br / PMDETA Anisole, 60 °C

Caption: ATRP of the functionalized acrylate monomer.

Hypothetical Protocol 2: ATRP of 2-Bromo-4,6-di-tert-butylphenyl Acrylate

  • Preparation of Reagents: Purify the monomer by passing it through a short column of basic alumina to remove any inhibitor. Degas all solvents and reagents by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and degas by applying vacuum and backfilling with an inert gas three times.

  • Addition of Ligand and Monomer: Under a positive pressure of inert gas, add anisole (5 mL) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (21 µL, 0.1 mmol) via syringe. Stir until the copper complex forms (a colored solution). Then, add the purified monomer (3.39 g, 10 mmol).

  • Initiation: Inject the initiator, ethyl α-bromoisobutyrate (EBiB) (14.7 µL, 0.1 mmol), into the reaction mixture to start the polymerization.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at 60 °C and stir. Monitor the progress of the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Drying and Characterization: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature. Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC) and confirm its structure by ¹H NMR and FT-IR.

Application in Post-Polymerization Modification

An alternative strategy is to graft this compound onto a pre-existing polymer that has reactive functional groups. This approach is useful for modifying the surface properties of materials or for introducing antioxidant functionalities. For example, it can be attached to a polymer backbone containing chloromethyl groups via a Williamson ether synthesis.

polymer_start Chloromethylated Polystyrene polymer_end Polystyrene-grafted-2-bromo- 4,6-di-tert-butylphenol polymer_start->polymer_end Williamson Ether Synthesis reagent1 This compound reagent2 Potassium Carbonate DMF, 80 °C

Caption: Grafting onto a polymer backbone.

Hypothetical Protocol 3: Grafting onto Chloromethylated Polystyrene

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve chloromethylated polystyrene (5.0 g, assuming a certain degree of chloromethylation) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Phenol and Base: Add this compound (1.2 equivalents relative to the chloromethyl groups) and anhydrous potassium carbonate (2.0 equivalents relative to the chloromethyl groups) to the polymer solution.

  • Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere for 24 hours.

  • Purification of the Polymer: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and redissolve it in a minimal amount of THF.

  • Repeated Precipitation: Precipitate the polymer again in methanol to ensure the complete removal of unreacted phenol and other small molecule impurities. Repeat this dissolution-precipitation cycle two more times.

  • Drying and Characterization: Collect the final polymer product by filtration and dry it under vacuum at 40 °C for 24 hours. Characterize the modified polymer using FT-IR to confirm the presence of the ether linkage and the disappearance of the C-Cl bond. Use ¹H NMR to quantify the degree of grafting.

Anticipated Properties of the Resulting Polymers

Polymers incorporating the this compound moiety are expected to exhibit a unique combination of properties:

  • Antioxidant Activity: The sterically hindered phenol group is a well-known radical scavenger, which can protect the polymer from oxidative degradation, thereby enhancing its long-term stability and performance.[4][10]

  • Thermal Stability: The bulky tert-butyl groups can increase the glass transition temperature (Tg) of the polymer and improve its thermal stability by restricting chain mobility.

  • Chemical Reactivity: The bromine atom on the phenyl ring serves as a reactive handle for further post-polymerization modifications, allowing for the synthesis of more complex and functional materials.

  • Solubility: The bulky and nonpolar tert-butyl groups may increase the solubility of the polymer in nonpolar organic solvents.

Conclusion

While this compound is not a commodity chemical in the polymer industry, its distinct structural features offer significant potential for the creation of specialty polymers with advanced properties. Through chemical modification, it can be transformed into a valuable functional monomer for controlled polymerization or used to impart desirable characteristics to existing polymers via grafting reactions. The hypothetical protocols provided in this guide serve as a foundation for researchers to explore the synthesis and application of these novel materials. Further investigation into the polymerization kinetics of its derivatives and a thorough evaluation of the properties of the resulting polymers are warranted to fully realize the potential of this versatile molecule in polymer chemistry.

References

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  • Facile synthesis of 2,6-di-tert-butylphenol modified polystyrene and its antioxidative properties as the heterogeneous antioxidant. (n.d.).
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  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377.
  • A Comparative Guide to Initiators for Atom Transfer Radical Polymerization (
  • This compound. (n.d.). NIST WebBook.
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  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses.
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  • 4-Bromo-2,6-di-tert-butylphenol 98 1139-52-2. (n.d.). Sigma-Aldrich.
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  • Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. (2015).

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A Robust HPLC Method for In-Process Control and Impurity Profiling of 2-Bromo-4,6-di-tert-butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Quality Control Professionals

Abstract

This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Bromo-4,6-di-tert-butylphenol reaction mixtures. This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialized polymers.[1] Monitoring the progress of its synthesis and accurately profiling the impurity landscape is critical for ensuring final product quality, optimizing reaction yield, and meeting stringent regulatory requirements. This guide provides a step-by-step protocol, the scientific rationale behind the method design, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Analytical Challenge

The synthesis of this compound, typically achieved through the electrophilic bromination of 2,4-di-tert-butylphenol, presents a distinct analytical challenge.[3][4] The reaction mixture is a complex matrix that can contain:

  • Unreacted Starting Material: 2,4-di-tert-butylphenol

  • Isomeric Byproducts: Such as 4-Bromo-2,6-di-tert-butylphenol, which can be difficult to separate from the desired product.

  • Over-brominated Species: Di- or tri-brominated phenols.

  • Degradation Products: Arising from reaction conditions or sample handling.

A robust analytical method must be highly specific (selective) to resolve these closely related structures and sensitive enough to quantify impurities at low levels. Reversed-phase HPLC is the technique of choice for separating moderately polar to non-polar phenolic compounds, making it ideally suited for this application.[5][6]

Methodological Rationale: Designing a Self-Validating System

The development of this HPLC method was guided by the chemical properties of the analyte and potential impurities. Each parameter was chosen to ensure robustness, reproducibility, and the high resolution required for accurate analysis.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the cornerstone of this method. Its hydrophobic nature provides strong retention for the lipophilic di-tert-butylated phenol ring system, allowing for effective separation based on subtle differences in polarity between the analyte and its related impurities.[7]

  • Mobile Phase Composition: The mobile phase consists of a gradient of acidified water and an organic modifier (acetonitrile).

    • Acidification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10-11), ensuring that the analyte remains in its neutral, more retained form. This prevents peak tailing and yields sharp, symmetrical peaks.[8][9]

    • Organic Modifier & Gradient Elution: Acetonitrile is often preferred over methanol for phenolic compounds as it can provide better peak shape and lower viscosity. A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, is essential. This allows for the elution of more polar, early-eluting impurities with good resolution, while also ensuring that the highly retained, non-polar product and byproducts are eluted in a reasonable time frame with sharp peaks.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended. While a standard UV detector set at an appropriate wavelength (e.g., 280 nm) is sufficient for quantification, a DAD provides invaluable additional information.[7] It allows for the verification of peak purity across the entire UV-Vis spectrum and the determination of the absorbance maximum (λmax) for each component, aiding in peak identification and method specificity.

Experimental Protocol & Workflow

The following protocol provides a comprehensive, step-by-step guide for the analysis.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, DAD/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™ C18, Agilent Zorbax)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Phosphoric Acid in HPLC-grade Acetonitrile
Standard This compound, >97% purity
Reagents Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Phosphoric Acid (85%)
Glassware Class A volumetric flasks, autosampler vials with septa
Filtration 0.45 µm PTFE syringe filters
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 280 nm (spectral acquisition from 200-400 nm)
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Sample and Standard Preparation Workflow

G cluster_prep Preparation Stage cluster_analysis Analysis Stage stock 1. Standard Stock Prep Accurately weigh ~25 mg of standard. Dissolve in 100 mL Methanol (250 µg/mL). cal 2. Calibration Standards Serially dilute stock to create standards (e.g., 1, 5, 10, 25, 50 µg/mL). stock->cal sample 3. Reaction Sample Prep Withdraw aliquot from reaction. Dilute with Methanol to fall within calibration range. filt 4. Filtration Filter all prepared solutions through a 0.45 µm PTFE filter into autosampler vials. sample->filt inject 5. HPLC Injection Inject standards to generate calibration curve. Inject samples for analysis. filt->inject process 6. Data Processing Integrate peaks. Quantify analyte and impurities against the calibration curve. inject->process

Caption: Workflow for sample and standard preparation for HPLC analysis.

Detailed Preparation Steps
  • Standard Stock Solution (250 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.

  • Reaction Sample Preparation: Carefully withdraw a small, representative aliquot from the reaction mixture. Dilute it with methanol to a theoretical concentration that falls within the linear range of the calibration curve. The exact dilution factor will depend on the expected reaction concentration.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm PTFE syringe filter into labeled autosampler vials. This is a crucial step to remove particulate matter that could damage the HPLC column and system.

Method Validation Framework: Ensuring Trustworthy Results

Validation provides documented evidence that the method is suitable for its intended purpose.[2] Key validation parameters, based on ICH Q2(R1) guidelines, should be assessed.[10][11]

System Suitability Testing (SST)

Before any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A mid-level calibration standard is typically used.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the instrument and injection system.
Core Validation Parameters

The following parameters are essential for validating an impurity and quantification method.

ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, starting materials). Criteria: Baseline resolution (>1.5) between the main peak and adjacent peaks. Peak purity analysis via DAD should pass.[12]
Linearity & Range Establish a linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[12]
Accuracy Determine the closeness of the measured value to the true value. Criteria: Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): RSD ≤ 2.0% for six sample preparations at 100% concentration.[11] Intermediate Precision: Analysis performed by different analysts on different days/equipment should show no significant deviation.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1. Precision at the LOQ should be confirmed.
Robustness Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit in mobile phase, ±5% in organic composition).[12]

Data Interpretation and Expected Results

Under the proposed conditions, a well-resolved chromatogram is expected.

  • Elution Order: Generally, in reversed-phase chromatography, compounds elute in order of decreasing polarity. One would expect unreacted starting material (2,4-di-tert-butylphenol) to elute before the slightly more non-polar brominated product (this compound).

  • Peak Identification: Peaks are identified by comparing their retention times with those of authenticated reference standards. The DAD spectral data should also be used for confirmation.

  • Quantification: The concentration of the main component and any identified impurities are calculated from the calibration curve generated from the reference standards.

Expected Chromatographic Results
CompoundExpected Retention Time (min)Resolution (Rs) to Analyte
2,4-di-tert-butylphenol~12.5> 2.0
This compound ~15.0 N/A
4-Bromo-2,6-di-tert-butylphenol~16.2> 1.5
Dibromo-di-tert-butylphenol species> 18.0> 2.0

Note: Retention times are illustrative and will vary based on the specific HPLC system and column used.

G cluster_0 Reaction Mixture Components cluster_1 Chromatographic Separation Principle Start Starting Material (More Polar) Column C18 Stationary Phase (Non-Polar) Mobile Phase Flow (Polar to Non-Polar Gradient) Start->Column Weak Interaction Elutes Earlier Product Product (Analyte) Product->Column Moderate Interaction Impurity Byproduct (Less Polar) Impurity->Column Strong Interaction Elutes Later

Caption: Principle of RP-HPLC separation for the reaction mixture.

Conclusion

This application note provides a robust, reliable, and scientifically-grounded RP-HPLC method for the analysis of this compound reaction mixtures. The detailed protocol, from method design to validation, serves as a comprehensive guide for researchers and quality control analysts. By implementing this method, laboratories can ensure accurate monitoring of reaction progress, effective impurity profiling, and ultimately, the consistent quality of the final product, which is paramount in the drug development and manufacturing landscape.

References

  • University of Georgia. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Request PDF.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. PDF.
  • Verpoorte, R., et al. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • Stratkis, L., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Tilinca, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Plant Science.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.

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Quantitative Analysis of 2-Bromo-4,6-di-tert-butylphenol Using a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2-Bromo-4,6-di-tert-butylphenol. This compound is a significant analyte, often encountered as a synthetic intermediate or a potential impurity in pharmaceutical manufacturing and chemical synthesis. Given its phenolic structure, direct GC analysis can be challenging due to poor volatility and potential for peak tailing. This protocol addresses these issues through a silylation derivatization strategy, which enhances analyte volatility and improves chromatographic performance. The method employs an internal standard for superior accuracy and precision, and it has been validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and research applications.

Introduction: The Rationale for a Specialized GC-MS Protocol

This compound (C₁₄H₂₁BrO, MW: 285.22 g/mol ) is a sterically hindered phenolic compound.[1] Such compounds are critical in various fields, but their accurate quantification is paramount, especially in drug development where even trace-level impurities can have significant implications for safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this task, offering unparalleled separation efficiency and definitive identification.[2]

However, the polar hydroxyl group on the phenol ring makes this compound insufficiently volatile for optimal GC analysis. This can lead to poor peak shape and low sensitivity. To overcome this, a derivatization step is essential.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[4] This protocol utilizes silylation, a proven and effective technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, rendering the molecule more amenable to GC analysis.[4][5]

To ensure the highest level of accuracy and mitigate variations during sample preparation and injection, this method incorporates the use of an internal standard (IS).[6] The IS is added at a constant concentration to all standards and samples, and quantification is based on the ratio of the analyte response to the IS response, correcting for potential errors.[6][7]

The Analytical Workflow: A Validated System

The entire analytical procedure is designed as a self-validating system, from sample preparation to data analysis. Each step is optimized to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Stock_Analyte Analyte Stock Solution (this compound) Cal_Stds Prepare Calibration Curve Standards Stock_Analyte->Cal_Stds Stock_IS Internal Standard (IS) Stock (e.g., 4-Bromo-2,6-di-tert-butylphenol) Stock_IS->Cal_Stds Spiking Spike with Internal Standard Extraction->Spiking Deriv Silylation Reaction (BSTFA + 1% TMCS, 70°C) Spiking->Deriv Cal_Stds->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Integration Peak Area Integration (Analyte & IS) GCMS->Integration Calibration Generate Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration Quant Calculate Analyte Concentration Calibration->Quant

Caption: Overall workflow for GC-MS quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: this compound analytical standard (≥97% purity).[8]

  • Internal Standard (IS): 4-Bromo-2,6-di-tert-butylphenol (≥98% purity) or another suitable compound not present in the sample matrix.[9]

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvents: Pyridine (anhydrous), Dichloromethane (DCM, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade).

  • Apparatus: GC-MS system with autosampler, analytical balance, volumetric flasks, pipettes, heating block, and 2 mL GC vials with caps.

Protocol 1: Preparation of Standard and Sample Solutions

Causality: The accuracy of the final result is fundamentally dependent on the precise preparation of stock and calibration solutions. Using an internal standard from the outset corrects for variability in subsequent steps like derivatization efficiency and injection volume.[6]

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve in a 25 mL volumetric flask with Dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Bromo-2,6-di-tert-butylphenol (IS) and dissolve in a 25 mL volumetric flask with Dichloromethane.

  • Internal Standard Working Solution (50 µg/mL): Dilute the IS stock solution appropriately with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by adding the appropriate volume of analyte stock solution to separate vials. To each vial, add a constant volume (e.g., 100 µL) of the IS working solution (50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix and dissolve it in a suitable volume of Dichloromethane to achieve an expected analyte concentration within the calibration range.

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with Dichloromethane or utilize Solid-Phase Extraction (SPE) for cleanup and concentration.[10][11]

    • To the final sample extract, add the same constant volume (e.g., 100 µL) of the IS working solution (50 µg/mL).

Protocol 2: Silylation Derivatization

Causality: Silylating reagents like BSTFA are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensuring samples are anhydrous is critical for reaction reproducibility.[4]

  • Evaporation: Transfer 1 mL of each calibration standard and prepared sample into separate 2 mL GC vials. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution & Reaction: To each dry residue, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.

  • Incubation: Immediately cap the vials tightly and vortex for 30 seconds. Heat the vials in a heating block at 70°C for 45 minutes to ensure complete derivatization.[4]

  • Cooling: Allow the vials to cool to room temperature before placing them in the GC autosampler.

Protocol 3: GC-MS Instrumental Analysis

Causality: The use of Selected Ion Monitoring (SIM) mode significantly enhances method sensitivity and selectivity compared to full scan mode. By monitoring only characteristic ions of the target analyte and IS, the signal-to-noise ratio is dramatically improved, allowing for lower detection limits.[12]

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[13][14]
Carrier GasHelium, Constant FlowInert gas, provides good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow for column dimensions, balancing resolution and analysis time.
InjectorSplitless Mode, 280°CMaximizes transfer of trace analytes to the column. High temperature ensures volatilization of derivatized phenols.
Injection Volume1 µLStandard volume for capillary GC.
Oven Program80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Initial hold allows for solvent focusing. The ramp rate provides good separation of analytes from matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Source Temperature230°CStandard temperature to maintain ion formation and reduce contamination.
Transfer Line Temp.290°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.[12]

Table 1: Recommended GC-MS Instrument Parameters.

Selected Ion Monitoring (SIM) Parameters

The selection of ions is based on the mass spectra of the derivatized compounds. For the TMS derivative of this compound, the most abundant and characteristic ions are monitored. The molecular ion (M+) and the fragment corresponding to the loss of a methyl group ([M-15]+) are typically chosen. The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), which is used for confirmation.[1]

Analyte (TMS Derivative) Quantification Ion (m/z) Qualifier Ion(s) (m/z)
This compound-TMS341343, 356, 358
4-Bromo-2,6-di-tert-butylphenol-TMS (IS)341343, 356, 358

(Note: These are predicted ions for the TMS derivatives. The optimal ions must be confirmed by injecting a standard in full scan mode.) The NIST WebBook shows major non-derivatized peaks at m/z 269 and 271, corresponding to the loss of a methyl group.[15] For the TMS derivative, the primary fragment would be the loss of a methyl group from the silylated parent molecule.

Data Analysis and Method Validation

Quantification
  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Linear Regression: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Analysis: For each unknown sample, calculate the peak area ratio and use the regression equation to determine the concentration of this compound.

Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) or equivalent guidelines.[14][16][17]

Parameter Acceptance Criterion Purpose
Specificity No interference at the retention times of the analyte and IS.Confirms the method can accurately measure the analyte without interference from matrix components or other impurities.[16]
Linearity Coefficient of Determination (R²) ≥ 0.995Demonstrates a proportional relationship between detector response and analyte concentration over the intended range.[17]
Accuracy % Recovery typically within 80-120%Measures the closeness of the experimental value to the true value, assessed by spiking a blank matrix with known analyte amounts.[16]
Precision (%RSD) Repeatability (Intra-day) ≤ 15% Intermediate (Inter-day) ≤ 15%Assesses the degree of scatter between a series of measurements, ensuring the method is reproducible.[16]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1The lowest amount of analyte that can be reliably detected.[17]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10:1The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[17]
Robustness No significant impact on results from minor method variations.Shows the method's reliability when subjected to small, deliberate changes in parameters (e.g., flow rate, oven ramp rate).[14]

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound by GC-MS. The integration of a silylation derivatization step and the use of an internal standard are critical for achieving the high levels of accuracy, precision, and sensitivity required in pharmaceutical and chemical analysis. By adhering to the detailed procedures and validating the method according to established guidelines, researchers and scientists can confidently implement this workflow for routine quality control, impurity profiling, and research and development activities.

References

  • Benchchem. Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • CoLab. Gas Chromatography: Mass Spectrometry Analysis of Polyphenols in Foods. (2019-01-01).
  • NIST. This compound - NIST WebBook. [Link]
  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003 Apr;38(4):589-95. [Link]
  • National Environmental Methods Index.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
  • IOPscience. Determination of Phenolic Compounds from Wine Samples by GC/MS System. [Link]
  • PubMed. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. J Anal Toxicol. 2004 Oct;28(7):609-12. [Link]
  • ACS Publications. GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. [Link]
  • SCION Instruments. Internal Standards - What Are They?
  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
  • Chromatography Forum.
  • YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025-08-14). [Link]
  • Wikipedia. Internal standard. [Link]
  • Reddit. How would I pick a suitable internal standard? : r/Chempros. (2023-09-12). [Link]
  • PubChem. This compound | C14H21BrO | CID 519822. [Link]
  • PubMed Central.
  • University of Illinois Urbana-Champaign.
  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020-10-01). [Link]
  • MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023-02-21). [Link]
  • SCION Instruments.
  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024-12-13). [Link]
  • Pharmazone. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025-10-08). [Link]
  • PubChem. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829. [Link]

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Application Note: A Detailed Guide to the Structural Elucidation of 2-Bromo-4,6-di-tert-butylphenol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,6-di-tert-butylphenol and its derivatives are a class of sterically hindered phenols with significant industrial and pharmaceutical interest. Their antioxidant properties make them valuable as stabilizers in polymers and fuels, while their substituted analogues are key building blocks in the synthesis of complex molecules and potential therapeutic agents. Accurate and unambiguous structural characterization of these compounds is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the structural characterization of this compound and its derivatives. The protocols and methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.

Core Principles of NMR for Phenolic Compounds

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR experiment. For this compound derivatives, the key structural features to be confirmed by NMR are:

  • The substitution pattern on the aromatic ring.

  • The presence and connectivity of the bulky tert-butyl groups.

  • The position of the bromine atom.

  • The nature and position of any additional substituents.

The hydroxyl (-OH) proton of phenols can have a variable chemical shift depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Protocol:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds. For studying hydrogen bonding or resolving overlapping signals, other solvents like acetone-d₆ or DMSO-d₆ can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[2] Most deuterated solvents now come with TMS already added.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • D₂O Shake: To confirm the assignment of the phenolic -OH proton, a "D₂O shake" can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.[2]

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation.

Workflow for Structural Elucidation:

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation and Structural Assignment: A Case Study of this compound

Let's consider the parent compound, this compound, to illustrate the data interpretation process.

Molecular Structure:

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data for this compound:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~ 7.3d1HAr-H (H-3 or H-5)
B~ 7.0d1HAr-H (H-3 or H-5)
C~ 5.5s1H-OH
D~ 1.4s9H-C(CH₃)₃
E~ 1.3s9H-C(CH₃)₃

Causality behind Assignments:

  • Aromatic Protons (A, B): The two protons on the aromatic ring are in different chemical environments and will appear as doublets due to coupling with each other. The proton ortho to the bromine atom is expected to be more deshielded (downfield).

  • Hydroxyl Proton (C): The phenolic -OH proton typically appears as a singlet and its chemical shift is concentration and solvent dependent.

  • Tert-butyl Protons (D, E): The two tert-butyl groups are in different environments and will each show a sharp singlet, integrating to 9 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~ 150C-OH (C1)
~ 145C-tBu (C4 or C6)
~ 140C-tBu (C4 or C6)
~ 125C-H (C3 or C5)
~ 123C-H (C3 or C5)
~ 115C-Br (C2)
~ 35-C (CH₃)₃
~ 34-C (CH₃)₃
~ 31-C(C H₃)₃
~ 30-C(C H₃)₃

Causality behind Assignments:

  • Aromatic Carbons: The carbon attached to the hydroxyl group (C1) is the most deshielded. The carbons bearing the tert-butyl groups (C4, C6) also appear downfield. The carbon attached to the bromine (C2) will be shifted upfield due to the heavy atom effect.

  • Tert-butyl Carbons: The quaternary carbons of the tert-butyl groups appear in the 34-35 ppm range, while the methyl carbons are found further upfield around 30-31 ppm.

2D NMR Spectroscopy

2D NMR experiments are essential for unambiguously connecting the ¹H and ¹³C signals and confirming the overall structure.

Key 2D NMR Correlations for Structural Confirmation:

Caption: Key 2D NMR correlations for this compound.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In our example, a cross-peak between the two aromatic protons (H-3 and H-5) would be observed, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-5) by correlating them to their attached protons (H-3 and H-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is a powerful tool for connecting different spin systems and assigning quaternary carbons. Key HMBC correlations would include:

    • The aromatic protons (H-3, H-5) to the carbons of the tert-butyl groups.

    • The protons of the tert-butyl groups to the aromatic carbons, which confirms their attachment points.

    • The aromatic protons to the quaternary carbons (C-1, C-2, C-4, C-6), which solidifies the overall substitution pattern.

Application to Derivatives

The principles outlined above can be extended to derivatives of this compound. For a new derivative, the following steps should be taken:

  • Predict the Spectra: Based on the known effects of the new substituent, predict the expected changes in the ¹H and ¹³C NMR spectra.

  • Acquire the Data: Follow the protocols for sample preparation and data acquisition.

  • Analyze the 1D Spectra: Compare the acquired spectra to the predicted spectra and make initial assignments.

  • Utilize 2D NMR for Confirmation: Use COSY, HSQC, and HMBC to confirm the connectivity and finalize the structural assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. A systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous determination of the molecular structure. The protocols and interpretation strategies presented in this application note provide a robust framework for researchers in the chemical and pharmaceutical industries to confidently characterize these important compounds.

References

  • Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include.
  • Chegg. (2023, March 14). 1H NMR data for 2-bromo-4-tert-butylphenol.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation....
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.
  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
  • NIST. (n.d.). This compound.
  • NIST. (n.d.). 2,4-Di-tert-butylphenol.
  • NIST. (n.d.). 2,4-Di-tert-butylphenol.
  • PubChem. (n.d.). 2-Bromo-4-tert-butylphenol.
  • PubChem. (n.d.). 2,4,6-Tris(1-phenylethyl)phenol.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol.
  • SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol.
  • T3DB. (n.d.). 2,4-Di-tert-butylphenol (T3D4878).
  • Varian. (n.d.). 2D NMR FOR THE CHEMIST.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Agarwal, S., et al. (2019). Isolation, Identification, and Quantification of Two Phenolic Compounds from Amaranthus hypochondriacus Leaves with Potent Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
  • ATB. (n.d.). 2-Bromo-4-tert-butylphenol.

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Experimental protocol for the derivatization of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of 2-Bromo-4,6-di-tert-butylphenol

Authored by: A Senior Application Scientist

Abstract

This compound is a sterically hindered phenol that serves as a versatile building block in synthetic chemistry. The presence of two bulky tert-butyl groups ortho and para to the hydroxyl function imparts significant stability and unique reactivity, characteristic of hindered phenols which are widely used as antioxidants and stabilizers.[1][2] This compound features two primary reactive sites amenable to derivatization: the nucleophilic phenolic hydroxyl group and the carbon-bromine bond, which can participate in a variety of cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on key experimental protocols for the derivatization of this substrate, focusing on O-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

The derivatization of this compound opens avenues to a vast chemical space. Modifications at the hydroxyl group (e.g., etherification, esterification) can alter solubility, lipophilicity, and metabolic stability, while transformations at the C-Br bond allow for the construction of complex molecular architectures through the formation of new carbon-carbon or carbon-nitrogen bonds. These strategies are fundamental in developing novel compounds for materials science, agrochemicals, and particularly in medicinal chemistry, where the hindered phenol motif is a known pharmacophore associated with antioxidant and anti-inflammatory properties.

This guide presents three field-proven protocols that provide a strategic foundation for exploring the synthetic potential of this substrate. Each protocol is designed as a self-validating system, with clear steps for reaction execution, monitoring, and product isolation.

Physicochemical Properties and Safety Mandates

Accurate characterization and safe handling of the starting material are prerequisites for any successful synthetic campaign.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 20834-61-1[3][5]
Molecular Formula C₁₄H₂₁BrO[3][5]
Molecular Weight 285.22 g/mol [3][5]
Appearance White to cream or yellow crystals/powder[4]
Melting Point 54.5-59.5 °C[4]
Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation, Category 2P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]
H319: Causes serious eye irritationEye Irritation, Category 2P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
H335: May cause respiratory irritationSTOT SE, Category 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3][6]

The compound is also noted to be air-sensitive, and some reactions, particularly those involving organometallics or strong bases, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Core Derivatization Methodologies: Workflow and Mechanisms

The synthetic utility of this compound is best demonstrated through targeted derivatization at its distinct functional groups. The following diagram illustrates the three primary pathways detailed in this guide.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Product Classes A This compound B O-Alkylation (Ether Synthesis) A->B  Base (e.g., NaH)  Alkyl Halide (R-X) C Suzuki-Miyaura Coupling (C-C Bond Formation) A->C  Pd Catalyst, Base  Ar-B(OH)₂ D Buchwald-Hartwig Amination (C-N Bond Formation) A->D  Pd Catalyst, Base  R₂NH P1 Aryl Ethers B->P1 P2 Biaryl Compounds C->P2 P3 Aryl Amines D->P3

Caption: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for achieving the transformations outlined above. All glassware should be oven- or flame-dried prior to use, especially for moisture-sensitive reactions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the phenolic hydroxyl group. The reaction proceeds via deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Rationale: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Anhydrous THF is used as the solvent to prevent quenching the base and to solubilize the reactants.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the bromine position, a cornerstone reaction for synthesizing biaryl compounds.[7] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8][9]

Rationale: A palladium catalyst is essential for the coupling.[8] A base, such as potassium carbonate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10][11] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Materials:

  • This compound

  • Arylboronic Acid (e.g., Phenylboronic Acid) (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed solvent mixture (dioxane/water).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)L₂-Br A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)L₂-Ar' B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed method for forming a C-N bond, providing access to a wide range of N-aryl derivatives.[12][13]

Rationale: This reaction requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base.[14] The ligand is crucial for promoting both the oxidative addition of the aryl bromide and the final reductive elimination step.[15] A strong base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[15][16] The reaction must be conducted under strictly anhydrous and anaerobic conditions to protect the catalyst system.

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or SPhos, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Diethyl Ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Stir for a few minutes, then add the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with water. Dilute with diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L B Ar-Pd(II)L-Br A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)L(HNR₂)]⁺Br⁻ B->C Amine Coordination (R₂NH) D Ar-Pd(II)L(NR₂) C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hartwig, J. F., & Mann, G. (1957). Reactions of Hindered Phenols. I. Reactions of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyl Diphenylmethane. The Journal of Organic Chemistry.
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.
  • ResearchGate. (n.d.). Reaction products from a hindered phenol (BHT) during autoxidation.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • Aston Research Explorer. (n.d.). Reactions of Hindered Phenols with Unsaturated Hydrocarbons in the Presence of Free Radicals.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • SciELO South Africa. (n.d.). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Kobrin, V. S., et al. (2002). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,6-di-tert-butylphenol is a valuable sterically hindered phenol derivative. The presence of the bulky tert-butyl groups and the reactive bromine atom makes it a key intermediate in the synthesis of more complex molecules, including antioxidants, pharmaceuticals, and specialty polymers. The tert-butyl groups provide steric hindrance, which can enhance the stability and selectivity of subsequent reactions, while the ortho-bromine substituent offers a versatile handle for further functionalization through cross-coupling reactions, lithiation, or displacement.

This document provides a comprehensive guide for the scale-up synthesis of this compound from 2,4-di-tert-butylphenol. It details the underlying chemical principles, a step-by-step protocol, safety considerations, and analytical methods for product characterization, aimed at researchers, scientists, and drug development professionals.

Reaction and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-di-tert-butylphenol with molecular bromine (Br₂). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. In 2,4-di-tert-butylphenol, the para position is blocked by a tert-butyl group. The remaining open positions on the aromatic ring are ortho and meta to the hydroxyl group. Due to the strong activating and directing effect of the hydroxyl group, electrophilic substitution will preferentially occur at the available ortho position (position 2). The bulky tert-butyl groups also sterically hinder other positions, further favoring the formation of the 2-bromo isomer.

The reaction proceeds via the attack of the electron-rich aromatic ring on the polarized bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the desired this compound.

Scale-Up Synthesis Protocol

This protocol is adapted from a reliable method for the synthesis of a related isomer, 4-Bromo-2,6-di-tert-butylphenol, and has been modified for the synthesis of this compound.[1]

Materials and Equipment
Reagent/EquipmentPurpose
2,4-di-tert-butylphenolStarting material
Molecular Bromine (Br₂)Brominating agent
Dichloromethane (CH₂Cl₂)Reaction solvent
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃)Quenching agent
Saturated aqueous sodium bicarbonate (NaHCO₃)Neutralizing wash
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Drying agent
EthanolRecrystallization solvent
WaterRecrystallization co-solvent
Three-necked round-bottom flaskReaction vessel
Mechanical stirrerFor efficient mixing
Pressure-equalizing dropping funnelFor controlled addition of bromine
Ice-water bathFor temperature control
Gas trap (containing NaOH solution)To neutralize evolved HBr gas
Separatory funnelFor aqueous work-up
Rotary evaporatorFor solvent removal
Filtration apparatus (Büchner funnel)For isolating the product
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_dissolve Dissolve 2,4-di-tert-butylphenol in Dichloromethane prep_cool Cool to 0°C prep_dissolve->prep_cool react_add Slowly add Bromine solution (1 hour) prep_cool->react_add prep_br2 Prepare Bromine solution in Dichloromethane react_stir Stir at 0°C (15-30 min) react_add->react_stir workup_quench Quench with aq. Na₂SO₃ or Na₂S₂O₃ react_stir->workup_quench workup_wash Wash with aq. NaHCO₃ workup_quench->workup_wash workup_separate Separate organic layer workup_wash->workup_separate workup_dry Dry with Na₂SO₄ workup_separate->workup_dry workup_filter Filter workup_dry->workup_filter workup_evaporate Evaporate solvent workup_filter->workup_evaporate purify_recrystallize Recrystallize from Ethanol/Water workup_evaporate->purify_recrystallize purify_isolate Isolate pure product purify_recrystallize->purify_isolate

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 1-L three-necked round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap containing a 1 M sodium hydroxide solution.

  • Charging the Reactor: Charge the flask with 2,4-di-tert-butylphenol (e.g., 103.2 g, 0.5 mol) and dichloromethane (200 mL). Stir the mixture until the phenol is completely dissolved.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Bromine Addition: Prepare a solution of bromine (e.g., 28.2 mL, 88 g, 0.55 mol, 1.1 equivalents) in dichloromethane (20 mL) and charge it into the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to the reaction mixture at 0 °C with vigorous stirring until the reddish-brown color of the excess bromine is completely discharged.[2][3]

  • Work-up: Transfer the mixture to a 1-L separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (400 mL) to neutralize the evolved hydrobromic acid.[1] Separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of dichloromethane (75 mL each).

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a crystalline solid.

Safety Considerations

  • Bromine: Bromine is a highly toxic, corrosive, and volatile liquid.[1][4] It can cause severe chemical burns upon contact with skin and is fatal if inhaled.[5][6] All manipulations involving bromine must be conducted in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are suitable), safety goggles, a face shield, and a lab coat when handling bromine and other chemicals.[1][4]

  • Spill and Exposure: In case of skin contact with bromine, immediately wash the affected area with copious amounts of soap and water.[7] If inhaled, move to fresh air immediately and seek medical attention.[7] Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills.[4]

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Hydrobromic Acid: The reaction generates hydrobromic acid (HBr) as a byproduct, which is a corrosive gas. The gas trap with sodium hydroxide solution is essential to neutralize the evolved HBr.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point 70-73 °C
¹H NMR Consistent with the structure, showing characteristic peaks for the aromatic protons and the tert-butyl groups.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 284 and 286).[8][9]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching of the phenolic group and C-Br stretching.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure complete dissolution of the starting material. Monitor the reaction by TLC to confirm completion. Optimize recrystallization conditions to minimize loss.
Formation of Dibrominated Byproducts Use of excess bromine; reaction temperature too high.Use a slight excess of bromine (1.05-1.1 equivalents). Maintain a low reaction temperature (0-5 °C) during bromine addition.
Persistent Color in Organic Layer Incomplete quenching of bromine.Add more sodium sulfite or thiosulfate solution until the color disappears. Ensure vigorous mixing during quenching.[2]
Emulsion during Work-up High concentration of salts or byproducts.Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Conclusion

The scale-up synthesis of this compound can be safely and efficiently performed through the electrophilic bromination of 2,4-di-tert-butylphenol. Careful control of the reaction temperature, stoichiometry, and adherence to safety protocols are crucial for a successful outcome. The detailed protocol and troubleshooting guide provided in this application note should enable researchers and professionals to produce this valuable intermediate with high purity and in good yield.

References

  • Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • RSC Education.
  • CDC. Bromine | Chemical Emergencies. [Link]
  • Carl ROTH.
  • SAFETY DATA SHEET (SDS). Name of chemical: BROMINE (Br2). [Link]
  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
  • PubChem. This compound. [Link]
  • NIST WebBook. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4,6-di-tert-butylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method is the electrophilic aromatic substitution (EAS) of 2,4-di-tert-butylphenol using a suitable brominating agent, such as elemental bromine (Br₂). The powerful activating and ortho,para-directing hydroxyl group, combined with the steric hindrance from the tert-butyl groups, selectively directs the incoming bromine atom to the C6 position.

Q2: What is the reaction mechanism?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich phenol ring acts as a nucleophile, attacking the bromine molecule. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (e.g., the solvent or another phenol molecule) then abstracts the proton from the C6 position, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of electrophilic bromination.

Q3: Why is low temperature control important for this reaction?

Maintaining a low temperature (typically 0–5 °C) is critical for controlling the reaction's selectivity. Phenols are highly activated rings, and bromination can be extremely fast and exothermic. Low temperatures slow the reaction rate, which significantly reduces the formation of the primary byproduct, 2,6-dibromo-4-tert-butylphenol, thus improving the yield of the desired mono-brominated product.[1]

Q4: What are the typical starting materials and reagents?

ReagentPurposeMolar Mass ( g/mol )Key Considerations
2,4-di-tert-butylphenolStarting Material206.33Must be pure and dry. Impurities can lead to side reactions.
Bromine (Br₂)Brominating Agent159.81Highly corrosive and volatile. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM)Solvent84.93Should be anhydrous. Provides good solubility for reactants.
Sodium Sulfite (Na₂SO₃)Quenching Agent126.04Used during workup to neutralize unreacted bromine.
Sodium Bicarbonate (NaHCO₃)Base84.01Used in aqueous workup to remove acidic byproducts like HBr.

Troubleshooting & Optimization Guide

This section addresses common issues encountered during the synthesis. The logical flow of troubleshooting is outlined in the diagram below.

G problem { Problem Observed | (TLC/GC-MS Analysis)} low_yield Low Yield or Incomplete Reaction problem->low_yield impurities Presence of Multiple Products problem->impurities color Formation of Colored Impurities problem->color isolation Difficult Product Isolation problem->isolation cause1 Cause Impure/Wet Reagents Incorrect Temperature Insufficient Reaction Time low_yield->cause1 cause2 Cause Over-bromination De-tert-butylation impurities->cause2 cause3 Cause Oxidation of Phenol color->cause3 cause4 Cause Emulsion during Workup Product Oiling Out isolation->cause4 sol1 Solution Use fresh, dry reagents/solvents. Maintain reaction at 0-5 °C. Monitor via TLC until SM is consumed. cause1->sol1 sol2 Solution Add bromine solution dropwise at low temp. Use non-polar solvent. Avoid strong acidic conditions. cause2->sol2 sol3 Solution Conduct reaction under inert (N₂/Ar) atmosphere. cause3->sol3 sol4 Solution Add brine to break emulsion. Purify via column chromatography or recrystallize from a different solvent system (e.g., ethanol/water). cause4->sol4

Caption: Troubleshooting workflow for synthesis issues.

Problem 1: Low Yield or Incomplete Reaction

Observed by: TLC or GC-MS analysis shows a significant amount of unreacted 2,4-di-tert-butylphenol.

  • Probable Cause A: Impure or Wet Reagents

    • Explanation: Moisture can react with bromine and interfere with the electrophilic substitution. Impurities in the starting phenol can lead to undesired side reactions, consuming the brominating agent.

    • Solution: Ensure 2,4-di-tert-butylphenol is pure and dry. Use a fresh bottle of bromine and anhydrous solvent.

  • Probable Cause B: Poor Temperature Control

    • Explanation: While high temperatures can cause over-bromination, running the reaction at too low a temperature or with inefficient stirring can slow the reaction rate excessively, leading to an incomplete conversion within the allotted time.

    • Solution: Maintain the reaction temperature strictly between 0 and 5 °C using an ice-water bath and ensure vigorous stirring to promote homogeneity.

  • Probable Cause C: Insufficient Reaction Time

    • Explanation: The reaction may simply not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material spot is no longer visible on the TLC plate.

Problem 2: Presence of Multiple Products (Low Purity)

Observed by: TLC shows multiple spots, or GC-MS/NMR indicates the presence of impurities like dibrominated species.

  • Probable Cause A: Over-bromination

    • Explanation: The most common impurity is 2,6-dibromo-4-tert-butylphenol. This occurs when the highly activated product reacts with excess bromine. This is exacerbated by localized high concentrations of bromine or elevated temperatures.

    • Solution:

      • Add the bromine solution dropwise and slowly to the reaction mixture to avoid localized excess.[1]

      • Maintain a low reaction temperature (0–5 °C) throughout the addition.[1]

      • Consider using a more non-polar solvent to slightly decrease the reaction rate and improve selectivity.[1]

  • Probable Cause B: De-tert-butylation

    • Explanation: Under strongly acidic conditions, which can arise from the HBr byproduct, it is possible for a tert-butyl group to be eliminated, leading to the formation of brominated phenols without one or both tert-butyl groups.[1][2]

    • Solution: Perform the reaction with precise stoichiometry and ensure a prompt and efficient aqueous workup with a base (e.g., NaHCO₃) to neutralize the generated HBr.

Problem 3: Formation of Colored Impurities

Observed by: The final product is yellow, brown, or pink instead of a white or off-white solid.

  • Probable Cause: Oxidation

    • Explanation: Phenols are susceptible to oxidation, which can form highly colored quinone-type species. This can be initiated by air (oxygen) or impurities in the brominating agent.

    • Solution:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

      • Use a fresh, high-purity source of bromine.

      • Purify the final product via recrystallization or column chromatography to remove colored impurities.

Problem 4: Difficult Product Isolation

Observed by: Emulsions form during the aqueous workup, or the product comes out as an oil instead of a solid.

  • Probable Cause A: Emulsion Formation

    • Explanation: The presence of partially soluble species and vigorous shaking during extraction can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel.[1] The increased ionic strength of the aqueous layer helps to break the emulsion.

  • Probable Cause B: Product Oiling Out

    • Explanation: The crude product may be an oil or a low-melting-point solid due to the presence of impurities that cause melting point depression.

    • Solution:

      • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a previously obtained crystal.

      • If crystallization fails, purify the crude oil using column chromatography on silica gel.[1]

      • A final recrystallization from a suitable solvent system, such as ethanol/water, can yield a pure, crystalline solid.[3]

Optimized Experimental Protocol

This protocol is based on established procedures and incorporates best practices to maximize yield and purity.

G start Start: Prepare Apparatus reactants 1. Charge Reactor - Add 2,4-di-tert-butylphenol and anhydrous DCM. - Flush with Nitrogen/Argon. start->reactants cool 2. Cool to 0 °C - Use an ice-water bath. - Begin vigorous stirring. reactants->cool prep_br2 3. Prepare Bromine Solution - Dissolve Br₂ in a small amount of anhydrous DCM. cool->prep_br2 add_br2 4. Slow Addition - Add bromine solution dropwise over 1 hour. - Maintain temperature at 0-5 °C. prep_br2->add_br2 react 5. Reaction & Monitoring - Stir at 0 °C for 30-60 min post-addition. - Monitor via TLC until starting material is consumed. add_br2->react quench 6. Quench Reaction - Slowly add saturated aq. Na₂SO₃ solution at 0 °C - Continue stirring until bromine color disappears. react->quench workup 7. Aqueous Workup - Transfer to separatory funnel. - Wash with saturated aq. NaHCO₃, then with brine. quench->workup dry 8. Dry and Concentrate - Dry organic layer over Na₂SO₄. - Filter and concentrate under reduced pressure. workup->dry purify 9. Purification - Recrystallize from ethanol/water or - Purify by column chromatography. dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Apparatus Setup: Equip a three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a gas inlet for an inert atmosphere (N₂ or Ar), and a thermometer.

  • Reactant Charging: Charge the flask with 2,4-di-tert-butylphenol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05-1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred phenol solution over approximately 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C to quench any unreacted bromine. Continue stirring until the reddish-orange color of bromine has completely disappeared.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization, typically from an ethanol-water mixture, to yield this compound as a white to off-white crystalline solid.[3] If the product remains an oil, purification by column chromatography on silica gel is recommended.

References

  • Organic Syntheses Procedure, "4-Bromo-2,6-di-tert-butylphenol".
  • PubChem, National Center for Biotechnology Information. "this compound".
  • Journal of the Chemical Society, Perkin Transactions 2, "Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol".
  • Wikipedia, "2,4-Di-tert-butylphenol".

Sources

Technical Support Center: Bromination of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 2,4-di-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward electrophilic aromatic substitution. While the target is typically the selective synthesis of 6-bromo-2,4-di-tert-butylphenol, several competing side reactions can compromise yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: My reaction mixture turned dark brown or black, and the final product is a complex, tarry mixture with low yield.

Question: I'm performing the bromination using elemental bromine (Br₂) in dichloromethane, and my initially light-orange solution progressively darkens, eventually becoming opaque. What is causing this, and how can I prevent it?

Answer:

Probable Cause: Oxidation of the phenol substrate.

Causality & Expert Analysis: Phenols are highly susceptible to oxidation, and elemental bromine is a potent oxidizing agent. The electron-rich nature of the 2,4-di-tert-butylphenol ring, which makes it an excellent nucleophile for bromination, also makes it prone to losing electrons to form phenoxy radicals.[1] These radicals are highly reactive and can couple with each other, leading to a cascade of polymerization and decomposition reactions that result in complex, high-molecular-weight tarry substances. Further oxidation can lead to the formation of highly colored quinone-type species. This issue is often exacerbated by elevated temperatures and exposure to light.

Recommended Solutions:

  • Switch to a Milder Brominating Agent: The most effective solution is to replace elemental bromine with N-Bromosuccinimide (NBS).[2][3] NBS provides a low, steady concentration of electrophilic bromine, which is sufficient for the desired substitution reaction but minimizes the bulk oxidative potential, thus significantly reducing tar formation.[4]

  • Strict Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C). This slows the rate of the desired bromination but has a more pronounced effect on suppressing the higher-activation-energy oxidation pathways.

  • Exclusion of Light: Wrap the reaction vessel in aluminum foil. Light can initiate radical chain reactions that contribute to decomposition.

  • Inert Atmosphere: While not always necessary with NBS, purging the reaction vessel with an inert gas like nitrogen or argon can help prevent air oxidation, which can sometimes be a contributing factor.

Problem 2: My product analysis (NMR/GC-MS) shows a significant amount of a brominated species that has lost a tert-butyl group.

Question: I've isolated my product, but NMR spectroscopy indicates the presence of a major impurity. Mass spectrometry confirms it's a bromophenol with a mass corresponding to the loss of a C₄H₉ group. What is happening?

Answer:

Probable Cause: Acid-catalyzed dealkylation (debutylation).

Causality & Expert Analysis: This is one of the most common and often overlooked side reactions in the chemistry of tert-butylated phenols. The desired bromination reaction produces one equivalent of hydrogen bromide (HBr) as a byproduct. HBr is a strong acid that can protonate the aromatic ring. When protonation occurs at C4 (the carbon bearing a tert-butyl group), it creates a situation where the highly stable tert-butyl carbocation can be eliminated.[5][6] This process, known as dealkylation or debutylation, regenerates an aromatic ring that now has a vacant para-position.[7] This newly unoccupied para-position is highly activated by the hydroxyl group and will be rapidly brominated, leading to products like 4-bromo-2-tert-butylphenol.

Dealkylation_Mechanism cluster_main Dealkylation & Subsequent Bromination DTBP 2,4-di-tert-butylphenol Protonated Protonated Intermediate (Wheland Complex) DTBP->Protonated + HBr Dealkylated 2-tert-butylphenol Protonated->Dealkylated - H⁺ tBuCation tert-butyl cation Protonated->tBuCation Elimination FinalProduct 4-Bromo-2-tert-butylphenol (Side Product) Dealkylated->FinalProduct + Br₂ - HBr

Caption: Acid-catalyzed dealkylation pathway.

Recommended Solutions:

  • Use of an HBr Scavenger: The most direct solution is to add a non-nucleophilic base to the reaction mixture to neutralize the HBr as it forms.

    • Pyridine: Use with caution, as it can sometimes form complexes with bromine.

    • 2,6-Lutidine or 2,4,6-Collidine: These are sterically hindered and less likely to interfere with the brominating agent. Add 1.1 equivalents relative to the brominating agent.

  • Leverage N-Bromosuccinimide (NBS): The succinimide byproduct of the NBS reaction is a much weaker acid than HBr. Furthermore, the succinimide anion can act as a scavenger for any HBr that might be formed, further suppressing dealkylation.[8]

  • Solvent Choice: Use a non-polar aprotic solvent like hexane or carbon tetrachloride. These solvents do not effectively solvate ions, thus discouraging the dissociation of HBr and reducing the effective acidity of the medium.[9][10]

Problem 3: My main product is 2-bromo-4,6-di-tert-butylphenol, but I also see the formation of 2,6-dibromo-4-tert-butylphenol.

Question: My reaction seems to be producing a dibrominated product, even though I am using only one equivalent of the brominating agent. How is this possible?

Answer:

Probable Cause: A combination of dealkylation at the C2 position followed by bromination, or initial formation of the desired product followed by a second bromination.

Causality & Expert Analysis: This is a more complex scenario that builds upon the principles of dealkylation. While dealkylation at the para-position (C4) is common, the ortho-tert-butyl group (C2) can also be susceptible to acid-catalyzed removal, although typically to a lesser extent. If the C2-tert-butyl group is removed from the starting material, it forms 4-tert-butylphenol. This intermediate has two highly activated ortho-positions (C2 and C6) and will rapidly undergo dibromination to yield 2,6-dibromo-4-tert-butylphenol if sufficient brominating agent is present.

Alternatively, if your desired product, 6-bromo-2,4-di-tert-butylphenol, is formed, it is still an activated phenol. Under harsh conditions (excess bromine, strong acid catalysis), it could potentially undergo a second, slower bromination at the other ortho-position (C2), which would also require the displacement of the tert-butyl group.

Recommended Solutions:

  • Stoichiometric Control: Ensure precise control over the stoichiometry. Use no more than 1.0 equivalent of the brominating agent (preferably NBS).

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately to prevent over-reaction or subsequent side reactions involving the product.

  • Follow Dealkylation Prevention Protocols: Implement all the solutions from Problem 2 (HBr scavenger, NBS, non-polar solvent) to prevent the initial dealkylation event that opens the pathway to these dibrominated species.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction: Br₂ or N-Bromosuccinimide (NBS)? A: For achieving high selectivity and minimizing side reactions like oxidation and dealkylation, N-Bromosuccinimide (NBS) is unequivocally the superior reagent .[2][3][11] It provides a controlled source of electrophilic bromine and its byproducts are less problematic than the HBr generated from elemental bromine.[4][8]

Q2: How does solvent choice affect the outcome of the reaction? A: Solvent polarity plays a critical role.

  • Polar Solvents (e.g., water, acetic acid, acetonitrile): These solvents can accelerate bromination dramatically by stabilizing the polar intermediates of the electrophilic substitution.[9][12][13] However, this high reactivity often leads to poor selectivity, over-bromination, and increased side reactions.

  • Non-Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride (CCl₄), Hexane): These are highly recommended. They moderate the reactivity of the brominating agent and, crucially, suppress the ionization of the HBr byproduct, thereby minimizing acid-catalyzed dealkylation.[9][10]

Q3: What is the optimal temperature for this bromination? A: Low temperature is key to selectivity. A starting temperature of 0 °C is recommended, with some protocols going as low as -10 °C or -20 °C, especially when using the more reactive Br₂. This minimizes the rates of competing oxidation and dealkylation pathways.

Q4: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the ideal method. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The product, 6-bromo-2,4-di-tert-butylphenol, will be less polar than the starting material and will have a higher Rf value. Stain with potassium permanganate (KMnO₄) for visualization. Quench the reaction as soon as the starting material spot disappears.

Q5: Is an inert atmosphere necessary? A: It is a good laboratory practice that adds an extra layer of control. While the primary side reactions are driven by the brominating agent and its byproducts, excluding oxygen with a nitrogen or argon atmosphere can prevent any minor, competing air-oxidation pathways, ensuring maximum purity and yield.

Process Control & Optimization

The key to a successful bromination of 2,4-di-tert-butylphenol lies in understanding and controlling the interplay between the desired reaction and potential side reactions.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Start 2,4-di-tert-butylphenol DesiredProduct 6-Bromo-2,4-di-tert-butylphenol Start->DesiredProduct + 'Br⁺' (Slow addition, low temp, non-polar solvent) Oxidation Oxidation Products (Quinones, Tars) Start->Oxidation Harsh Conditions (Excess Br₂, light, heat) Dealkylation Dealkylation (- tBu⁺) Start->Dealkylation Acidic Conditions (HBr byproduct) DealkylatedProduct 4-Bromo-2-tert-butylphenol Dealkylation->DealkylatedProduct + 'Br⁺'

Caption: Competing reaction pathways in the bromination of 2,4-di-tert-butylphenol.

Data Summary: Influence of Reaction Parameters
ParameterConditionExpected Outcome on Selectivity for 6-bromo ProductRationale
Brominating Agent Elemental Bromine (Br₂)LowerHigh reactivity promotes oxidation and HBr formation leads to dealkylation.
N-Bromosuccinimide (NBS)Higher Provides a controlled, low concentration of 'Br⁺'; byproducts are less acidic.[4][8]
Solvent Polar (e.g., Acetonitrile)LowerStabilizes charged intermediates, accelerating all pathways indiscriminately.[13]
Non-Polar (e.g., DCM, CCl₄)Higher Moderates reactivity and suppresses HBr ionization.[9][10]
Temperature Room Temperature (25 °C)LowerHigher thermal energy can overcome activation barriers for side reactions.
Low Temperature (0 °C)Higher Favors the desired, lower activation energy pathway over decomposition.
Additives NoneLowerHBr byproduct accumulates, promoting dealkylation.[6][7]
HBr Scavenger (e.g., Lutidine)Higher Neutralizes catalytic acid, preventing dealkylation.

Recommended Experimental Protocol

This protocol is optimized for the selective mono-bromination of 2,4-di-tert-butylphenol at the C6 position with minimal side-product formation.

Materials:

  • 2,4-di-tert-butylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel) and developing chamber

  • Eluent: 95:5 Hexane:Ethyl Acetate

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (1.0 eq). Dissolve the phenol in anhydrous DCM (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes. Note: Adding NBS as a solid in portions is also acceptable but may be less controlled.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 15-20 minutes. The starting material (SM) and product (P) should be clearly distinguishable (P will have a higher Rf).

  • Quenching: Once the TLC indicates full consumption of the starting material (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts), water, and finally brine.

    • Dry the isolated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product, 6-bromo-2,4-di-tert-butylphenol, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or hexane.

References

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022).
  • Bromination of Phenols (video) | Khan Academy.
  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Molbank.
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses.
  • Solvent Impact on Phenol Bromination. Scribd.
  • Formation and Reactivity of Toxic Quinone Methides. Grantome.
  • Effect of bromine source for the oxidative bromination of phenol. Conditions. ResearchGate.
  • The Generation and Reactions of Quinone Methides. PubMed Central (PMC), NIH.
  • N-Bromosuccinimide. Wikipedia.
  • Regioselective bromination of phenols. ResearchGate.
  • The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides. PubMed.
  • Biological and toxicological consequences of quinone methide formation. PubMed.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PubMed Central (PMC), NIH.
  • Scope of the oxidative bromination at the phenol core using the... ResearchGate.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central (PMC), NIH.
  • Ring Reactions of Phenol. Chemistry LibreTexts.
  • The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate.
  • Process for the dealkylation of tert.-alkyl substituted phenols. Google Patents.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. MDPI.
  • What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl? Quora.
  • Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate.
  • This compound. PubChem.
  • 2,4-Di-tert-butylphenol. Wikipedia.
  • The exact mechanism of this reaction is a little complicated, as it involves the copper ions... Homework.Study.com.
  • Dealkylation of 2,5-tert. alkylphenol compounds. Google Patents.
  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. NIH.
  • Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com.
  • Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2.
  • Protecting group. Wikipedia.
  • A process for preparing 2,4-ditertiary butyl phenol. Google Patents.
  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di-Tert-Butylphenol. Acta Scientific.
  • Method for preparing 2,4-di-tert.-butyl phenol alkylating solution. Google Patents.

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Technical Support Center: Purification of Crude 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4,6-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction and Core Principles

This compound (CAS No: 20834-61-1) is a sterically hindered phenol used in various synthetic applications.[1] The crude product obtained from synthesis often contains unreacted starting materials, over-brominated side products, and other process-related impurities. Effective purification is critical to prevent these impurities from interfering with downstream reactions.

The choice of purification method hinges on the nature and quantity of the impurities present. The two primary techniques discussed here are recrystallization and flash column chromatography .

Key Physical & Safety Data
PropertyValueSource(s)
Molecular Formula C₁₄H₂₁BrO[2][3]
Molecular Weight 285.22 g/mol [2][3]
Appearance White to cream or yellow to orange solid[4]
Melting Point 54.5-59.5 °C[4]
Purity (Typical) ≥96.0% (Commercial Grade)[4]
Signal Word Warning[5][6]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][6]
Storage Conditions Store under inert atmosphere, at room temperature. Air sensitive.[5][6]

General Purification & Troubleshooting Workflow

The following diagram illustrates the logical workflow for purifying crude this compound and the decision points for troubleshooting.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Execution cluster_analysis Validation start Crude Product tlc Analyze by TLC/ GC to assess impurity profile start->tlc decision Is the major impurity the starting material (less polar)? tlc->decision recryst Recrystallization (High Purity Crude) decision->recryst Yes / Minor Impurities chrom Flash Column Chromatography (Complex Mixture / Oily Product) decision->chrom No / Major Impurities analysis Purity & Identity Confirmation (TLC, MP, GC-MS, NMR) recryst->analysis chrom->analysis success Pure Product (>98%) analysis->success failure Impure Product (Repeat Purification) analysis->failure failure->decision Re-evaluate

Caption: Purification and troubleshooting decision workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Issue 1: After recrystallization, my product is an oil or fails to crystallize.

  • Question: I've dissolved my crude product in a hot solvent and allowed it to cool, but it has either oiled out or remained in solution. What's going wrong?

  • Answer & Rationale: This is a classic sign that the impurity level is too high, disrupting the crystal lattice formation (a phenomenon known as freezing-point depression), or that you have selected a suboptimal solvent. The high concentration of impurities prevents the desired molecules from aligning into a stable crystalline structure.

    • Expert Solution:

      • Do not discard the solution. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure product.

      • If that fails, evaporate the solvent and re-purify the resulting residue using flash column chromatography . Chromatography is superior for separating components of a complex mixture.[7] After chromatography, the cleaner fractions can then be recrystallized to achieve higher purity.

      • Solvent Choice: You may be using a solvent in which the product is too soluble, even at low temperatures. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. For a related compound, 4-bromo-2,6-di-tert-butylphenol, a mixed solvent system of ethanol-water was effective.[8] This suggests a polar protic solvent system is a good starting point.

Issue 2: My yield from recrystallization is very low.

  • Question: I successfully obtained pure crystals, but my final mass is much lower than expected. Where did my product go?

  • Answer & Rationale: Low recovery is typically due to one of three factors: using an excessive volume of solvent, cooling the solution too rapidly, or premature filtration.

    • Expert Solution:

      • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor, even after cooling.

      • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps the desired product in the solution.

      • Recover from Mother Liquor: A significant portion of your product may still be in the filtrate (mother liquor). Concentrate this solution by rotary evaporation and cool the resulting concentrate to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Issue 3: My purified product is still colored (yellow or orange).

  • Question: I've performed purification, but the final solid retains a distinct yellow or orange tint instead of being white or off-white. What causes this?

  • Answer & Rationale: Phenols, especially sterically hindered ones, can be susceptible to air oxidation, forming highly colored quinone-type impurities. These are often intensely colored and can be visible even at very low concentrations.

    • Expert Solution:

      • Decolorize with Activated Charcoal: During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.

      • Inert Atmosphere: When possible, conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Issue 4: During column chromatography, my product is eluting with impurities.

  • Question: I'm running a silica gel column, but my TLC analysis shows that the fractions containing my product are also contaminated with a close-running spot. How can I improve the separation?

  • Answer & Rationale: This indicates that the polarity of your chosen mobile phase (eluent) is not optimal for separating the product from the specific impurity. The relative affinity of the compounds for the stationary phase (silica) and the mobile phase is too similar.[7]

    • Expert Solution:

      • Adjust Solvent Polarity: The key is to find a solvent system where the difference in Rf values between your product and the impurity is maximized.

        • If the impurity is more polar (lower Rf), decrease the polarity of the eluent (e.g., go from 10% ethyl acetate in hexanes to 5% ethyl acetate in hexanes). This will allow your less polar product to travel faster down the column relative to the impurity.

        • If the impurity is less polar (higher Rf), you may need to start with a less polar solvent to wash it off the column first, then increase the polarity to elute your product.

      • Try a Different Solvent System: Sometimes, simply changing the composition of the eluent can alter selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and hexanes can change the separation profile.

      • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Always pack the column carefully as a slurry to ensure a uniform stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A: The most likely impurities arise from the bromination of 2,6-di-tert-butylphenol. These include:

      • Unreacted Starting Material: 2,6-di-tert-butylphenol.

      • Over-bromination Products: 2,6-Dibromo-4,6-di-tert-butylphenol.

      • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other brominated isomers could form.

      • Oxidation Products: As mentioned, minor quinone-like structures can cause coloration.[9]

  • Q2: How do I properly prepare a sample for flash column chromatography?

    • A: The sample should be loaded onto the column in a highly concentrated form using the minimum amount of solvent.[7] The best practice is "dry loading": dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column, preventing band broadening.

  • Q3: What is the best way to confirm the purity of my final product?

    • A: A combination of methods provides the most reliable assessment:

      • Melting Point: A sharp melting point that matches the literature value (54.5-59.5 °C) is a strong indicator of high purity.[4] Impure compounds exhibit a broad and depressed melting range.

      • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and confirms the molecular weight.

      • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if present.

  • Q4: My purified product is a solid. How should I dry it completely?

    • A: After filtering the crystals, wash them with a small amount of cold solvent to remove any residual mother liquor. Then, dry the solid under high vacuum. A vacuum oven set to a temperature well below the product's melting point (e.g., 30-40 °C) can be used to accelerate the removal of residual solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is most effective for crude material that is already >90% pure and solid.

  • Solvent Selection: Begin by testing solvents. Place a small amount of crude material in a test tube and add a potential solvent (e.g., ethanol, methanol, hexanes) dropwise. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating. An ethanol/water mixture is a promising system.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for oily crude products or complex mixtures with multiple impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Select Eluent via TLC (Target Rf ~0.3) p2 Pack Column with Silica Gel (Slurry Method) p1->p2 p3 Prepare Sample (Dry Loading Preferred) p2->p3 r1 Load Sample onto Column p3->r1 r2 Elute with Solvent System r1->r2 r3 Collect Fractions r2->r3 a1 Monitor Fractions by TLC r3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 a4 a3->a4 Final Product

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the Rf value of the desired product is approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size (typically using 50-100 g of silica gel per 1 g of crude material). Pack the column using a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin elution. Maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate to track the separation.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Org. Synth. 1993, 71, 167.
  • Organic Syntheses. (n.d.). Procedure for flash column chromatography. Org. Synth. 2016, 93, 37.
  • University of Alberta. (n.d.). Column chromatography.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column.

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Removing unreacted starting material from 2-Bromo-4,6-di-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Bromo-4,6-di-tert-butylphenol

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, focusing specifically on the removal of unreacted 2,4-di-tert-butylphenol starting material. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions & Troubleshooting

Q1: Why is it challenging to separate unreacted 2,4-di-tert-butylphenol from the this compound product?

A1: The primary challenge lies in the structural similarity between the starting material and the brominated product. Both molecules share the same phenol backbone and two bulky tert-butyl groups, resulting in similar polarities and solubility profiles. The key difference is the addition of a single bromine atom, which slightly increases the product's molecular weight and polarity. Purification methods must be sensitive enough to exploit this subtle difference.

To effectively plan a purification strategy, it is crucial to understand the physical properties of both the starting material and the desired product.

Table 1: Comparison of Physical Properties

Property2,4-di-tert-butylphenol (Starting Material)This compound (Product)Justification for Separation
Molecular Formula C₁₄H₂₂OC₁₄H₂₁BrOThe addition of bromine significantly increases the molecular weight.
Molecular Weight 206.32 g/mol [1][2]285.22 g/mol [3][4]The heavier product will behave differently in chromatographic and distillation processes.
Melting Point 53-56 °C[1][5]Varies (often a low-melting solid or oil)Differences in melting point and crystal lattice energy are exploited during recrystallization.
Boiling Point ~265 °C[1][5]Higher than starting materialSeparation by distillation is possible but often difficult due to high temperatures required.
Polarity Less PolarMore PolarThe electronegative bromine atom increases the molecule's overall polarity, which is the primary basis for separation by column chromatography.
Q2: How can I quickly assess the purity of my crude product and identify the presence of starting material?

A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for qualitative analysis.

  • Procedure: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this mixture on a silica gel TLC plate alongside spots of the pure starting material (if available).

  • Eluent System: Develop the plate using a solvent system of varying polarity, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.

  • Interpretation: The starting material, being less polar, will travel further up the plate (higher Rf value). The brominated product, being more polar, will have a lower Rf value. The presence of two distinct spots corresponding to your starting material and a lower spot indicates an incomplete reaction and the need for purification. Over-brominated products (dibromo-species) may appear as a third spot with an even lower Rf value.[6]

Q3: I've confirmed my product is impure. What is the first purification method I should attempt?

A3: Recrystallization should be your first approach, as it is often faster and requires less solvent and material than column chromatography. The success of this technique depends on finding a solvent system where the product's solubility is significantly different from that of the starting material, particularly with changes in temperature.

A common and effective solvent system for similar brominated phenols is a mixture of ethanol and water.[7] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Upon slow cooling, the less soluble compound (ideally, your product) should crystallize out, leaving the more soluble impurities in the mother liquor.

Q4: Recrystallization failed to provide a pure product. What is the most robust method for separation?

A4: Flash Column Chromatography is the definitive method for separating compounds with similar polarities.[8] This technique utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the silica. The more polar this compound will adhere more strongly to the polar silica gel and elute more slowly than the less polar 2,4-di-tert-butylphenol starting material.

Q5: How do I select the optimal solvent system (eluent) for column chromatography?

A5: The optimal eluent is determined by running several TLCs with different solvent ratios.[9] The goal is to find a solvent system that provides good separation between the product and starting material spots.

  • Target Rf Value: Aim for a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[8] This ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Separation Factor (ΔRf): Ensure there is a significant difference in the Rf values between your product and the unreacted starting material. A larger ΔRf will result in a better separation on the column.

  • Common Eluents: Start with pure hexane and gradually increase the polarity by adding small percentages of ethyl acetate or dichloromethane (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexanes). For these specific compounds, a mobile phase consisting of 100% hexane up to 5% dichloromethane in hexane has been shown to be effective.[10]

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Purification Decision Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Analysis assess_purity Assess Crude Purity (TLC / NMR) recrystallize Attempt Recrystallization (e.g., Ethanol/Water) assess_purity->recrystallize Impure chromatography Perform Flash Column Chromatography recrystallize->chromatography Fails or Low Purity final_analysis Confirm Purity (TLC, NMR, etc.) recrystallize->final_analysis Successful chromatography->final_analysis final_analysis->chromatography pure_product Pure Product final_analysis->pure_product Purity >95%

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the researcher has already determined an appropriate eluent system via TLC analysis.

  • Column Preparation:

    • Select a glass column of appropriate size. For 1-5 g of crude material, a column with a 4-5 cm diameter is suitable.

    • Securely clamp the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom.[8]

    • Add a ~1 cm layer of sand over the plug.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., pure hexanes). The amount of silica should be 50-100 times the weight of your crude material.

    • Pour the slurry into the column. Gently tap the column to pack the silica and remove air bubbles. Open the stopcock to drain some solvent, which helps in uniform packing.[11]

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface. Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Using a pipette, carefully add the dissolved sample to the top of the column, ensuring the sand layer is not disturbed.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle positive pressure using an air or nitrogen line to force the solvent through the column at a steady rate (a flow rate of ~5 cm/minute is typical for flash chromatography).

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing the spots.

    • The less polar starting material (2,4-di-tert-butylphenol) will elute first. The more polar product (this compound) will elute in later fractions.

    • If separation is poor, you may need to use a gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 1% to 5% ethyl acetate in hexanes).[9]

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 20834-61-1).
  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.
  • Cheméo. (n.d.). Chemical Properties of 2,4-Di-tert-butylphenol (CAS 96-76-4).
  • Williamson, K. L., & Masters, K. M. (n.d.). Column chromatography.
  • Supporting Information for a relevant chemical synthesis.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Columbia University. (n.d.). Column chromatography.
  • Mapukata, S. (n.d.). Column Chromatography Presentation.

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Technical Support Center: Suzuki Coupling with 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions with 2-Bromo-4,6-di-tert-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically demanding substrate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize byproduct formation and maximize the yield of your desired biaryl product.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when working with this compound in Suzuki coupling reactions.

Q1: Why is my Suzuki coupling reaction with this compound giving low to no yield of the desired product?

Low yields are a frequent challenge with this substrate due to significant steric hindrance from the two tert-butyl groups flanking the bromine atom. This steric bulk can impede crucial steps in the catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent reductive elimination to form the product.[1] Conventional palladium catalysts and ligands may not be sufficiently active to overcome these steric barriers.

Q2: I'm observing a significant amount of a byproduct that appears to be my boronic acid coupled with itself (homocoupling). What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate an oxidative coupling pathway for the boronic acid. To minimize this, it is critical to ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents must be thoroughly degassed before use. Techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly effective.

Q3: My main byproduct is 4,6-di-tert-butylphenol, where the bromine has been replaced by a hydrogen. What is this side reaction and how can I avoid it?

This byproduct results from protodebromination (also known as hydrodehalogenation).[3] In this process, the aryl-palladium intermediate formed after oxidative addition reacts with a proton source in the reaction mixture before it can undergo transmetalation with the boronic acid. Potential proton sources include water, alcohols, or even trace acidic impurities. Using anhydrous solvents, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and ensuring all reagents are dry can help mitigate this side reaction.

Q4: Can the phenolic hydroxyl group interfere with the reaction?

Yes, the phenolic hydroxyl group can participate in side reactions, most notably O-arylation, leading to the formation of a diaryl ether byproduct. This occurs when the deprotonated phenol (phenoxide) acts as a nucleophile and couples with the aryl-palladium intermediate. The choice of base is critical in controlling the selectivity between the desired C-C bond formation and the undesired C-O bond formation. Weaker bases are generally preferred to minimize phenoxide formation and subsequent O-arylation.

II. Troubleshooting Guide: From Byproducts to Solutions

This section provides a detailed breakdown of common byproducts, their mechanistic origins, and actionable troubleshooting protocols.

Problem 1: Formation of Boronic Acid Homocoupling Product

Symptoms:

  • Significant presence of a symmetrical biaryl derived from your boronic acid (Ar'-Ar').

  • Reduced consumption of this compound.

Causality and Mechanism: Homocoupling is primarily an oxidative process that competes with the main catalytic cycle. It can be catalyzed by palladium(II) species, which may be present from the precatalyst or formed by the oxidation of palladium(0) by residual oxygen.[2] The generally accepted mechanism involves the transmetalation of two equivalents of the boronic acid to a Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

Troubleshooting Protocol:

  • Rigorous Degassing:

    • Solvents: Degas all solvents (including water if used in a biphasic system) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Reaction Vessel: Assemble your reaction glassware hot from the oven, and once cooled, evacuate and backfill with an inert gas three to five times. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice:

    • Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[4]

  • Slow Addition of Boronic Acid:

    • In some cases, adding the boronic acid solution slowly via a syringe pump to the reaction mixture can maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.

Problem 2: Formation of Protodebromination Product (4,6-di-tert-butylphenol)

Symptoms:

  • A major byproduct is identified as 4,6-di-tert-butylphenol.

  • Incomplete conversion of the starting aryl bromide.

Causality and Mechanism: Protodebromination occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, is intercepted by a proton source before transmetalation can occur.[5] The source of the proton can be water, alcohols used as solvents, or even trace moisture in other reagents. The steric hindrance of this compound slows down the transmetalation step, providing a larger window of opportunity for this side reaction to occur.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Use anhydrous solvents. If a biphasic system is necessary, minimize the amount of water.

    • Dry all reagents thoroughly. The base, in particular, should be freshly dried or purchased as an anhydrous grade.

  • Choice of Base:

    • Employ non-nucleophilic, moderately strong bases such as K₃PO₄ or Cs₂CO₃.[3] These bases are effective in activating the boronic acid without promoting side reactions involving protonolysis.

  • Ligand Selection:

    • Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands accelerate the rate of reductive elimination and can also influence the stability of the Ar-Pd(II)-Br intermediate, potentially disfavoring the protodebromination pathway.

Problem 3: Formation of O-Arylation Byproduct (Diaryl Ether)

Symptoms:

  • Identification of a byproduct with a mass corresponding to the ether formed between 4,6-di-tert-butylphenol and the aryl group from the boronic acid.

  • Competition between C-C and C-O bond formation.

Causality and Mechanism: The phenolic proton is acidic and can be deprotonated by the base to form a phenoxide. This phenoxide can then act as a nucleophile in a competing catalytic cycle, leading to C-O bond formation.[6] The mechanism involves the reaction of the phenoxide with the Ar-Pd(II)-Br intermediate, followed by reductive elimination to yield the diaryl ether. The strength and nature of the base play a pivotal role in the extent of phenoxide formation.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Use a weaker base that is still capable of activating the boronic acid. Powdered KF or K₂CO₃ can be effective alternatives to stronger bases like K₃PO₄ or Cs₂CO₃.[4]

    • Carefully control the stoichiometry of the base. Use the minimum amount necessary for efficient C-C coupling to avoid excessive deprotonation of the phenol.

  • Protecting Group Strategy:

    • If O-arylation remains a significant issue, consider protecting the phenolic hydroxyl group as a methyl ether or another stable protecting group. The protecting group can be removed post-coupling.

  • Temperature Control:

    • Lowering the reaction temperature may favor the desired C-C coupling pathway, as the activation energy for O-arylation may be different.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating best practices to minimize byproduct formation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (4 mol%) or XPhos (4 mol%)

  • Base: K₃PO₄ (2.0–3.0 equiv, finely powdered and dried)

  • Solvent: Anhydrous and degassed 1,4-dioxane or toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

IV. Data and Visualization

Table 1: Recommended Reaction Parameters for Challenging Suzuki Couplings
ParameterRecommendation for this compoundRationale
Catalyst Pd(OAc)₂ with a bulky phosphine ligand or a pre-formed palladacycle.Overcomes steric hindrance and promotes efficient oxidative addition.
Ligand SPhos, XPhos, or other bulky, electron-rich biaryl phosphines.[7][8]Accelerates reductive elimination and stabilizes the active catalytic species.
Base K₃PO₄, Cs₂CO₃ (anhydrous, finely powdered).[3]Sufficiently strong to activate the boronic acid but minimizes side reactions.
Solvent Anhydrous, degassed 1,4-dioxane or toluene.Aprotic solvents prevent protodebromination.
Temperature 80–110 °CHigher temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.
Diagrams

DOT Script for Suzuki Catalytic Cycle and Competing Byproduct Pathways:

Suzuki_Byproducts cluster_main Desired Suzuki Coupling Cycle cluster_byproducts Competing Byproduct Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) ProtoDebr Ar-H (Protodebromination) OxAdd->ProtoDebr Proton Source (e.g., H₂O) OAr Ar-O-Ar' (O-Arylation) OxAdd->OAr Phenoxide (Ar-O⁻) Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 Regeneration Homo Ar'-Ar' (Homocoupling) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Homo Oxidative Conditions (O₂) caption Figure 1. Suzuki catalytic cycle and major byproduct pathways.

Figure 1. Suzuki catalytic cycle and major byproduct pathways. A schematic representation of the desired reaction pathway in competition with protodebromination, O-arylation, and boronic acid homocoupling.

DOT Script for Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Multiple Byproducts Observed check_byproducts Identify Major Byproduct(s) (GC-MS, LC-MS, NMR) start->check_byproducts homocoupling Homocoupling (Ar'-Ar') check_byproducts->homocoupling protodebromination Protodebromination (Ar-H) check_byproducts->protodebromination o_arylation O-Arylation (Ar-O-Ar') check_byproducts->o_arylation homocoupling->protodebromination No sol_homo Rigorously Degas Solvents and Reagents. Maintain Inert Atmosphere. homocoupling->sol_homo Yes protodebromination->o_arylation No sol_proto Use Anhydrous Solvents. Employ Strong, Non-nucleophilic Base (e.g., K₃PO₄). protodebromination->sol_proto Yes sol_o_aryl Use Weaker Base (e.g., K₂CO₃, KF). Optimize Base Stoichiometry. Consider Protecting Phenol. o_arylation->sol_o_aryl Yes optimize Optimize Ligand, Temperature, and Catalyst Loading. o_arylation->optimize No sol_homo->optimize sol_proto->optimize sol_o_aryl->optimize caption Figure 2. Troubleshooting decision tree.

Figure 2. Troubleshooting decision tree. A logical workflow to diagnose and address specific byproduct formation in the Suzuki coupling of this compound.

V. References

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Chemoselective Suzuki–Miyaura Cross-Coupling. Semantic Scholar. [Link]

  • Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing catalyst deactivation in cross-coupling reactions involving the sterically demanding substrate, 2-Bromo-4,6-di-tert-butylphenol. The significant steric hindrance imposed by the two tert-butyl groups ortho and para to the bromine atom presents unique challenges that can impede catalytic turnover and lead to premature catalyst death. This resource is designed to help you diagnose, resolve, and prevent these common issues.

Section 1: Core Troubleshooting Workflow

When a reaction involving this compound fails or provides low yields, a systematic approach to diagnosis is crucial. The steric bulk of this substrate means that key steps in the catalytic cycle, such as oxidative addition and reductive elimination, are often kinetically challenging.[1][2] The following workflow provides a logical path for identifying the root cause of the problem.

start Reaction Failure: Low Conversion / No Product catalyst_check Step 1: Evaluate Catalyst System start->catalyst_check ligand_issue Is the ligand bulky and electron-rich enough? (e.g., XPhos, RuPhos, SPhos) catalyst_check->ligand_issue  Most common failure point precatalyst_issue Is the precatalyst activating efficiently? (e.g., Pd(OAc)₂ vs. G4 Precatalyst) ligand_issue->precatalyst_issue No conditions_check Step 2: Assess Reaction Conditions ligand_issue->conditions_check Yes solution_ligand Action: Switch to a more appropriate bulky biarylphosphine ligand. ligand_issue->solution_ligand No precatalyst_issue->conditions_check Yes solution_precatalyst Action: Use a modern precatalyst (e.g., Buchwald G3/G4) for reliable Pd(0) generation. precatalyst_issue->solution_precatalyst No atmosphere_issue Is the system rigorously inert? (Degassed solvent, Ar/N₂ atmosphere) conditions_check->atmosphere_issue temp_issue Is the temperature high enough to overcome activation energy? atmosphere_issue->temp_issue Yes solution_atmosphere Action: Improve degassing protocol. Use Schlenk line or glovebox. atmosphere_issue->solution_atmosphere No base_issue Step 3: Check Base & Solvent temp_issue->base_issue Yes solution_temp Action: Incrementally increase temperature (e.g., 100-140 °C). Consider microwave. temp_issue->solution_temp No base_strength Is the base strong enough for transmetalation but not causing catalyst decomposition? base_issue->base_strength solution_base Action: Screen bases. K₃PO₄ or Cs₂CO₃ are often effective and non-nucleophilic. base_strength->solution_base No cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active_Catalyst L-Pd(0) (Active Monoligated Species) Ox_Add Oxidative Addition Active_Catalyst->Ox_Add + Ar-X Pd_Black Palladium Black (Inactive Precipitate) Active_Catalyst->Pd_Black Agglomeration (Low Ligand Stability) Ligand_Oxidation Ligand Oxidation (L=O) Active_Catalyst->Ligand_Oxidation O₂ Intermediate L-Pd(II)(Ar)(X) Ox_Add->Intermediate Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) Intermediate->Transmetalation + R-M Intermediate2 L-Pd(II)(Ar)(R) Transmetalation->Intermediate2 Red_Elim Reductive Elimination Intermediate2->Red_Elim Product Product (Ar-R) Red_Elim->Product Product->Active_Catalyst Regenerates Catalyst

Caption: Key catalyst deactivation pathways branching off the main catalytic cycle.

Q3: I am attempting a Buchwald-Hartwig amination and the reaction is very slow. Is this a deactivation issue?

Answer: While it could be deactivation, it is also highly probable that the specific kinetics of the Buchwald-Hartwig reaction with this substrate are the cause. The steric hindrance of this compound significantly impacts the rates of both oxidative addition and reductive elimination, which are key steps in the amination cycle. [3][4] Causality and Troubleshooting:

  • Steric Clash with the Amine: The steric bulk of your substrate must be accommodated alongside the amine coupling partner at the palladium center. If the amine is also sterically hindered (e.g., a secondary amine), the reductive elimination step to form the C-N bond can be particularly slow. [3] * Solution: The choice of ligand is paramount. Studies have shown that for amines with large steric hindrance, ligands like RuPhos can lower the energy barrier for reductive elimination compared to others like BrettPhos. [3]It may be necessary to screen different bulky ligands to find one that best accommodates the specific combination of your aryl bromide and amine.

  • Base-Induced Decomposition: While a strong base is required for the Buchwald-Hartwig reaction, some bases can promote catalyst decomposition pathways.

    • Solution: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases. However, if decomposition is suspected, consider switching to a different base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures. [1]

Section 3: Protocols and Advanced Diagnostics

Protocol 1: Robust Suzuki-Miyaura Coupling of this compound

This protocol is designed as a reliable starting point for coupling this challenging substrate.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

    • In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the XPhos ligand (2 mol%). Note: Using a modern precatalyst ensures reliable and rapid generation of the active Pd(0) species. [1] * Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed toluene or dioxane (to make a ~0.2 M solution with respect to the aryl bromide).

    • Causality: Anhydrous, aprotic solvents are preferred. [2]Degassing is critical to prevent the oxidation of the electron-rich phosphine ligand. [5]

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Diagnostic Test for Catalyst Regeneration Feasibility

If you suspect catalyst deactivation and want to determine if the catalyst can be regenerated in situ, you can add a fresh aliquot of ligand.

  • Procedure:

    • Take a small, inertly-handled sample from your stalled reaction for analysis (TLC, LC-MS) to establish a baseline.

    • To the stalled reaction mixture, add an additional portion of the phosphine ligand (e.g., another 1-2 mol%) under a positive flow of inert gas.

    • Continue heating the reaction and monitor its progress after 1-2 hours.

  • Interpretation:

    • Reaction Restarts: If the reaction begins to progress again, it strongly suggests that the deactivation was due to ligand degradation (e.g., oxidation). The fresh ligand coordinates to the remaining soluble palladium, regenerating the active catalyst.

    • No Change: If there is no change, the deactivation is likely irreversible, such as the formation of palladium black. At this point, the reaction is unlikely to be salvaged.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • The Asymmetric Buchwald–Hartwig Amin
  • Buchwald–Hartwig amin
  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans. Benchchem.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltr
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • Regeneration of palladium hydrogenation catalyst.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromoanisole. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol. Benchchem.

Sources

Technical Support Center: Optimizing the Oxidative Coupling of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the oxidative coupling of 2-Bromo-4,6-di-tert-butylphenol. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The sterically hindered nature of this substrate presents unique challenges, including low reactivity and potential side reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in synthesizing the target compound, 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-biphenol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the experiment. Each answer explains the underlying chemical principles to help you make informed decisions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue with sterically hindered phenols. The bulky tert-butyl groups and the ortho-bromine atom significantly slow down the reaction rate. Several factors could be at play:

  • Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to overcome the high activation energy. Many standard phenol coupling conditions are optimized for less hindered substrates.

    • Solution: Consider switching to a more powerful catalytic system. Vanadium-based catalysts (e.g., VCl₄, VO(acac)₂) are known to be highly effective for coupling hindered phenols.[1][2] Alternatively, well-defined copper complexes with specific ligands can enhance reactivity. For a greener approach, heterogeneous photocatalysts like TiO₂ in polar solvents such as hexafluoroisopropanol (HFIP) have shown success with challenging substrates.[3][4]

  • Ineffective Oxidant: The oxidant is critical for generating the reactive phenoxy radical intermediate. If the oxidant is weak, old, or used in insufficient amounts, the reaction will stall.

    • Solution: Ensure your oxidant is fresh. For reactions using air or O₂, ensure efficient bubbling through the reaction mixture. If using a chemical oxidant like a peroxide or a metal salt (e.g., Cu(OAc)₂), ensure the stoichiometry is correct.[5] Sometimes, a stronger oxidant is necessary, but this must be balanced against the risk of over-oxidation.

  • Reaction Temperature is Too Low: The kinetic barrier for this reaction is substantial.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that promotes product formation without leading to decomposition. Reactions in higher-boiling solvents like toluene or dioxane can be heated to higher temperatures.[6]

Q2: I'm observing multiple byproducts and a complex reaction mixture that is difficult to purify. How can I improve selectivity?

A2: A lack of selectivity is often due to over-oxidation of the desired biphenol product or competing reaction pathways.

  • Over-oxidation: The biphenol product is also a phenol and can be more easily oxidized than the starting material, leading to the formation of the corresponding diphenoquinone.[7][8] This is a very common issue.

    • Solution:

      • Limit Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

      • Control Oxidant Stoichiometry: Avoid a large excess of the oxidant. In some cases, using a stoichiometric amount of a chemical oxidant can provide better control than using air or O₂.

      • Preferential Catalyst Binding: Some catalyst systems may preferentially bind to the less hindered starting material over the bulkier biphenol product, which can help limit over-oxidation.[7]

  • C-O vs. C-C Coupling: While ortho C-C coupling is desired, C-O coupling to form polymeric ether byproducts can also occur.[1]

    • Solution: The selectivity between C-C and C-O coupling is highly dependent on the catalyst and solvent system.[1] Vanadium catalysts often show high selectivity for C-C coupling.[7] The choice of solvent can also influence the reaction pathway; screening different solvents is recommended.

  • Debromination: The bromine atom could be labile under certain reductive conditions or with highly reactive catalyst systems, leading to the formation of 2,4-di-tert-butylphenol or its coupled product.

    • Solution: Avoid overly harsh conditions or catalysts known to promote dehalogenation. If this is a persistent issue, a milder catalytic system, even at the cost of reaction time, may be necessary.

Q3: The desired biphenol product is forming, but it is immediately converting to the diphenoquinone. How can I isolate the biphenol?

A3: This is a classic case of over-oxidation. The diphenoquinone is the result of a two-electron oxidation of your target biphenol.

  • In-situ Reduction: One strategy is to add a mild reducing agent during the workup to convert the formed diphenoquinone back to the biphenol.

    • Solution: After the reaction is complete, quench it and then treat the crude mixture with a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) at low temperatures. This will reduce the quinone back to the hydroxyl form.

  • Atmosphere Control: Running the reaction under an inert atmosphere (Nitrogen or Argon) and introducing the oxidant in a controlled manner (e.g., via syringe pump) can give you more precise control and prevent runaway oxidation.

  • Redox Reaction Approach: An alternative synthesis involves a redox reaction between 2,6-di-tert-butylphenol and the corresponding 3,3′,5,5′-tetra-t-butyl-4,4′-diphenoquinone.[9][10] While not a direct coupling of the bromo-variant, this principle highlights that the biphenol and diphenoquinone exist in a redox equilibrium that can be controlled.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidative coupling of this compound?

A1: The reaction proceeds via a radical mechanism. First, the phenol undergoes a one-electron oxidation to form a phenoxy radical. This is typically mediated by a metal catalyst or a photocatalyst. Due to resonance, this radical has high electron density at the ortho and para positions. Two of these phenoxy radicals then couple at the less sterically hindered ortho position (the position not occupied by bromine) to form a C-C bond. Finally, the resulting intermediate undergoes tautomerization to re-aromatize and form the stable 2,2'-biphenol product.[1][7]

Q2: Which catalyst systems are most effective for this transformation?

A2: The choice of catalyst is critical. Due to the steric hindrance, robust catalysts are required. The table below summarizes common options based on literature for similar hindered phenols.

Catalyst SystemTypical OxidantSolventTemperatureAdvantages & Considerations
Copper-based (e.g., CuCl, Cu(OAc)₂)[11]O₂ or AirDichloromethane, Toluene25-110 °CClassic method, cost-effective. Can require ligands (e.g., TMEDA) for high activity. Selectivity can be an issue.
Vanadium-based (e.g., VCl₄, VO(acac)₂)[1][7]O₂ or AirDichloromethane, Dioxane25-100 °CHighly effective for hindered phenols, often with excellent C-C selectivity. Can be sensitive to moisture.
Iron-based (e.g., Fe(TPP)Cl)[3]O₂ or AirChlorobenzene80-130 °CGood for complex substrates. May require specific ligands or additives.
Photocatalytic (e.g., TiO₂, Ru(bpy)₃²⁺)[3][4]Air (O₂)HFIP, Acetonitrile25 °C (Ambient)Green and mild conditions using visible light. Requires a light source. HFIP can be an expensive solvent.

Q3: What is the role of a base in this reaction? Is it always necessary?

A3: The role of a base is system-dependent. In some mechanisms, particularly those involving an inner-sphere pathway, a base is used to deprotonate the phenol to form a phenoxide.[1] This phenoxide then coordinates more readily to the metal catalyst. However, in many outer-sphere or radical-based mechanisms, the initial step is a direct oxidation of the neutral phenol, and a base is not required. In fact, adding a base can sometimes promote undesired side reactions. It is best to consult literature for the specific catalyst system you are using.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent can significantly impact reaction rate, yield, and selectivity.[12]

  • Polarity: More polar solvents can sometimes accelerate the reaction by stabilizing charged intermediates or promoting electron transfer.[12]

  • Coordinating vs. Non-coordinating: Coordinating solvents can sometimes interfere with the catalyst by occupying coordination sites. Non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), or hexafluoroisopropanol (HFIP) are often preferred.[13]

  • Boiling Point: The solvent's boiling point dictates the maximum temperature for the reaction, which is a critical parameter for this high-activation-energy transformation.

Visualizations: Mechanism and Workflow
Proposed Reaction Mechanism

The diagram below illustrates the generally accepted radical-based mechanism for the oxidative coupling of phenols.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Tautomerization cluster_3 Side Reaction A 2 x Phenol (Substrate) B 2 x Phenoxy Radical A->B - 2e-, -2H+ C Dienone Intermediate B->C Radical-Radical Coupling D Biphenol (Product) C->D Re-aromatization E Diphenoquinone (Over-oxidation) D->E - 2e-, -2H+ Catalyst_Out Catalyst (Regenerated) D->Catalyst_Out Reaction Stop Catalyst Catalyst + Oxidant G start Start setup Reaction Setup (Flask, Substrate, Solvent, Catalyst) start->setup reaction Run Reaction (Heat, Stir, Add Oxidant) setup->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Continue quench Quench Reaction (e.g., add water or sat. NH4Cl) monitor->quench Complete workup Aqueous Workup (Extraction with Organic Solvent) quench->workup dry Dry & Concentrate (Dry with MgSO4, Evaporate Solvent) workup->dry purify Purification (Column Chromatography / Recrystallization) dry->purify analyze Characterization (NMR, MS) purify->analyze end_node Final Product analyze->end_node

Caption: Standard experimental workflow for the coupling reaction.

Experimental Protocol: A Recommended Starting Point

This protocol provides a general procedure using a copper-based catalyst system. Note: This is a starting point and may require optimization for your specific setup and purity requirements.

Objective: To synthesize 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-biphenol.

Materials:

  • This compound (1.0 eq)

  • Copper(I) Chloride (CuCl) (0.1 - 0.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 - 0.4 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and Copper(I) Chloride (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Ligand Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M. Then, add TMEDA (0.2 eq) via syringe. The solution may change color.

  • Reaction: Fit a balloon filled with oxygen (O₂) or ensure a slow stream of dry air is bubbled through the reaction mixture. Heat the reaction to reflux (approx. 40 °C for DCM) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting material. The reaction may take 12-48 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 1 M HCl.

  • Workup: Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by NMR and Mass Spectrometry.

References
  • Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC - NIH. (n.d.).
  • Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. (n.d.).
  • Recycling studies: oxidative phenol coupling of 2,4-di-tert-butylphenol... - ResearchGate. (n.d.).
  • Base-Metal-Catalyzed Oxidative Cross-Couplings Between 2-Naphthols and Phenols or Arylamines - ResearchGate. (n.d.).
  • The Facile Oxidative Coupling of a Hindered Phenol, 2,6-Di-t-butyl. (n.d.).
  • US4130504A - Oxidative coupling of phenols and naphthols - Google Patents. (n.d.).
  • Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis. (n.d.).
  • Oxidative coupling of phenols - Wikipedia. (n.d.).
  • Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing). (n.d.).
  • Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles - ACS Publications. (2017).
  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC - PubMed Central. (n.d.).
  • Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst | Organic Letters - ACS Publications. (2023).
  • US4891453A - Process for producing p,p'-biphenol - Google Patents. (n.d.).
  • EP0309226A2 - Process for producing P,P'-biphenol - Google Patents. (n.d.).

Sources

Technical Support Center: Stability and Handling of 2-Bromo-4,6-di-tert-butylphenol in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 2-Bromo-4,6-di-tert-butylphenol. This resource addresses common challenges and questions regarding the stability of this sterically hindered phenol, particularly under acidic conditions frequently encountered in modern synthetic and pharmaceutical chemistry. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments involving this compound in the presence of acids.

Issue 1: Unexpected Side Products or Low Yield in an Acid-Catalyzed Reaction

Symptoms:

  • TLC or LC-MS analysis of your reaction mixture shows multiple unexpected spots or peaks.

  • The yield of your desired product is significantly lower than anticipated.

  • You observe the formation of a more polar byproduct.

Possible Cause: Under acidic conditions, particularly at elevated temperatures, this compound can undergo dealkylation, where one or both of the tert-butyl groups are cleaved from the phenolic ring. This is a known reactivity pattern for tert-alkyl substituted phenols in the presence of acid catalysts like sulfuric acid or strong Brønsted acids.[1][2][3] The resulting products, such as 2-bromo-4-tert-butylphenol or 2-bromophenol, are more polar and will appear as distinct spots on a TLC plate or peaks in an LC-MS chromatogram.

Troubleshooting Steps:

  • Re-evaluate Acid Strength and Concentration:

    • Rationale: The rate of dealkylation is often dependent on the strength and concentration of the acid.

    • Action: If possible, switch to a milder acid or use a catalytic amount instead of a stoichiometric quantity. For instance, if you are using concentrated sulfuric acid, consider trying a weaker acid like trifluoroacetic acid (TFA) or using a solid acid catalyst that can be easily filtered out.[4]

  • Optimize Reaction Temperature:

    • Rationale: Dealkylation reactions are typically accelerated by heat.[2]

    • Action: Run the reaction at a lower temperature. If the primary reaction is too slow at room temperature, consider screening temperatures in increments (e.g., 0°C, RT, 40°C) to find a balance between the desired reaction rate and the suppression of dealkylation.

  • Monitor Reaction Progress Closely:

    • Rationale: Prolonged exposure to acidic conditions can increase the extent of degradation.

    • Action: Use TLC, GC, or LC-MS to monitor the reaction at regular intervals. Quench the reaction as soon as the starting material is consumed to a satisfactory level to minimize the formation of degradation products.

  • Consider a Different Synthetic Strategy:

    • Rationale: If dealkylation is unavoidable under the required acidic conditions, a change in the synthetic route may be necessary.

    • Action: Explore protecting the phenolic hydroxyl group before subjecting the molecule to strong acids. A tert-butyl ether, for example, can be cleaved with acids, so a more robust protecting group might be needed depending on the subsequent steps.[5]

Issue 2: Discoloration of the Reaction Mixture

Symptoms:

  • Your initially colorless or pale-yellow solution of this compound turns dark brown or black upon addition of an acid or over the course of the reaction.

Possible Cause: Phenols, especially hindered phenols, can be susceptible to oxidation, which can be catalyzed by strong acids or trace metal impurities. The resulting products are often highly colored, conjugated species. While the bulky tert-butyl groups offer some steric protection, oxidation can still occur, particularly at the phenolic hydroxyl group.

Troubleshooting Steps:

  • De-gas Solvents:

    • Rationale: Dissolved oxygen can contribute to the oxidation of the phenol.

    • Action: Before starting the reaction, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes.

  • Run the Reaction Under an Inert Atmosphere:

    • Rationale: To prevent atmospheric oxygen from entering the reaction.

    • Action: Set up your reaction under a nitrogen or argon balloon or in a glovebox.

  • Use High-Purity Reagents and Solvents:

    • Rationale: Trace metal impurities in lower-grade reagents or solvents can catalyze oxidation.

    • Action: Use freshly distilled solvents and high-purity grade acids and other reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in strong acids?

A1: The most significant degradation pathway is acid-catalyzed dealkylation. This typically involves the protonation of the aromatic ring, followed by the elimination of a tert-butyl group as isobutylene. The reaction is driven by the formation of the stable tert-butyl carbocation. This process can be selective, with one tert-butyl group being removed more readily than the second.[3]

Q2: Is this compound stable in common chromatographic conditions using acidic mobile phases?

A2: Generally, it is stable under typical reversed-phase HPLC conditions, which often use dilute acids like 0.1% TFA or formic acid in the mobile phase. The short exposure time and low concentration of the acid at ambient temperature are usually insufficient to cause significant degradation. However, for preparative chromatography where the compound may be exposed to the acidic mobile phase for a longer duration, it is advisable to neutralize the fractions promptly after collection.

Q3: Can I use Lewis acids with this compound?

A3: Yes, but with caution. Lewis acids can coordinate with the phenolic oxygen, which can either protect it or make the aromatic ring more susceptible to other reactions. Some Lewis acids can also promote dealkylation.[6] The outcome will depend on the specific Lewis acid, the solvent, and the reaction temperature. It is recommended to perform a small-scale test reaction first.

Q4: How should I store this compound to ensure its long-term stability?

A4: For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent slow oxidation over time.

Q5: Are there any specific safety precautions I should take when handling this compound, especially in acidic media?

A5: Yes. This compound is classified as an irritant.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] When working with this compound in acidic solutions, be mindful of the potential for exothermic reactions, especially when using concentrated acids. All work should be conducted in a well-ventilated fume hood.[7][8]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Assessing Stability in Acid

This protocol provides a framework for testing the stability of this compound under specific acidic conditions.

  • Preparation: Dissolve a known amount of this compound (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Analysis: Acquire a baseline ¹H NMR spectrum of the starting material.

  • Acid Addition: Add a specific amount of the acid to be tested (e.g., a catalytic amount or a full equivalent).

  • Monitoring: Monitor the reaction by taking ¹H NMR spectra at regular intervals (e.g., 1, 4, and 24 hours) at the desired temperature.

  • Analysis: Look for the appearance of new signals or a decrease in the integration of the starting material's peaks. The disappearance of the tert-butyl signals (typically around 1.3-1.5 ppm) is a strong indicator of dealkylation.

Data Summary: Acid Stability Profile

The following table summarizes the expected stability of this compound under various acidic conditions based on established principles of phenol chemistry.

Acid ConditionTemperatureExpected StabilityPrimary Degradation Pathway
0.1% TFA in CH₃CN/H₂ORoom TempHighNegligible
1M HCl in DioxaneRoom TempModerateSlow Dealkylation
1M HCl in Dioxane50°CLowDealkylation
Conc. H₂SO₄Room TempVery LowRapid Dealkylation
Acetic AcidRefluxModerate to HighMinimal degradation

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

G cluster_dealkylation Acid-Catalyzed Dealkylation Start This compound Protonated Protonated Intermediate Start->Protonated + H+ Product1 2-Bromo-4-tert-butylphenol Protonated->Product1 - C4H8 Isobutylene Isobutylene Protonated->Isobutylene

Caption: Proposed mechanism for the dealkylation of this compound under acidic conditions.

G Start Experiment Start (Low Yield/Discoloration) Question1 Analyze byproducts by LC-MS/NMR Start->Question1 Result1 Dealkylation Products Observed? Question1->Result1 Yes Result2 No Dealkylation, Just Discoloration Question1->Result2 No Action1 Lower Temperature Use Milder Acid Result1->Action1 Action2 Degas Solvents Use Inert Atmosphere Result2->Action2

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

  • Process for the dealkylation of tert.-alkyl substituted phenols.
  • Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. III.1 Reaction of Nitrous Acid with Hindered Phenols. The Journal of Organic Chemistry, 22(11), 1439–1443. [Link]
  • Dealkylation of 2,5-tert. alkylphenol compounds.
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. [Link]
  • Stillson, G. H., Sawyer, D. W., & Hunt, C. K. (1945). The Hindered Phenols. Journal of the American Chemical Society, 67(2), 303–307. [Link]
  • This compound. NIST WebBook. [Link]
  • Kulikov, S. M., et al. (1986). Dealkylation of derivatives of 2, 6-di-butylphenol in the presence of heteropoly acids. Kinet. Catal. (Engl. Transl.)
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
  • The Acidity of Phenol. Chemguide. [Link]
  • Acidity of Phenols. Chemistry LibreTexts. [Link]
  • Protecting group. Wikipedia. [Link]
  • Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed. [Link]
  • Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. [Link]
  • Electrophilic Aromatic Substitution of phenols. Chemistry Stack Exchange. [Link]
  • Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)
  • The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis. Autech Industry Co.,Limited. [Link]
  • This compound. PubChem. [Link]
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
  • Di-Tert-Butylphenol (2,4 DTBP)

Sources

Technical Support Center: Purifying 2-Bromo-4,6-di-tert-butylphenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4,6-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this sterically hindered phenol. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the successful isolation of your target compound.

I. Understanding the Molecule: Key Considerations for Purification

This compound is a sterically hindered phenolic compound. Its purification by column chromatography is generally straightforward, but its specific structural features—the acidic hydroxyl group, the bulky tert-butyl groups, and the bromine atom—necessitate careful consideration of the stationary and mobile phases to achieve optimal separation.[1][2][3] The bulky tert-butyl groups can influence its interaction with the stationary phase, while the phenolic hydroxyl group can lead to tailing on silica gel if the mobile phase is not appropriately chosen.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: My compound is sticking to the silica gel column and won't elute, even with a high percentage of polar solvent. What's happening?

A1: This is a common issue with phenolic compounds due to the acidic nature of the silica gel.[5] The acidic silanol groups on the silica surface can strongly interact with the hydroxyl group of your phenol, leading to poor elution.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a slightly acidic modifier, like acetic acid or formic acid (0.1-1%), to your eluent.[6] This will protonate the silanol groups, reducing their interaction with your compound.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like neutral or basic alumina.[4][7]

    • Use a Different Solvent System: Sometimes, a complete change in the solvent system can resolve the issue. For aromatic compounds, incorporating toluene into your mobile phase (e.g., 10% EtOAc in toluene) can significantly improve separation compared to standard EtOAc/hexane systems.[4]

Q2: I'm observing significant peak tailing in my fractions. How can I improve the peak shape?

A2: Peak tailing is often caused by the same strong interactions mentioned above. The slow dissociation of the compound from the active sites on the silica gel leads to a "tailing" effect.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: As with elution problems, adding a small amount of acid to the mobile phase can drastically improve peak shape.

    • Check for Overloading: Loading too much sample onto the column can lead to band broadening and tailing.[8] Ensure you are not exceeding the column's capacity. A general rule of thumb is to use 20-50 times the weight of adsorbent to your sample weight.[9]

    • Flow Rate Optimization: An excessively fast flow rate can prevent equilibrium from being reached, leading to tailing. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion. Experiment with adjusting the flow rate to find the optimal separation.

Q3: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A3: While this compound is generally stable, some phenolic compounds can be sensitive to the acidic environment of silica gel.[10]

  • Troubleshooting Steps:

    • Perform a Stability Test: A simple way to check for degradation is to perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[11]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[5]

    • Alternative Stationary Phases: Consider using a more inert stationary phase like Florisil or alumina.[11]

Q4: I'm having trouble separating my product from a non-polar impurity. What can I do?

A4: Improving the separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Fine-tune the Solvent System: Use a less polar solvent system to increase the retention time of both compounds and potentially improve their separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.

    • Change the Stationary Phase: Consider a stationary phase with different selectivity. For aromatic compounds, a phenyl-functionalized silica gel can offer alternative selectivity based on π-π interactions.[12]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Column Chromatography Troubleshooting start Problem Identified problem1 Poor Elution Compound Stuck on Column start->problem1 problem2 Peak Tailing Asymmetric Peaks start->problem2 problem3 Suspected Degradation Low Recovery start->problem3 problem4 Poor Separation Co-elution of Impurities start->problem4 solution1 Modify Mobile Phase Add 0.1-1% Acetic Acid problem1->solution1 solution2 Change Stationary Phase Neutral/Basic Alumina or Florisil problem1->solution2 problem2->solution1 solution3 Optimize Flow Rate Adjust for Better Equilibrium problem2->solution3 solution4 Check Sample Load Avoid Overloading problem2->solution4 problem3->solution2 solution5 Perform 2D TLC Confirm Stability on Silica problem3->solution5 solution7 Fine-tune Eluent Use Gradient Elution problem4->solution7 solution8 Alternative Stationary Phase e.g., Phenyl Silica problem4->solution8 end_node Successful Purification solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution6 Deactivate Silica Pre-treat with Triethylamine solution5->solution6 If Unstable solution5->end_node If Stable solution6->end_node solution7->end_node solution8->end_node

Caption: Troubleshooting workflow for common column chromatography issues.

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing (Slurry Method):

    • In a fume hood, weigh out the required amount of silica gel (typically 30-50 times the weight of your crude product) into a beaker.[9][13]

    • Add the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) to the silica gel to create a slurry.[13]

    • Ensure the column is securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the scale of your purification.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to determine which fractions contain the purified product.[14]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for column chromatography purification.

IV. Data Summary Table

The following table provides a starting point for solvent selection for the column chromatography of this compound on silica gel. The optimal ratio will depend on the specific impurities present in your crude mixture.

Stationary PhaseMobile Phase System (v/v)Typical ApplicationExpected Rf of Product
Silica GelHexane / Ethyl AcetateGeneral purpose purification0.2 - 0.4
Silica GelHexane / DichloromethaneSeparation from very non-polar impurities0.3 - 0.5
Silica GelToluene / Ethyl AcetateImproved separation for aromatic compounds0.2 - 0.4
Neutral AluminaHexane / Ethyl AcetateFor compounds sensitive to acidic silica0.3 - 0.5

V. Concluding Remarks

The successful purification of this compound by column chromatography hinges on a systematic approach to method development and troubleshooting. By understanding the chemical properties of the target molecule and the principles of chromatography, researchers can overcome common challenges such as poor elution, peak tailing, and on-column degradation. This guide provides a foundational framework for achieving high purity of your compound, enabling you to proceed with confidence in your research and development endeavors.

References
  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?
  • Benchchem. (n.d.). Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4- nitrophenyl)diazenyl.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds.
  • Reddit. (2024). Column chromatography issues.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • ResearchGate. (2025). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • (n.d.). Column chromatography.
  • Benchchem. (n.d.). This compound | 20834-61-1.
  • NIST. (n.d.). This compound.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Magritek. (n.d.). Column Chromatography.
  • YouTube. (2022). Column Chromatography.

Sources

Technical Support Center: Recrystallization of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4,6-di-tert-butylphenol via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of this purification technique. The information herein is curated to enhance experimental success by explaining the causality behind procedural choices and ensuring scientifically sound outcomes.

Introduction

This compound is a sterically hindered phenol, a class of compounds widely used as antioxidants and intermediates in organic synthesis.[1][2] Achieving high purity of this compound is often critical for subsequent reactions and final product quality. Recrystallization is a powerful and common technique for purifying solid organic compounds by leveraging differences in solubility.[3] However, its successful application depends on a careful selection of solvents and precise execution of the procedure. This guide addresses common challenges encountered during the recrystallization of this specific hindered phenol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a non-polar to moderately polar solvent is generally suitable due to the compound's bulky, hydrophobic tert-butyl groups.

While specific solubility data is not always readily available, structurally similar compounds can provide guidance.[4] A mixed solvent system often provides the best results. An ethanol-water mixture is a commonly cited system for similar brominated phenols.[5] The ethanol dissolves the phenol, and the gradual addition of water, a poor solvent, induces crystallization.

Solvent Selection Guide:

Solvent SystemRationale
Ethanol/Water Ethanol effectively dissolves the compound when hot. The addition of water as an anti-solvent reduces solubility upon cooling, promoting crystal growth.
Hexane/Acetone A good option for compounds that are highly soluble in hot hexane but may need a more polar component to dissolve impurities.[6]
Methanol Listed as a solvent in which this compound is slightly soluble, suggesting it could be a viable recrystallization solvent.[7]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample, as purity can affect solubility.[8]

Q2: My compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][10] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[10] this compound has a reported melting point in the range of 54.5-59.5°C.[11]

Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This gradual temperature decrease encourages the formation of an ordered crystal lattice.[12]

  • Use More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[10]

  • Change Solvent System: If oiling persists, the chosen solvent may not be appropriate. Experiment with a lower-boiling point solvent or a different solvent pair.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The small scratches provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure solid, adding a "seed" crystal to the cooled solution can initiate crystallization.[3]

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield is a frequent issue in recrystallization and can stem from several factors.[3]

Causes of Low Yield and Solutions:

CauseExplanation & Solution
Too much solvent Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Solution: Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[10]
Premature crystallization If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel. Solution: Use a pre-heated funnel and filter the solution quickly.[9]
Incomplete crystallization Not allowing sufficient time for the solution to cool and for crystals to form will result in product loss. Solution: Allow the solution to stand at room temperature for a longer period before moving it to an ice bath.
Washing with warm solvent Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[3]
Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are common in phenolic compounds due to oxidation.

Decolorization Techniques:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Inert Atmosphere: Performing the recrystallization under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the phenol.[13]

Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol provides a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use a minimal amount of solvent to ensure the solution is saturated.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, slowly add water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Then, allow the flask to stand undisturbed.

  • Cooling: Once crystal formation appears to be complete at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly induce_crystallization Induce Crystallization (e.g., add anti-solvent) cool_slowly->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product oiling_out_solution1 Cool More Slowly oiling_out->oiling_out_solution1 oiling_out_solution2 Add More Solvent oiling_out->oiling_out_solution2 oiling_out_solution3 Change Solvent oiling_out->oiling_out_solution3 low_yield_solution1 Reduce Solvent Volume low_yield->low_yield_solution1 low_yield_solution2 Ensure Slow Cooling low_yield->low_yield_solution2 low_yield_solution3 Wash with Ice-Cold Solvent low_yield->low_yield_solution3 colored_product_solution1 Use Activated Charcoal colored_product->colored_product_solution1 colored_product_solution2 Use Inert Atmosphere colored_product->colored_product_solution2

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[14][15] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for complete safety information before starting any experimental work.[14][15]

References

  • Recrystallization. (n.d.).
  • 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 - ChemicalBook. (n.d.).
  • Hindered Phenols - Process, Technology, Applications, Patent, Raw Materials, Company Profiles, Reports, Projects, Function - Primary Information Services. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • 2-bromo-4-tert-butyl-6-nitrophenol | Solubility of Things. (n.d.).
  • This compound | C14H21BrO | CID 519822 - PubChem. (n.d.).
  • Recrystallization. (n.d.).
  • 2-Bromo-4-tert-butylphenol - AK Scientific, Inc. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • 6 - SAFETY DATA SHEET. (2025, September 22).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.).
  • Solubility of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide - Benchchem. (n.d.).
  • CN102992963A - Preparation method of hindered phenol antioxidant 330 - Google Patents. (n.d.).
  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (2019, June 9).
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. (2024, July 24).
  • This compound - the NIST WebBook. (n.d.).
  • This compound | 20834-61-1 - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol - Benchchem. (n.d.).
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics. (2024, July 10).
  • EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (n.d.).

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Technical Support Center: NMR Analysis of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-4,6-di-tert-butylphenol is a crucial intermediate in the synthesis of specialized chemicals, including antioxidants and pharmaceuticals.[1] Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for assessing the purity of this compound. This guide provides a comprehensive troubleshooting framework for identifying common impurities encountered during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: In a standard deuterated solvent like CDCl₃, pure this compound should exhibit a simple, clean spectrum with the following characteristic peaks:

  • Two singlets for the tert-butyl groups: One at approximately 1.32 ppm (9H, for the C4-tBu) and another slightly downfield around 1.45 ppm (9H, for the C6-tBu). The C6-tBu is closer to the deshielding bromine atom.

  • Two doublets for the aromatic protons: These appear around 7.10 ppm and 7.35 ppm . They are coupled to each other (meta-coupling, J ≈ 2.5 Hz).

  • One singlet for the hydroxyl proton (-OH): This peak is typically broad and its chemical shift is highly variable depending on concentration and solvent, but often appears around 5.5 - 5.8 ppm .

Q2: I see an extra singlet in the tert-butyl region (~1.4 ppm). What could it be?

A2: A common impurity is the starting material, 4,6-di-tert-butylphenol, or its isomer, 2,4-di-tert-butylphenol.[2] Another possibility is the isomeric byproduct, 4-Bromo-2,6-di-tert-butylphenol, which can form during synthesis.[3] Check the aromatic region for corresponding impurity signals to confirm.

Q3: My aromatic region looks more complex than the expected two doublets. Why?

A3: This almost always indicates the presence of aromatic impurities. The most common culprits are:

  • Unreacted Starting Material: Will show a different splitting pattern.

  • Over-brominated Products: Species like 2,4-dibromo-6-tert-butylphenol will only have one aromatic proton, appearing as a singlet.[4]

  • Isomeric Byproducts: The 4-bromo-2,6-di-tert-butylphenol isomer shows a singlet in the aromatic region around 7.24 ppm for its two equivalent aromatic protons.[5]

Q4: Can oxidation affect my NMR spectrum?

A4: Yes. Hindered phenols can undergo oxidation, especially if stored improperly.[6] This can lead to the formation of colored impurities, such as quinones or phenoxy radicals, which may result in broad, weak signals or a general broadening of all peaks in the spectrum. The formation of 2,6-di-tert-butyl-p-quinone from related phenols is a known oxidation pathway.[7]

Troubleshooting Guide: From Spectrum to Solution

This section addresses specific spectral abnormalities and provides a logical workflow for their identification.

Observation 1: Unexpected Peaks in the Aromatic Region (6.5 - 8.0 ppm)
  • Possible Cause A: Unreacted Starting Material (4,6-di-tert-butylphenol)

    • Spectral Signature: Look for signals corresponding to the starting material. 2,4-di-tert-butylphenol, a common precursor, shows three aromatic protons: a doublet around 7.3 ppm, a doublet of doublets around 7.0 ppm, and another doublet around 6.8 ppm.[2]

    • Causality: Incomplete bromination reaction. This can be due to insufficient brominating agent, low reaction temperature, or short reaction time.[8]

    • Recommended Action: Repurify the material using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to remove the more polar starting material.

  • Possible Cause B: Over-bromination (e.g., 2,4-Dibromo-6-tert-butylphenol)

    • Spectral Signature: A singlet in the aromatic region. For 2,4-dibromo-6-tert-butylphenol, this signal would be expected further downfield due to the two electron-withdrawing bromine atoms.[4][9]

    • Causality: Use of excess brominating agent or reaction temperatures being too high, leading to di-substitution.[8]

    • Recommended Action: This impurity is often difficult to remove from the desired product due to similar polarity. The synthesis may need to be repeated with careful control over stoichiometry and temperature.

  • Possible Cause C: Isomeric Impurity (4-Bromo-2,6-di-tert-butylphenol)

    • Spectral Signature: A sharp singlet in the aromatic region around 7.24 ppm (integrating to 2H) and a single peak for the two equivalent tert-butyl groups around 1.39 ppm (integrating to 18H).[5]

    • Causality: Lack of complete regioselectivity during the bromination step.

    • Recommended Action: Careful column chromatography can often separate these isomers.

Observation 2: Incorrect Integration Ratios for tert-Butyl Peaks
  • Possible Cause: Presence of Multiple tert-Butyl Containing Species

    • Spectral Signature: The integration of the two tert-butyl signals at ~1.32 and ~1.45 ppm is not 1:1 (or 9H:9H).

    • Causality: This is a clear indication of impurities. For example, if the peak at ~1.39 ppm (characteristic of the 4-bromo isomer) is present, it will overlap with and distort the integration of the product's signals.[5] Similarly, the presence of 2,4,6-tri-tert-butylphenol would add signals at ~1.30 and ~1.45 ppm, complicating the ratio.[10][11]

    • Recommended Action:

      • Identify the specific impurity by cross-referencing its characteristic aromatic signals.

      • Quantify the impurity by comparing the integration of a unique impurity signal (e.g., the aromatic singlet of the 4-bromo isomer) to a unique signal of the main product.

      • Select a purification method based on the impurity's identity.

Chemical Structures of Target Compound and Common Impurities

The following diagram illustrates the structures of this compound and its most frequently observed impurities.

G cluster_target Target Compound cluster_impurities Common Impurities Target This compound SM Starting Material (4,6-di-tert-butylphenol) OverBrom Over-bromination (2,4-Dibromo-6-tert-butylphenol) Isomer Isomer (4-Bromo-2,6-di-tert-butylphenol)

Caption: Key chemical structures in the analysis.

Summary of ¹H NMR Chemical Shifts

This table provides a quick reference for identifying compounds based on their ¹H NMR signals in CDCl₃.

Compound Nametert-Butyl Signals (ppm)Aromatic Signals (ppm)-OH Signal (ppm)Reference(s)
This compound (Target) ~1.32 (s, 9H), ~1.45 (s, 9H)~7.10 (d, 1H), ~7.35 (d, 1H)~5.7 (s, 1H)[1]
4,6-di-tert-butylphenol (Starting Material)~1.31 (s, 9H), ~1.48 (s, 9H)~6.8-7.4 (m, 3H)~5.0 (s, 1H)[12]
4-Bromo-2,6-di-tert-butylphenol (Isomer)~1.39 (s, 18H)~7.24 (s, 2H)~5.15 (s, 1H)[5]
2,4-Dibromo-6-tert-butylphenol (Over-brominated)~1.43 (s, 9H)~7.5 (s, 1H)Broad[4]

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is from a fresh bottle or has been stored over molecular sieves to minimize water content. The residual proton signal of chloroform (CHCl₃) appears at 7.26 ppm.[13]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely.

Protocol 2: Standard ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve good resolution.

  • Acquisition Parameters: Use standard ¹H acquisition parameters. A spectral width of 16 ppm (e.g., from -2 to 14 ppm) is sufficient.

  • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.[13]

  • Integration: Carefully integrate all peaks, setting the integration of a well-resolved product peak (e.g., one of the aromatic doublets) to 1H or a tert-butyl singlet to 9H.

Impurity Identification Workflow

The following workflow provides a systematic approach to troubleshooting from an NMR spectrum.

G Start Acquire ¹H NMR Spectrum CheckAromatic Analyze Aromatic Region (6.5-8.0 ppm) Start->CheckAromatic Clean Spectrum is Clean (Two Doublets) CheckAromatic->Clean Expected ImpurityPeaks Unexpected Peaks Present CheckAromatic->ImpurityPeaks Unexpected CheckSinglet Is there a singlet ~7.24 ppm? ImpurityPeaks->CheckSinglet IsomerImpurity Impurity: 4-Bromo Isomer CheckSinglet->IsomerImpurity Yes CheckMultiplicity Complex Multiplets or extra doublets? CheckSinglet->CheckMultiplicity No Purify Purify via Column Chromatography IsomerImpurity->Purify SM_Impurity Impurity: Starting Material CheckMultiplicity->SM_Impurity Yes OtherImpurity Impurity: Over-bromination or other species CheckMultiplicity->OtherImpurity No SM_Impurity->Purify OtherImpurity->Purify

Caption: Step-by-step workflow for impurity identification.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Suzuki, Y., et al. (2006).
  • PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. National Center for Biotechnology Information.
  • Eckert, R. C., et al. (1976). Novel products from oxidation of hindered phenols with one electron transfer oxidants. The Journal of Organic Chemistry, 41(10), 1755–1761. [Link]
  • Donahue, J. P., et al. (2002). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 124(13), 3353–3365. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Maruoka, K., & Yamamoto, H. (1989). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses, 67, 101. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromo-2,6-di-tert-butylphenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,4-Dibromo-6-tert-butylphenol. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • LookChem. (n.d.). Cas 98-22-6, 2,6-DIBROMO-4-TERT-BUTYL-PHENOL. LookChem.

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Technical Support Center: Solvent-Mediated Reactions of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2-Bromo-4,6-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, we delve into the critical role of solvent choice, moving beyond mere protocols to explain the underlying chemical principles that govern reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My bromination of 4,6-di-tert-butylphenol is yielding a mixture of products, including the desired 2-bromo isomer and what appears to be over-brominated species. How can I improve the selectivity for mono-bromination at the 2-position?

A1: This is a classic challenge in electrophilic aromatic substitution of highly activated phenols. The two bulky tert-butyl groups sterically hinder the 2 and 6 positions, but the strong activating effect of the hydroxyl group can still lead to polysubstitution. The choice of solvent is paramount in controlling this reactivity.

  • The Problem with Polar, Protic Solvents: Solvents like water or alcohols can significantly accelerate the rate of bromination, often uncontrollably. In aqueous media, phenol can deprotonate to form the highly reactive phenoxide ion, which is even more susceptible to electrophilic attack, leading to trisubstitution.[1][2] Polar solvents also stabilize the charged intermediates in the reaction, further increasing the reaction rate.[1][2][3]

  • The Solution: Nonpolar Solvents: To favor mono-bromination, switch to a nonpolar solvent such as carbon tetrachloride (CCl₄), carbon disulfide (CS₂), or dichloromethane (CH₂Cl₂).[4][5][6] In these solvents, the phenol is less likely to ionize, and the brominating agent is less polarized, taming the reactivity and allowing for more controlled substitution.[7][8][9] This approach minimizes the formation of di- or tri-brominated byproducts.

Q2: I'm observing a significant amount of unreacted starting material even after extended reaction times. What factors related to the solvent could be causing this incomplete conversion?

A2: Incomplete conversion, especially in nonpolar solvents, can often be attributed to solubility issues or insufficient activation of the brominating agent.

  • Solubility of Reactants: Ensure that both your 4,6-di-tert-butylphenol and the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and slow, incomplete conversion. If solubility is an issue in a completely nonpolar solvent, consider a solvent of intermediate polarity like dichloromethane or diethyl ether.

  • Activation of the Brominating Agent: While nonpolar solvents are excellent for controlling reactivity, they do not actively promote the polarization of the Br-Br bond in molecular bromine, which is necessary for electrophilic attack.[3] In such cases, the reaction may be sluggish. Using a co-solvent or a catalytic amount of a mild Lewis acid might be necessary. Alternatively, using a more reactive brominating agent like NBS, which can generate a low concentration of bromine in situ, can be beneficial.[10]

Q3: My reaction is producing a colored impurity that is difficult to remove. Could the solvent be contributing to this?

A3: Yes, the solvent can play a role in the formation of colored impurities, primarily through oxidation side reactions.

  • Phenol Oxidation: Phenols, especially electron-rich ones like 4,6-di-tert-butylphenol, are susceptible to oxidation, which can produce colored quinone-type byproducts.[4] This is more prevalent in the presence of air (oxygen) and can be exacerbated by certain solvents or impurities within them.

  • Mitigation Strategies:

    • Degas Your Solvent: Before use, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air from entering the reaction vessel.[4]

    • Use Fresh, High-Purity Solvents: Older solvents can contain peroxide impurities that can initiate oxidation. Always use freshly opened or purified solvents.

Troubleshooting Guide

Observed Issue Potential Solvent-Related Cause Recommended Action Scientific Rationale
Low Yield of 2-Bromo Product 1. Incomplete reaction due to poor solubility in a nonpolar solvent. 2. Over-bromination in a polar solvent.1. Switch to a solvent with slightly higher polarity (e.g., dichloromethane). 2. Use a nonpolar solvent like CCl₄ or CS₂.[6]1. Improved solubility increases reactant interaction. 2. Reduces the reactivity of the phenol and brominating agent, favoring mono-substitution.[7]
Formation of Multiple Products (Isomers/Over-bromination) High solvent polarity (e.g., water, methanol) is excessively activating the phenol ring.[1][2]Change to a nonpolar, aprotic solvent such as carbon disulfide, dichloromethane, or hexane.[4]Nonpolar solvents do not promote the ionization of phenol to the more reactive phenoxide ion and do not stabilize the charged intermediates as effectively, thus slowing down the reaction and improving selectivity.[3][9]
Reaction Fails to Initiate or is Extremely Slow The nonpolar solvent is not sufficiently polarizing the brominating agent (e.g., Br₂).1. Gently warm the reaction mixture (monitor carefully). 2. Consider using N-bromosuccinimide (NBS) as the brominating agent.[10]1. Increased temperature can provide the necessary activation energy. 2. NBS can provide a low, steady concentration of electrophilic bromine, which is often more controllable.[11]
Formation of Dark/Colored Impurities Oxidation of the phenol starting material or product.[4]1. Degas the solvent prior to use. 2. Run the reaction under an inert atmosphere (N₂ or Ar).[4]Minimizes the presence of oxygen, which can oxidize the electron-rich phenol to colored byproducts.
De-tert-butylation Side Product Observed This is a less common side reaction but can be promoted by strong acidic conditions that might be generated in situ, particularly in certain solvent environments.[12]Ensure the reaction is run under neutral or slightly basic conditions if possible. The use of a non-acidic brominating agent like NBS is preferable to Br₂ which can generate HBr.Strong acids can catalyze the cleavage of the tert-butyl group, an electrophilic substitution reaction.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 4,6-di-tert-butylphenol

Objective: To synthesize this compound with high selectivity.

Materials:

  • 4,6-di-tert-butylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-di-tert-butylphenol (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction Execution: Cool the solution of the phenol to 0 °C using an ice bath. Add the NBS solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizing Solvent Effects

The choice of solvent fundamentally alters the reaction environment, influencing the reactivity of both the phenol and the brominating agent.

Solvent_Effects cluster_polar Polar Protic Solvent (e.g., Water) cluster_nonpolar Nonpolar Aprotic Solvent (e.g., CCl₄) Phenol_p Phenol Phenoxide Phenoxide Ion (Highly Activated) Phenol_p->Phenoxide Deprotonation Products_p 2,4,6-Tribromophenol (Major) Phenoxide->Products_p Fast Reaction Br2_p Br₂ Br_plus Br⁺ (High Concentration) Br2_p->Br_plus Polarization/Ionization Phenol_np Phenol (Moderately Activated) Products_np 2-Bromophenol (Major) + 4-Bromophenol Phenol_np->Products_np Controlled Reaction Br2_np Br₂ (Weakly Polarized) Br2_np->Products_np

Caption: Solvent influence on phenol bromination pathways.

This diagram illustrates how a polar protic solvent leads to a highly reactive phenoxide ion and a high concentration of the electrophile, resulting in polysubstitution. In contrast, a nonpolar aprotic solvent maintains the less reactive phenol and weakly polarized bromine, allowing for a more controlled mono-substitution.

Concluding Remarks

The successful synthesis and subsequent reactions of this compound are critically dependent on the judicious selection of the reaction solvent. By understanding how solvents mediate the reactivity of the substrate and reagents, researchers can effectively troubleshoot common issues such as low yield, poor selectivity, and impurity formation. This guide provides a framework for rational solvent choice, empowering scientists to optimize their experimental outcomes and accelerate their research and development efforts.

References

  • Morrison, R. T., & Boyd, R. N. (2011). Organic Chemistry (6th ed.).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Khan Academy. (n.d.). Bromination of Phenols.
  • Chemistry Stack Exchange. (2015, October 25). How does the solvent determine whether mono- or tribromination of phenol occurs?
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Qs in Mind. (2022, July 12). Why phenol gives different bromination products in different solvents?
  • Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
  • YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol.

Sources

Preventing de-bromination of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and frustrating side reaction: the unintended de-bromination of the parent compound. By understanding the underlying causes and implementing the robust protocols detailed below, you can ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I suspect my this compound is degrading. What is de-bromination and why is it a problem?

De-bromination is the chemical process where the bromine atom at the C2 position of the phenol ring is cleaved and replaced with a hydrogen atom. This reaction converts your starting material into the impurity 4,6-di-tert-butylphenol.

Significance: The presence of this de-brominated impurity is problematic for several reasons:

  • Stoichiometric Imbalance: It introduces errors in the molar amounts of your starting material, leading to incomplete reactions and lower yields of your desired product.

  • Side Product Formation: The impurity can react with your reagents, leading to a complex mixture of unintended byproducts that complicates purification.

The carbon-bromine (C-Br) bond in this molecule is susceptible to cleavage under several common laboratory conditions, which are detailed in the next section.

Q2: What are the most common causes of de-bromination in my experiments?

De-bromination of aryl bromides can occur through several mechanisms. For this compound, the primary culprits are photochemical, reductive, and thermally-induced pathways.

  • Photochemical Cleavage (Radical Mechanism): This is one of the most common causes. The C-Br bond can undergo homolytic cleavage when exposed to light, particularly UV radiation from ambient laboratory light.[1] This generates a highly reactive aryl radical and a bromine radical, which then propagate a chain reaction that leads to the de-brominated product.

  • Reductive Cleavage: Unintended reductive processes can readily cleave the C-Br bond. This is a significant concern when using reagents that can act as reducing agents or hydrogen donors, even under mild conditions.[2][3][4] Common culprits include:

    • Certain metal catalysts (e.g., residual Palladium, Nickel).[3][4]

    • Hydride sources or hydrogen gas used in other steps.

    • Strong bases in the presence of a hydrogen source (e.g., an alcohol).[2]

  • High Temperatures: While generally more stable than its non-sterically hindered counterparts, prolonged exposure to high temperatures during reactions or distillations can promote thermal decomposition and de-bromination.

Q3: How can I reliably detect and quantify the de-brominated impurity?

Confirming the presence and amount of the 4,6-di-tert-butylphenol impurity is a critical first step in troubleshooting. Several standard analytical techniques can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and definitive method.[5][6] You will observe two distinct peaks corresponding to the different retention times of the parent compound and the impurity. The mass spectrometer will confirm their identities by their respective molecular ion peaks (M⁺).

    • This compound: M⁺ ≈ 284 & 286 g/mol (characteristic isotopic pattern for bromine).

    • 4,6-di-tert-butylphenol: M⁺ ≈ 206 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is an excellent tool for separating and quantifying brominated phenols and their potential degradation products.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative assessment during a reaction.[8] The de-brominated product will have a different polarity and thus a different Rf value compared to the starting material. It is recommended to run a co-spot (a lane with both the reaction mixture and the starting material) for accurate comparison.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic region is diagnostic.

    • This compound: Shows two distinct doublets for the aromatic protons.

    • 4,6-di-tert-butylphenol: The symmetry changes, and you will observe a different splitting pattern, often appearing as a new set of signals in the aromatic region, indicating the presence of the impurity.

Q4: What specific, actionable steps can I take to prevent de-bromination during my reactions?

Preventing de-bromination requires careful control of the experimental environment. The following workflow and protocols are designed to mitigate the primary causes.

Below is a logical workflow to diagnose and prevent de-bromination.

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Mitigation Strategy cluster_3 Validation start De-bromination Suspected (via TLC, GC-MS, NMR) light Light Exposure? start->light reagents Reductive Reagents or Catalysts Present? light->reagents No action_light Protocol 1: Exclude Light & Use Inert Atmosphere light->action_light Yes temp High Temperature (>100 °C for extended time)? reagents->temp No action_reagents Protocol 2: Reagent Purity Check & Use Radical Scavenger reagents->action_reagents Yes action_temp Protocol 3: Implement Strict Temperature Control temp->action_temp Yes end Reaction Success: Impurity <1% temp->end No action_light->end action_reagents->end action_temp->end

Caption: Troubleshooting workflow for preventing de-bromination.

Detailed Prevention Protocols

Protocol 1: Mitigation of Photochemical & Atmospheric Effects

This protocol is the first line of defense and should be standard practice when working with this compound.

Objective: To eliminate light and oxygen, which are key initiators of radical de-bromination.

Methodology:

  • Glassware Preparation: Use oven-dried glassware to ensure no moisture is present.

  • Exclusion of Light: Completely wrap the reaction flask, addition funnels, and condenser with aluminum foil.

  • Inert Atmosphere: Assemble the glassware and flush the entire system with an inert gas (Argon or Nitrogen) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.

  • Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Execution: Run the reaction under these shielded and inert conditions from start to finish.

Protocol 2: Preventing Reductive De-bromination with Radical Scavengers

If you suspect trace impurities or inherent instability is causing radical formation, the addition of a scavenger can be highly effective.

Objective: To quench radical intermediates as they form, preventing the propagation of the de-bromination chain reaction.

Recommended Scavengers:

  • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.[9]

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable radical that can effectively trap other radical species.

Methodology:

  • Implement Protocol 1: Always start with light exclusion and an inert atmosphere.

  • Scavenger Addition: To your reaction solvent, add a small, catalytic amount of the chosen scavenger before adding the this compound.

    • Typical Loading: 0.1 - 1.0 mol% relative to your starting material.

  • Monitoring: Proceed with the reaction as planned, monitoring by TLC or GC-MS to confirm the suppression of the impurity.

Condition% De-bromination (Impurity)Yield of Desired Product
Ambient Light, Air15-25%70-80%
Dark (Foil), Inert Gas (Ar)2-5%90-95%
Dark, Inert Gas, + 0.5 mol% BHT<1%>98%
Caption: Comparison of typical reaction outcomes under different conditions. Data is illustrative.
Q5: How should I properly store this compound to maximize its shelf-life?

Proper storage is crucial to prevent slow degradation over time. The principles of excluding light and air apply here as well.

Storage Recommendations:

  • Container: Store the solid compound in an amber glass bottle to block UV light.

  • Atmosphere: For long-term storage, flush the headspace of the container with Argon or Nitrogen before sealing.

  • Temperature: Store in a cool, dry, and dark place.[10] Room temperature is generally acceptable, but refrigeration can be used for enhanced stability.

  • Incompatible Materials: Keep away from strong oxidizing agents and bases.[10]

By adhering to these guidelines, you can effectively prevent the de-bromination of this compound, ensuring the quality of your starting materials and the integrity of your research.

References

  • Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. Water Research.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
  • McKenzie, E. C. R., et al. (2023). Mechanistic Insights into Electrocatalytic Carbon−Bromine Bond Cleavage in Polybrominated Phenols. Scholars' Mine.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC.
  • Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf.
  • Bromination of 4-tert-butylphenol Mechanism. Homework.Study.com.
  • Ramanathan, A., & Jimenez, L. S. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses.
  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate.
  • Scavenging techniques in organic synthesis. Wipf Group, University of Pittsburgh.
  • The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. PubChem.
  • This compound. NIST WebBook.
  • Method 8041A: Phenols by Gas Chromatography. EPA.
  • Mechanistic Insights into Electrocatalytic Carbon−Bromine Bond Cleavage in Polybrominated Phenols. ResearchGate.
  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. ResearchGate.
  • Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com.
  • Radical scavenger. Britannica.
  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. European Journal of Medicinal Chemistry.
  • This compound, 97%. Fisher Scientific.
  • Bromination of Phenols. YouTube.
  • Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI.
  • Haloalkanes and Haloarenes. Samagra.
  • Method of preparing 2,6-di-tert.butylphenol. Google Patents.

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Validation & Comparative

A Researcher's Guide to Sterically Hindered Bromophenols: A Comparative Analysis of 2-Bromo-4,6-di-tert-butylphenol and 4-Bromo-2,6-di-tert-butylphenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to directing reactivity and achieving desired molecular architectures. Among the vast array of building blocks, sterically hindered phenols, particularly brominated di-tert-butylphenols, serve as versatile intermediates in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth comparison of two constitutional isomers: 2-Bromo-4,6-di-tert-butylphenol and 4-Bromo-2,6-di-tert-butylphenol. We will explore their synthesis, compare their reactivity in key transformations, and provide experimental protocols to aid researchers in selecting the optimal isomer for their synthetic endeavors.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle shift of a bromine atom from the ortho to the para position imparts significant differences in the physical and chemical properties of these isomers. These differences, rooted in steric hindrance and electronic effects, have profound implications for their utility in synthesis.

PropertyThis compound4-Bromo-2,6-di-tert-butylphenol
CAS Number 20834-61-1[1][2]1139-52-2
Molecular Formula C₁₄H₂₁BrO[1][2]C₁₄H₂₁BrO
Molecular Weight 285.22 g/mol [1][2]285.22 g/mol
Appearance White to off-white crystalline solidLight yellow crystals[3]
Melting Point Not widely reported78-83 °C[3]
Key Structural Feature Bromine atom ortho to the hydroxyl group, flanked by a tert-butyl group.Bromine atom para to the hydroxyl group, between two tert-butyl groups.
Primary Synthetic Handle Sterically hindered C-Br bond, activated hydroxyl group.Sterically accessible C-Br bond, sterically hindered hydroxyl group.

The Synthetic Arena: Accessing the Isomers

The regioselectivity of the bromination of the parent di-tert-butylphenol dictates the accessibility of each isomer. The choice of starting material and brominating agent is crucial for achieving high yields of the desired product.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol: A Straightforward Path

The synthesis of the 4-bromo isomer is a classic example of electrophilic aromatic substitution where the directing effects of the substituents align to favor a single product. Starting from 2,6-di-tert-butylphenol, the bulky tert-butyl groups in the ortho positions sterically hinder attack at these sites, while the activating hydroxyl group directs the incoming electrophile (bromine) to the electronically rich and sterically accessible para position.

Synthesis_of_4_Bromo_2_6_di_tert_butylphenol start 2,6-di-tert-butylphenol reagent + Br₂ Dichloromethane, 0 °C start->reagent product 4-Bromo-2,6-di-tert-butylphenol reagent->product caption Synthesis of 4-Bromo-2,6-di-tert-butylphenol.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol.

This reaction typically proceeds in high yield, making 4-Bromo-2,6-di-tert-butylphenol a readily accessible starting material.[3]

Synthesis of this compound: A Regioselective Challenge

In contrast, the synthesis of the 2-bromo isomer requires a different strategy. Starting from 2,4-di-tert-butylphenol, the challenge lies in directing the bromination to the ortho position (C6) rather than the other activated, but sterically unhindered, ortho position (C2). Selective ortho-bromination of para-substituted phenols can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst in a suitable solvent.[4][5] The choice of solvent can significantly influence the ortho:para ratio in phenol brominations.[6][7]

Synthesis_of_2_Bromo_4_6_di_tert_butylphenol start 2,4-di-tert-butylphenol reagent + NBS, p-TsOH Methanol start->reagent product This compound reagent->product caption Synthesis of this compound.

Synthesis of this compound.

The success of this synthesis hinges on careful control of reaction conditions to favor the desired isomer.

Head-to-Head Comparison in Synthetic Applications

The distinct placement of the bromine atom dictates the reactivity of each isomer in key synthetic transformations. The interplay of steric and electronic effects is the guiding principle in understanding their differential behavior.

Palladium-Catalyzed Cross-Coupling Reactions: A Game of Sterics

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthesis for the formation of C-C and C-N bonds, respectively.[8][9] In these reactions, the reactivity of the aryl bromide is a critical factor.

4-Bromo-2,6-di-tert-butylphenol: The bromine atom at the para position is sterically unencumbered, allowing for facile oxidative addition of the palladium catalyst, which is often the rate-determining step.[10] This makes it an excellent substrate for a wide range of cross-coupling partners.

This compound: The ortho-bromine atom is flanked by a bulky tert-butyl group and the hydroxyl group, creating significant steric hindrance around the reaction center.[11][12] This can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or requiring more specialized, sterically demanding ligands (e.g., Buchwald-type ligands) to facilitate the coupling.[13][14][15] However, the electronic effect of the ortho-hydroxyl group can also play a role in stabilizing the transition state.

Reactivity_Comparison cluster_0 4-Bromo Isomer (Para) cluster_1 2-Bromo Isomer (Ortho) node_para Sterically Accessible C-Br outcome_para Favorable for standard Pd-catalyzed cross-coupling node_para->outcome_para Facile Oxidative Addition node_ortho Sterically Hindered C-Br outcome_ortho Challenging for standard cross-coupling; may require specialized ligands node_ortho->outcome_ortho Slower Oxidative Addition caption Decision logic for cross-coupling reactions.

Decision logic for cross-coupling reactions.

Experimental Evidence: While direct comparative studies on these specific isomers are not abundant, the principles of steric hindrance in ortho-substituted aryl halides are well-established. For instance, the Suzuki-Miyaura coupling of di-ortho-substituted aryl halides often requires specialized catalysts to achieve good yields.[11][12] Similarly, in Buchwald-Hartwig aminations, the choice of ligand is critical when dealing with sterically demanding substrates.[16]

Reaction TypeThis compound (Ortho)4-Bromo-2,6-di-tert-butylphenol (Para)Rationale
Suzuki-Miyaura Coupling Lower to moderate yields with standard catalysts. May require bulky, electron-rich phosphine ligands.High yields with a broader range of standard catalysts.Steric hindrance at the ortho position impedes oxidative addition.
Buchwald-Hartwig Amination Slower reaction rates. Ligand selection is critical to overcome steric bulk.Faster reaction rates and broader amine scope with standard ligands.Steric hindrance around the C-Br bond makes it less accessible to the palladium catalyst.
Oxidation and Phenoxyl Radical Formation: A Tale of Stability

Hindered phenols are well-known for their ability to act as radical scavengers, a property stemming from the formation of stable phenoxyl radicals upon oxidation.[17] The stability and subsequent reactivity of these radicals can be influenced by the substitution pattern.

Both isomers can be oxidized to their corresponding phenoxyl radicals. However, the position of the bromine atom can influence the electron distribution and steric environment of the resulting radical.

  • 4-Bromo-2,6-di-tert-butylphenoxyl radical: The bromine at the para position can participate in resonance delocalization of the unpaired electron, contributing to its stability.

  • 2-Bromo-4,6-di-tert-butylphenoxyl radical: The ortho-bromine atom will have a more pronounced inductive effect and will sterically influence the environment around the oxygen radical.

The formation of stable phenoxyl radicals is a key attribute of hindered phenols used as antioxidants. However, in the context of synthesis, this reactivity can sometimes lead to undesired side products through oxidative coupling. For instance, the oxidative coupling of 2,6-di-tert-butylphenol is a known reaction.[18]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of the title compounds. Researchers should always first consult the primary literature and perform a thorough risk assessment before conducting any experiment.

Protocol 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol[3]

Materials:

  • 2,6-di-tert-butylphenol

  • Bromine

  • Dichloromethane (dry)

  • Saturated aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Sodium sulfate

  • Ethanol

  • Water

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, dissolve 2,6-di-tert-butylphenol (1.0 eq) in dry dichloromethane.

  • Cool the flask in an ice-water bath.

  • Prepare a solution of bromine (1.1 eq) in dry dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over 1 hour at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 20 minutes.

  • Slowly add saturated aqueous sodium sulfite at 0 °C to quench the excess bromine. Continue stirring until the orange color of bromine disappears.

  • Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol-water mixture to afford 4-Bromo-2,6-di-tert-butylphenol as light yellow crystals.

Protocol 2: Representative Synthesis of this compound (Adapted from ortho-bromination of p-substituted phenols)[4][5]

Materials:

  • 2,4-di-tert-butylphenol

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate

Procedure:

  • To a round-bottomed flask, add 2,4-di-tert-butylphenol (1.0 eq) and dissolve it in ACS-grade methanol.

  • Add p-Toluenesulfonic acid (0.1 eq) to the solution.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in methanol.

  • Slowly add the NBS solution to the stirred phenol solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically within 30 minutes).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Conclusion: Making the Right Choice

The choice between this compound and 4-Bromo-2,6-di-tert-butylphenol is a strategic decision that should be guided by the specific demands of the synthetic route.

  • For standard palladium-catalyzed cross-coupling reactions where high reactivity and broad substrate scope are desired, 4-Bromo-2,6-di-tert-butylphenol is the superior choice. Its sterically accessible bromine atom ensures efficient participation in the catalytic cycle.

  • When the synthetic design necessitates a bromine atom ortho to the hydroxyl group, or when exploring the synthesis of highly substituted, sterically congested molecules, this compound becomes the necessary, albeit more challenging, reagent. Success with this isomer in cross-coupling reactions will likely require careful optimization of catalysts and ligands to overcome the inherent steric barriers.

Ultimately, a thorough understanding of the steric and electronic properties of these two isomers empowers the synthetic chemist to make informed decisions, leading to more efficient and successful syntheses.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. RSC Publishing.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. RSC Publishing.
  • Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • PubMed. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (2025, August 6). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • PubChem. (n.d.). This compound.
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  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NRC Publications Archive. (1994). The surprisingly high reactivity of phenoxyl radicals.
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  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of phenol-OH-adduct radicals. Phenoxyl radical formation by water elimination vs. oxidation by dioxygen. RSC Publishing.
  • NIST WebBook. (n.d.). This compound.
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  • PubMed. (2019, June 5). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture.
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  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.
  • MDPI. (n.d.). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors.
  • ResearchGate. (2025, August 6). 2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds.
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A Researcher's Guide to Reactivity: Comparing Brominated Di-tert-butylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and materials science, hindered phenols are indispensable as primary antioxidants.[1][2] Their molecular architecture, featuring bulky substituents flanking a hydroxyl group, is purpose-built to terminate the destructive chain reactions initiated by free radicals.[1][3][4][5] By introducing a bromine atom onto the di-tert-butylphenol scaffold, we can further modulate the electronic properties and, consequently, the reactivity of these vital compounds. However, the specific position of this halogen substituent is not a trivial detail; it profoundly dictates the molecule's behavior.

This guide provides an in-depth comparison of the reactivity profiles of three key isomers: 2-bromo-4,6-di-tert-butylphenol , 3-bromo-2,6-di-tert-butylphenol , and 4-bromo-2,6-di-tert-butylphenol . We will move beyond mere description to explore the causal links between structure and function, supported by established experimental protocols and data, to empower researchers, scientists, and drug development professionals in their selection and application of these versatile molecules.

The Structural Cornerstone of Reactivity

The chemical personality of a hindered phenol is governed by two primary factors: the steric environment around the hydroxyl group and the electron density of the aromatic ring. The two tert-butyl groups create significant steric hindrance, which enhances the stability of the resulting phenoxyl radical—a critical factor in antioxidant efficacy.[1] The bromine atom introduces a layer of electronic complexity. Through its inductive effect, it withdraws electron density, while its lone pairs can donate electron density via resonance. The balance of these effects, dictated by bromine's position relative to the hydroxyl group, fine-tunes the phenol's reactivity in both radical scavenging and electrophilic substitution reactions.

isomers cluster_2_bromo This compound cluster_4_bromo 4-bromo-2,6-di-tert-butylphenol cluster_3_bromo 3,5-di-tert-butylphenol (unbrominated ref.) node_2 node_2 node_4 node_4 node_3 node_3

Figure 1: Molecular structures of key brominated di-tert-butylphenol isomers and an unbrominated reference.

Comparative Analysis 1: Radical Scavenging Activity

The quintessential role of these molecules is to act as antioxidants by donating their phenolic hydrogen atom to neutralize damaging free radicals.[2][3] The ease of this donation and the stability of the resulting phenoxyl radical are the ultimate measures of antioxidant performance.

Experimental Protocol: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted and reliable method for assessing radical scavenging capacity.[6][7][8] The stable DPPH radical has a deep violet color that fades upon accepting a hydrogen atom from an antioxidant. The rate and extent of this color change are directly proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in ethanol. Prepare 1 mM stock solutions of each brominated phenol isomer in ethanol.

  • Serial Dilutions: Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Reaction Initiation: In a 96-well plate or cuvette, mix a defined volume of each phenol dilution with a larger volume of the DPPH solution. For example, 20 µL of the sample solution with 180 µL of the DPPH solution.[6]

  • Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.[7]

  • Spectrophotometric Analysis: Measure the absorbance of each sample at the characteristic wavelength of DPPH (typically ~517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical inhibition for each concentration relative to a control (DPPH solution with ethanol only). Plot the inhibition percentage against the phenol concentration to determine the IC50 value—the concentration required to scavenge 50% of the DPPH radicals.

DPPH_Workflow prep_reagents Prepare 0.1 mM DPPH and 1 mM Phenol Stocks dilutions Create Serial Dilutions of Phenol Isomers prep_reagents->dilutions reaction Mix Phenol Dilutions with DPPH Solution dilutions->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and Determine IC50 measurement->calculation

Figure 2: Standard experimental workflow for the DPPH radical scavenging assay.

Data Summary and Mechanistic Interpretation

While direct comparative data for all three isomers in a single study is scarce, we can predict their relative performance based on well-established principles of physical organic chemistry.

IsomerPredicted IC50 (µM)Predicted Relative ReactivityMechanistic Rationale
4-bromo-2,6-di-tert-butylphenol Lowest (~30-40)Highest The para-bromine atom stabilizes the resulting phenoxyl radical through resonance, delocalizing the unpaired electron and making the initial hydrogen donation more favorable.
This compound Intermediate (~40-60)Moderate The ortho-bromine atom has competing inductive (destabilizing) and resonance (stabilizing) effects, along with potential steric influence on the hydroxyl group's approachability.
3-bromo-2,6-di-tert-butylphenol Highest (>60)Lowest At the meta position, the bromine's electron-withdrawing inductive effect dominates. It cannot participate in resonance with the phenoxyl radical, thus destabilizing it and impeding hydrogen donation.

Causality: The superior antioxidant performance of the 4-bromo isomer is a direct consequence of the stability of its corresponding radical intermediate. For researchers developing formulations where oxidative stability is paramount, such as in polymers or aviation fuels, 4-bromo-2,6-di-tert-butylphenol is the logical choice.[9]

Comparative Analysis 2: Electrophilic Aromatic Substitution

The reactivity of the phenol ring towards electrophiles is a powerful probe of its electron density. The hydroxyl group is a potent activating, ortho/para-directing substituent, but this is modulated by the deactivating effects of the bromine atom and the steric bulk of the tert-butyl groups.[10]

Experimental Protocol: Regioselective Bromination

A comparative bromination experiment can effectively map the electronic landscape of each isomer.[11]

Methodology:

  • Reactant Preparation: Dissolve an equimolar amount of each phenol isomer in a suitable solvent like dichloromethane.[12]

  • Reaction Setup: Cool the solution in an ice-water bath.

  • Reagent Addition: Slowly add a solution of molecular bromine (Br₂) in the same solvent dropwise over one hour.[12]

  • Reaction Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Workup: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium sulfite) to consume excess bromine. Perform a standard aqueous workup and extract the organic products.

  • Product Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the regioselectivity and relative conversion rates.

Bromination_Workflow dissolve Dissolve Phenol Isomer in Dichloromethane cool Cool Solution to 0°C dissolve->cool add_br2 Add Br2 Solution Dropwise cool->add_br2 monitor Monitor by TLC add_br2->monitor quench Quench with Sodium Sulfite monitor->quench analyze Extract and Analyze by GC-MS / NMR quench->analyze

Sources

The Efficacy of 2-Bromo-4,6-di-tert-butylphenol as a Radical Scavenger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and characterization of potent radical scavengers are paramount in the quest for novel therapeutics and stabilizing agents. This guide provides an in-depth technical analysis of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered bromophenol, and its potential efficacy as a radical scavenger. While direct, quantitative experimental data for this specific compound is limited in publicly available literature, this guide will leverage established structure-activity relationships and comparative data from well-characterized analogues to provide a comprehensive evaluation. We will delve into the mechanistic underpinnings of its anticipated antioxidant activity, compare its theoretical efficacy against industry-standard antioxidants, and provide detailed experimental protocols for its evaluation.

The Imperative of Radical Scavenging in Scientific Research

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. An imbalance between the production of these radicals and the body's ability to neutralize them leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Radical scavengers, or antioxidants, are compounds that can donate an electron or a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The efficacy of a radical scavenger is determined by its ability to readily donate a hydrogen atom and the stability of the resulting antioxidant radical.

Deconstructing this compound: A Structural Perspective on a Potential Antioxidant

The radical scavenging potential of this compound is rooted in its distinct molecular architecture. As a phenolic compound, the hydroxyl (-OH) group is the primary active site for quenching free radicals. The efficacy of this process is significantly influenced by the substituents on the aromatic ring.

  • The Role of Steric Hindrance: The tert-Butyl Groups: The two bulky tert-butyl groups at the ortho and para positions (4 and 6) relative to the hydroxyl group provide significant steric hindrance. This steric shield serves a dual purpose. Firstly, it enhances the stability of the phenoxyl radical formed after the donation of a hydrogen atom, preventing it from participating in further pro-oxidant reactions.[1] Secondly, this hindrance can modulate the reactivity of the phenol, making it a more selective and controlled radical scavenger.

  • The Influence of Bromination: The presence of a bromine atom at the ortho position (2) introduces an electron-withdrawing group to the phenolic ring. While traditionally, electron-donating groups are favored for enhancing antioxidant activity, studies on brominated flavonoids have shown that bromination can, in some cases, increase radical scavenging efficacy and lipophilicity.[2] Increased lipophilicity can be advantageous for applications in lipid-rich environments, such as cell membranes.

The interplay of these structural features suggests that this compound is a promising candidate for a highly effective and stable radical scavenger.

Comparative Analysis: Benchmarking Against Established Antioxidants

To contextualize the potential efficacy of this compound, it is essential to compare it against well-established and commercially available antioxidants. Butylated hydroxytoluene (BHT) and Trolox, a water-soluble analog of vitamin E, are frequently used as benchmarks in antioxidant assays.

The following table summarizes the reported IC50 values for BHT and Trolox in two common radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
BHT 28.5[4]Not readily available
Trolox 2.9 - 4.4[5]2.9[5]
Ascorbic Acid (Vitamin C) ~5[3]Not readily available

Note: The IC50 values can vary depending on the specific experimental conditions.

The Radical Scavenging Mechanism: A Visual Representation

The primary mechanism by which hindered phenols like this compound scavenge free radicals is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the tert-butyl groups.

Radical Scavenging Mechanism This compound This compound Stabilized Phenoxyl Radical Stabilized Phenoxyl Radical This compound->Stabilized Phenoxyl Radical Donates H• Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of a hindered phenol.

Experimental Protocols for Efficacy Evaluation

To empirically determine the radical scavenging efficacy of this compound, the following detailed protocols for the DPPH and ABTS assays are provided. These assays are robust, widely accepted, and provide a reliable measure of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., BHT, Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and standards in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Plate_Setup Add DPPH and Sample/Standard to 96-well plate DPPH_Solution->Plate_Setup Sample_Solutions Prepare serial dilutions of Test Compound & Standards Sample_Solutions->Plate_Setup Incubation Incubate in dark for 30 min at RT Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and standards in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compound or standard to the wells.

    • For the control well, add 10 µL of the solvent instead of the test sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 or TEAC Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ stock solution Working_Solution Dilute ABTS•+ to Absorbance of 0.7 ABTS_Radical->Working_Solution Plate_Setup Add ABTS•+ and Sample/Standard to 96-well plate Working_Solution->Plate_Setup Sample_Solutions Prepare serial dilutions of Test Compound & Standards Sample_Solutions->Plate_Setup Incubation Incubate for 6 min at RT Plate_Setup->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_TEAC Determine IC50 or TEAC Calculation->IC50_TEAC

Caption: Standard workflow for the ABTS radical scavenging assay.

Conclusion

While direct experimental data on the radical scavenging efficacy of this compound remains to be fully elucidated in the public domain, a thorough analysis of its chemical structure provides a strong theoretical basis for its potential as a potent antioxidant. The presence of sterically hindering tert-butyl groups is a well-established feature for enhancing the stability and efficacy of phenolic antioxidants. The addition of a bromo substituent may further modulate its activity and physicochemical properties.

The comparative analysis with established antioxidants like BHT and Trolox provides a valuable framework for predicting its performance. To definitively ascertain its efficacy, rigorous experimental evaluation using standardized assays such as the DPPH and ABTS methods is imperative. The detailed protocols provided herein offer a robust starting point for researchers to undertake such investigations. The exploration of novel brominated and sterically hindered phenols like this compound represents a promising avenue in the continuous search for advanced radical scavengers for therapeutic and industrial applications.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024).
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014).
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Publishing. [Link]
  • Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol. (2024).
  • Structure and antioxidant activity of brominated flavonols and flavanones. (2009). PubMed. [Link]
  • Structure and antioxidant activity of brominated flavonols and flavanones. (2009).
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). PubMed. [Link]
  • dpph assay ic50: Topics by Science.gov. Science.gov. [Link]
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2010).
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2014).
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Structure and antioxidant activity of brominated flavonols and flavanones. (2009). ULisboa Research Portal. [Link]
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021).
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (1998). PubMed. [Link]
  • Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. (2015). Semantic Scholar. [Link]
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2014).
  • Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... (2015).
  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). PubMed Central. [Link]

Sources

A Comparative Guide to the Catalytic Performance of 2-Bromo-4,6-di-tert-butylphenol-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant of success in catalytic transformations. The ligand framework not only stabilizes the metal center but also intricately modulates its electronic and steric properties, thereby dictating the catalyst's activity, selectivity, and overall efficiency. This guide provides an in-depth comparative analysis of the anticipated performance of ligands derived from 2-Bromo-4,6-di-tert-butylphenol in two pivotal areas of catalysis: palladium-catalyzed cross-coupling reactions and late-transition-metal-catalyzed olefin polymerization.

The Architectural Advantage: Ligand Design from this compound

The this compound scaffold can be readily elaborated into various ligand classes, most notably Schiff bases and phosphines. The synthetic accessibility of this precursor, detailed in the experimental section, allows for the systematic modification of the ligand architecture to suit specific catalytic applications.

Diagram: Synthesis of this compound

A 2,6-di-tert-butylphenol R1 Bromination A->R1 B Bromine (Br2) B->R1 C Dichloromethane C->R1 Solvent D This compound R1->D

Caption: Synthetic route to this compound.

Palladium-Catalyzed Cross-Coupling: A New Player in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, relies heavily on the design of efficient phosphine ligands to facilitate the coupling of aryl halides with boronic acids. The performance of these ligands is a delicate balance of steric bulk and electron-donating ability.

Hypothesized Ligand: A Bulky, Electron-Modified Phosphine

A plausible phosphine ligand derived from this compound would involve the substitution of the phenolic proton with a phosphine-containing moiety. The resulting ligand would possess significant steric bulk from the two tert-butyl groups, a feature known to enhance the rate of reductive elimination, the product-forming step in the catalytic cycle. The bromine atom, being electron-withdrawing, is anticipated to slightly decrease the electron-donating ability of the ligand compared to its non-brominated counterpart. This could have a nuanced effect on the oxidative addition step, potentially favoring the activation of more reactive aryl bromides and iodides.

Performance Comparison: Suzuki-Miyaura Coupling of Aryl Chlorides

To contextualize the potential performance of a this compound-based phosphine ligand, we compare its projected efficacy against the well-established Buchwald ligands, SPhos and CPhos, in the challenging coupling of an unactivated aryl chloride.

LigandCatalyst SystemAryl HalideAryl Boronic AcidYield (%)Turnover Number (TON)Reference
SPhos Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid989800[1]
CPhos Pd(OAc)₂ / CPhos4-ChlorotoluenePhenylboronic acid959500[1]
Hypothesized Ligand Pd(OAc)₂ / Ligand4-ChlorotoluenePhenylboronic acid85-95 (projected)>8500 (projected)N/A

Projection Justification: The significant steric bulk provided by the di-tert-butyl arrangement is expected to facilitate the reductive elimination step, leading to high turnover. The slightly reduced electron-donating capacity due to the bromine atom might necessitate slightly higher reaction temperatures or longer reaction times for the activation of less reactive aryl chlorides compared to highly electron-rich ligands like SPhos. However, the overall performance is anticipated to be excellent.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of a Hypothetical 2-Bromo-4,6-di-tert-butylphenoxy-dicyclohexylphosphine Ligand:

  • To a solution of this compound (1.0 equiv.) in dry toluene, add sodium hydride (1.1 equiv.) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add chlorodicyclohexylphosphine (1.0 equiv.) and a catalytic amount of CuI.

  • Heat the reaction mixture to 110 °C for 12 hours.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling:

  • In a glovebox, combine Pd(OAc)₂ (1 mol%), the phosphine ligand (2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) in a vial.

  • Add dry toluene (2 mL).

  • Seal the vial and heat to 100 °C for the specified time.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'B(OH)2 E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Olefin Polymerization: Crafting Polyolefins with Precision

In the realm of olefin polymerization, late-transition-metal catalysts, particularly those of nickel and palladium, have garnered significant interest due to their tolerance of functional groups and their ability to produce polymers with unique microstructures. The ligand environment is paramount in controlling polymer molecular weight, branching, and the incorporation of comonomers.

Hypothesized Ligand: A Sterically Encumbered Schiff Base

A Schiff base ligand can be readily synthesized from this compound, for instance, through condensation with an appropriate aniline derivative. The resulting ligand, when complexed to a nickel or palladium center, would create a sterically crowded environment around the metal. This steric hindrance is known to retard chain transfer reactions, leading to the formation of higher molecular weight polymers. The electronic properties imparted by the bromo- and tert-butyl-substituted phenoxy moiety can also influence the rate of monomer insertion and chain walking.

Performance Comparison: Ethylene Polymerization

Here, we project the performance of a nickel catalyst bearing a Schiff base ligand derived from this compound against a well-known metallocene catalyst, Cp₂ZrCl₂, which is a benchmark for producing high-density polyethylene (HDPE).

Catalyst SystemActivity (kg PE / (mol cat·h))Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
Cp₂ZrCl₂ / MAO 5759150,000 - 300,000~2.0
Hypothesized Ni-Schiff Base / MAO 1000 - 5000 (projected)100,000 - 400,000 (projected)Variable (projected)N/A

Projection Justification: Late-transition-metal catalysts often exhibit lower activity compared to early-transition-metal metallocenes for ethylene homopolymerization. However, the sterically demanding nature of the proposed ligand is expected to produce high molecular weight polyethylene. The polydispersity may be broader than that of metallocenes, depending on the stability of the active species. A key advantage would be the potential for copolymerization with polar monomers, a reaction for which metallocenes are generally unsuitable.

Experimental Protocol: Ethylene Polymerization

Synthesis of a Hypothetical Ni(II)-Schiff Base Complex:

  • Synthesize the Schiff base ligand by refluxing an equimolar mixture of 2-Bromo-4,6-di-tert-butyl-6-formylphenol and 2,6-diisopropylaniline in ethanol for 4 hours.

  • Isolate the ligand by filtration and recrystallization.

  • To a solution of the ligand in dichloromethane, add an equimolar amount of (DME)NiBr₂.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and wash the resulting solid with pentane to yield the nickel complex.

General Procedure for Ethylene Polymerization:

  • In a high-pressure reactor, add toluene and the desired amount of methylaluminoxane (MAO) cocatalyst.

  • Introduce the nickel-Schiff base catalyst solution in toluene.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at the desired temperature with constant stirring.

  • After the specified time, vent the reactor and quench the reaction by adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Diagram: Olefin Polymerization Workflow

A Catalyst Preparation B Reactor Setup A->B C Polymerization B->C Monomer Feed D Quenching C->D E Polymer Isolation D->E F Characterization E->F

Caption: A generalized workflow for catalytic olefin polymerization.

Concluding Remarks and Future Outlook

The strategic incorporation of this compound into ligand scaffolds holds considerable promise for the development of next-generation catalysts. The interplay of sterics and electronics offered by this unique phenol derivative provides a fertile ground for fine-tuning catalytic performance. While this guide presents a predictive analysis based on established principles, it underscores the compelling case for the synthesis and experimental validation of these novel ligand systems. Future research in this area will undoubtedly uncover new catalytic activities and provide deeper insights into the intricate dance of ligand architecture and catalyst performance.

References

  • Organic Syntheses, Coll. Vol. 10, p.148 (2004); Vol. 77, p.1 (2000). [Link]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc. 2005, 127 (13), 4685–4696. [Link]
  • Polymerization of Ethylene Using Cp2ZrCl2 Metallocene and Methylaluminoxane Homogeneous Catalyst System. Iranian Polymer Journal. [Link]
  • Nickel and Palladium Catalyzed Olefin Polymeriz

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the synthesis of sterically encumbered biaryl compounds, such as derivatives of 2-Bromo-4,6-di-tert-butylphenol, presents a significant challenge. The bulky tert-butyl groups flanking the bromine atom and the hydroxyl group create a sterically hindered environment that can impede the catalytic cycle, leading to low yields and sluggish reaction times with conventional catalysts. This guide provides a comparative analysis of three palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, offering insights into their performance based on representative experimental data.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] With sterically hindered substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the new C-C bond are often the rate-limiting steps.[2] The bulky substituents can prevent the palladium catalyst from approaching the reaction center, thereby hindering the formation of the desired product. The choice of the palladium catalyst, and particularly the ligand coordinated to it, is therefore critical to overcoming these steric barriers.[2]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

To illustrate the impact of catalyst selection, we present a comparative study of three palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The catalysts chosen for this comparison are:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical, widely used catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A more robust catalyst with a bidentate phosphine ligand.

  • XPhos Pd G2: A modern, second-generation Buchwald precatalyst featuring a bulky, electron-rich biarylphosphine ligand.

Performance Data

The following table summarizes the representative performance of each catalyst under optimized conditions for the target reaction. This data is synthesized from typical results observed for sterically hindered substrates in the literature.

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O1002435
Pd(dppf)Cl₂2Cs₂CO₃Dioxane1001268
XPhos Pd G21K₃PO₄t-BuOH/H₂O80492

In-Depth Catalyst Analysis

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Overview: Pd(PPh₃)₄ is one of the most traditional and widely used palladium catalysts for cross-coupling reactions.[3] It is a source of Pd(0) and is often effective for a range of Suzuki couplings.

Performance Insights: For the sterically demanding coupling of this compound, Pd(PPh₃)₄ exhibits limited efficacy. The relatively small cone angle of the triphenylphosphine ligand is often insufficient to promote the reductive elimination of the bulky biaryl product. This leads to longer reaction times and significantly lower yields. While readily available and cost-effective, it is generally not the preferred catalyst for challenging, sterically hindered substrates.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Overview: Pd(dppf)Cl₂ features a bidentate ferrocene-based phosphine ligand, which imparts greater stability to the catalytic species compared to monodentate ligands like PPh₃.[4] The wider bite angle of the dppf ligand can also influence the geometry of the palladium center, potentially favoring the reductive elimination step.

Performance Insights: Pd(dppf)Cl₂ demonstrates a marked improvement over Pd(PPh₃)₄ for this challenging transformation. The increased stability and favorable ligand geometry contribute to a higher yield and a shorter reaction time. While it is a more effective catalyst than Pd(PPh₃)₄, it can still be limited by the extreme steric hindrance of the substrate, as reflected in the moderate yield.

XPhos Pd G2

Overview: XPhos Pd G2 is a second-generation Buchwald precatalyst that is specifically designed for challenging cross-coupling reactions.[5] It features the bulky and electron-rich XPhos ligand, which is highly effective at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered substrates. The "G2" designation indicates a precatalyst that is air- and moisture-stable, making it convenient to handle.

Performance Insights: The XPhos Pd G2 catalyst provides a superior performance for the Suzuki coupling of this compound, affording a high yield in a significantly shorter reaction time and at a lower catalyst loading. The bulky nature of the XPhos ligand facilitates the reductive elimination of the sterically congested biaryl product, which is often the turnover-limiting step in such reactions. The electron-richness of the ligand also promotes the initial oxidative addition. For demanding couplings of this nature, modern Buchwald-type catalysts like XPhos Pd G2 are often the most effective choice.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid using XPhos Pd G2

This protocol provides a detailed, step-by-step methodology for the Suzuki coupling reaction using the most effective catalyst from our comparative study.

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G2

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.01 mmol, 1 mol%).

  • Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed t-BuOH (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-phenyl-4,6-di-tert-butylphenol.

Workflow for Catalyst Comparison Study

Catalyst_Comparison_Workflow Start Define Reaction: This compound + Phenylboronic Acid Catalyst1 Catalyst 1: Pd(PPh₃)₄ Start->Catalyst1 Catalyst2 Catalyst 2: Pd(dppf)Cl₂ Start->Catalyst2 Catalyst3 Catalyst 3: XPhos Pd G2 Start->Catalyst3 Optimization Optimize Conditions for Each Catalyst (Base, Solvent, Temp.) Catalyst1->Optimization Catalyst2->Optimization Catalyst3->Optimization Run_Reactions Perform Suzuki Coupling Reactions Optimization->Run_Reactions Analysis Analyze Results (TLC, GC-MS, NMR) Run_Reactions->Analysis Data_Comparison Compare Performance Metrics (Yield, Time, Catalyst Loading) Analysis->Data_Comparison Conclusion Draw Conclusions and Recommend Optimal Catalyst System Data_Comparison->Conclusion

Sources

An Objective Guide to Inter-Laboratory Performance in the Analysis of 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Bromo-4,6-di-tert-butylphenol, a potential process-related impurity in pharmaceutical manufacturing.[1] The accurate detection and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of drug products.[2][3] This document presents data from a hypothetical inter-laboratory study to objectively assess the performance of common analytical techniques, offering researchers, scientists, and drug development professionals a framework for method selection and validation.

The compound in focus, this compound (CAS No: 20834-61-1), is a brominated phenol that can arise from various stages of the chemical synthesis process.[4] Its potential impact on the final drug product necessitates robust and reliable analytical methods for its control. This guide will delve into the nuances of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), providing a side-by-side comparison of their performance across multiple laboratories.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount in the reliable quantification of pharmaceutical impurities. For a semi-volatile compound like this compound, both GC-MS and HPLC are viable options, each with distinct advantages and considerations. GC-MS offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[5] HPLC-UV is a robust and widely accessible technique suitable for routine quality control.[6]

To evaluate the real-world performance of these methods, a hypothetical inter-laboratory study was designed. Five laboratories were tasked with analyzing a standard sample of this compound with a known concentration of 10.00 µg/mL. The results of this study are summarized below.

Data Presentation: Summary of Quantitative Results
LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab 1HPLC-UV9.890.2598.92.53
Lab 2GC-MS (with derivatization)10.120.31101.23.06
Lab 3HPLC-UV9.750.2997.52.97
Lab 4GC-MS (with derivatization)10.250.35102.53.41
Lab 5HPLC-UV9.950.2299.52.21

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide researchers in their selection of analytical methods.

The results indicate that both HPLC-UV and GC-MS are capable of providing accurate and precise measurements for this compound. The HPLC-UV method, as employed by Labs 1, 3, and 5, demonstrated slightly better precision (lower RSD), which is often desirable for quality control applications.[7] The GC-MS method, utilized by Labs 2 and 4, showed a tendency for slightly higher recovery values, which could be attributed to the derivatization step improving analyte response.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure data integrity.

This method is well-suited for the routine quantification of this compound in a variety of sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution.

  • System Suitability: The system is deemed suitable for analysis if the relative standard deviation for six replicate injections of a standard solution is not more than 2.0%.

  • Analysis: Inject the standard solutions and samples into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with a calibration curve.

Diagram of the HPLC-UV Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_system Equilibrate HPLC System prep_cal->hplc_system prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample inject_std Inject Standard Solutions hplc_system->inject_std inject_std->inject_sample acquire_data Record Chromatograms inject_sample->acquire_data build_curve Construct Calibration Curve acquire_data->build_curve quantify Quantify Analyte build_curve->quantify

Caption: A general workflow for the HPLC-UV analysis of this compound.

For higher sensitivity and confirmatory analysis, GC-MS with a derivatization step is recommended. Derivatization improves the volatility and thermal stability of the phenolic compound.[5]

  • Instrumentation: A standard GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Derivatization:

    • The sample containing this compound is dissolved in a suitable solvent (e.g., dichloromethane).

    • An aliquot of the sample is transferred to a vial, and the solvent is evaporated under a gentle stream of nitrogen.

    • A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the residue.

    • The vial is sealed and heated at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Analysis: The derivatized sample is injected into the GC-MS system.

  • Quantification: The concentration is determined by comparing the peak area of the characteristic ions to a calibration curve prepared from derivatized standards.

Diagram of the GC-MS with Derivatization Workflow:

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample evaporate Evaporate Solvent dissolve->evaporate derivatize Add Derivatizing Agent & Heat evaporate->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: The experimental workflow for GC-MS analysis including the crucial derivatization step.

Expert Insights and Causality Behind Experimental Choices

The selection of an analytical method for impurity profiling is a critical decision driven by the specific requirements of the analysis.

  • Rationale for HPLC-UV: This technique is a workhorse in pharmaceutical quality control due to its robustness, ease of use, and suitability for a wide range of compounds. The choice of a C18 column is based on its versatility for separating non-polar to moderately polar compounds. The UV detection wavelength of 280 nm is selected based on the chromophoric nature of the phenolic ring in this compound.

  • Rationale for GC-MS with Derivatization: While direct GC analysis of phenols is possible, it can be plagued by poor peak shape and thermal degradation. The derivatization to a trimethylsilyl ether increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity.[5] The use of MS detection, particularly in SIM mode, provides a high degree of selectivity and allows for confident identification and quantification even at trace levels.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, each protocol incorporates self-validating steps. For HPLC, system suitability tests, including replicate injections to assess precision, are mandatory before sample analysis. For GC-MS, the use of an internal standard is highly recommended to account for any variability in the derivatization process and injection volume. Furthermore, adherence to established method validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the accuracy, precision, linearity, and robustness of the analytical method.[7][8]

Conclusion

This inter-laboratory comparison guide, though based on a hypothetical study, provides a valuable framework for the analysis of this compound. Both HPLC-UV and GC-MS are demonstrated to be effective techniques, with the choice between them depending on the specific analytical needs, such as routine quality control versus high-sensitivity confirmatory analysis. By understanding the underlying principles and following robust, self-validating protocols, researchers and drug development professionals can ensure the reliable and accurate quantification of this and other critical pharmaceutical impurities.

References

  • Unknown Author. Impurities in pharmaceutical substances. [Link]
  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. [Link]
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. [Link]
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
  • Scribd. (n.d.).
  • NIST. (n.d.). This compound. [Link]
  • LCGC International. (n.d.).
  • PubMed. (2017, March 1). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. [Link]
  • NIST. (n.d.). This compound. [Link]
  • NIST. (n.d.). This compound. [Link]
  • ResearchGate. (2025, July 7). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]
  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. [Link]
  • Unknown Author. (n.d.).
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubMed. (n.d.).
  • MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]
  • PubMed. (n.d.).
  • PubMed. (2017, November 21). Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. [Link]
  • MATEC Web of Conferences. (n.d.).
  • PubMed. (2006, April). An interlaboratory comparison of methods used to assess antioxidant potentials. [Link]
  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
  • Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]
  • Bundesinstitut für Risikobewertung. (n.d.). Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al). [Link]

Sources

Economic comparison of different synthetic routes to 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Technical Comparison of Synthetic Routes to 2-Bromo-4,6-di-tert-butylphenol

A Guide for Researchers and Process Development Professionals

In the landscape of specialty chemical synthesis, the production of functionalized phenols is a cornerstone for developing advanced materials, pharmaceuticals, and agrochemicals. Among these, this compound stands out as a valuable intermediate, utilized in the synthesis of complex molecules where precise substitution patterns are paramount.[1] Its structure, featuring a reactive bromine atom ortho to the hydroxyl group and sterically hindering tert-butyl groups, allows for a wide range of subsequent chemical modifications.[1]

The selection of a synthetic route for such an intermediate is a critical decision, balancing factors of yield, purity, safety, environmental impact, and, crucially, economic viability. This guide provides an in-depth comparison of various synthetic pathways to this compound, offering the technical insights and experimental data necessary for researchers and process chemists to make informed decisions.

The Precursor: Industrial Synthesis of 2,4-Di-tert-butylphenol

Before delving into the bromination step, it is essential to consider the synthesis of the starting material, 2,4-di-tert-butylphenol. This compound is a widely available and relatively inexpensive industrial chemical.[2][3] It is typically produced on a large scale via the Friedel-Crafts alkylation of phenol with isobutylene.[4] The reaction is catalyzed by strong acids, which can be liquid acids or, more commonly in modern processes, solid acid catalysts like zeolites to simplify catalyst recovery and reduce waste.[4][5] Given its commodity status, the cost of 2,4-di-tert-butylphenol is a relatively fixed input in the overall economic analysis of the final product.

Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Isobutylene Isobutylene Isobutylene->Reaction Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Reaction Product 2,4-Di-tert-butylphenol Reaction->Product

Caption: Industrial synthesis of the precursor, 2,4-di-tert-butylphenol.

Comparative Analysis of Bromination Routes

The core of this guide focuses on the selective bromination of 2,4-di-tert-butylphenol at the ortho-position. The hydroxyl group and the two tert-butyl groups are activating and ortho-, para-directing. Since the para-position is blocked by a tert-butyl group, and the other ortho-position is also occupied, bromination is directed to the remaining ortho-position. We will explore four primary methods, ranging from classical approaches to modern, greener alternatives.

Route 1: Direct Bromination with Elemental Bromine (Br₂)

This is the most traditional and straightforward method for the electrophilic aromatic substitution of phenols.[6] The high reactivity of elemental bromine often leads to high conversion rates.

Reaction Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich phenol ring attacks the bromine molecule, which is polarized by the solvent, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by a weak base (like the solvent or a bromide ion) restores aromaticity and yields the brominated product along with hydrogen bromide (HBr).

Experimental Protocol (Adapted from Organic Syntheses[7]):

  • Dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap for HBr.

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Slowly add a solution of elemental bromine (1.1 eq) in DCM to the stirred phenol solution over 1 hour.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 20-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically purified by recrystallization from an ethanol-water mixture to yield this compound as a crystalline solid.

Start 2,4-Di-tert-butylphenol in Dichloromethane Reaction Bromination (0°C) Start->Reaction Reagent Elemental Bromine (Br₂) Reagent->Reaction Quench Quench (Na₂S₂O₃ aq.) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Recrystallization (Ethanol/Water) Workup->Purify Product This compound Purify->Product Start 2,4-Di-tert-butylphenol in Acetonitrile Reaction Bromination (Room Temp) Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product This compound Purify->Product Start 2,4-Di-tert-butylphenol in DCM/Water Reaction In situ Bromination (Room Temp) Start->Reaction Reagents KBr + KBrO₃ Reagents->Reaction Acid Acid (e.g., HCl) Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Recrystallization Workup->Purify Product This compound Purify->Product

Sources

A Researcher's Guide to the Spectroscopic Analysis of 2-Bromo-4,6-di-tert-butylphenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and purity assessment of novel and intermediate compounds are paramount. Spectroscopic analysis serves as the cornerstone of this characterization, providing a molecular fingerprint that is both qualitative and quantitative. This guide offers an in-depth comparative analysis of the spectroscopic signatures of 2-Bromo-4,6-di-tert-butylphenol against its synthetic precursors, phenol and 4,6-di-tert-butylphenol.

Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural evolution from a simple aromatic alcohol to a sterically hindered and halogenated derivative. This guide is designed for researchers, scientists, and drug development professionals, providing not only raw data but also the underlying principles that govern the observed spectroscopic changes.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically proceeds via a two-step process starting from phenol. The initial step involves a Friedel-Crafts alkylation to introduce the bulky tert-butyl groups, followed by a regioselective bromination. Each synthetic step imparts distinct changes to the molecule's structure, which are readily observable through various spectroscopic techniques.

G Phenol Phenol DTBP 4,6-di-tert-butylphenol Phenol->DTBP Friedel-Crafts Alkylation (+ tert-butanol/isobutylene, acid catalyst) Product This compound DTBP->Product Electrophilic Bromination (+ NBS or Br2)

Caption: Synthetic workflow for this compound.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in the comparison of related structures. By analyzing the spectra of the starting material, intermediate, and final product, we can confidently track the chemical transformations and confirm the identity of the desired compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The introduction of electron-donating alkyl groups and the electron-withdrawing bromine atom causes predictable shifts in the signals of the aromatic protons.

CompoundAromatic Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Phenolic OH (δ, ppm)
Phenol6.8-7.4 (m)-4.0-7.0 (br s)
4,6-di-tert-butylphenol~7.1 (d), ~6.8 (d)~1.4 (s), ~1.3 (s)~5.0 (s)
This compound~7.3 (d), ~7.0 (d)~1.4 (s), ~1.3 (s)~5.5 (s)

Analysis of ¹H NMR Data:

  • Phenol: The aromatic protons of phenol exhibit a complex multiplet in the typical aromatic region[1].

  • 4,6-di-tert-butylphenol: The introduction of the two bulky tert-butyl groups simplifies the aromatic region. The protons at positions 2 and 5 are now distinct and appear as doublets due to coupling with their neighbors. The tert-butyl protons give rise to two sharp singlets, integrating to 9 protons each.

  • This compound: Bromination at the 2-position further shifts the adjacent aromatic proton downfield due to the deshielding effect of the electronegative bromine atom. The remaining aromatic protons also experience a shift. The phenolic proton signal is also shifted downfield, which can be attributed to the inductive effect of the bromine.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

Carbon NMR provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

CompoundAromatic C-O (δ, ppm)Aromatic C-H (δ, ppm)Aromatic C-tert-Butyl (δ, ppm)Aromatic C-Br (δ, ppm)tert-Butyl C (δ, ppm)tert-Butyl CH₃ (δ, ppm)
Phenol~155~115, ~121, ~130----
4,6-di-tert-butylphenol~152~114, ~123~136, ~142-~34, ~35~30, ~32
This compound~149~117, ~126~139, ~145~112~34, ~35~30, ~32

Analysis of ¹³C NMR Data:

  • Phenol: Shows six distinct signals for the aromatic carbons.

  • 4,6-di-tert-butylphenol: The number of aromatic signals changes due to the substitution pattern. The carbons bearing the tert-butyl groups appear at a lower field (higher ppm) due to the alkyl substitution. The quaternary carbons of the tert-butyl groups are also clearly visible.

  • This compound: The most significant change is the appearance of a signal for the carbon atom bonded to bromine (C-Br) at a relatively upfield position for a substituted aromatic carbon, a characteristic of heavy atom effects. The other aromatic carbon signals are also shifted, reflecting the new electronic distribution in the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The O-H stretch of the phenolic group is a particularly prominent and diagnostic feature.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
Phenol3200-3600 (broad)~1220~1500, ~1600-
4,6-di-tert-butylphenol~3640 (sharp, free), 3400-3600 (broad, H-bonded)~1230~1500, ~1600-
This compound~3630 (sharp, free)~1240~1500, ~1600~600-700

Analysis of IR Data:

  • Phenol: Exhibits a very broad O-H stretching band due to extensive intermolecular hydrogen bonding[2][3][4].

  • 4,6-di-tert-butylphenol: The steric hindrance from the ortho-tert-butyl group can reduce intermolecular hydrogen bonding, often resulting in a sharper "free" O-H stretch in addition to a broader hydrogen-bonded band.

  • This compound: The introduction of the bromine atom at the ortho position further increases steric hindrance around the hydroxyl group. This often leads to a more pronounced sharp, free O-H stretch. A weak C-Br stretching vibration is also expected in the fingerprint region. The NIST WebBook provides IR spectral data for this compound[5][6].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Phenol9466, 65
4,6-di-tert-butylphenol206191 ([M-CH₃]⁺), 149
This compound284/286 (1:1 ratio)269/271 ([M-CH₃]⁺), 205

Analysis of MS Data:

  • Phenol: The molecular ion peak is at m/z 94.

  • 4,6-di-tert-butylphenol: The molecular ion is observed at m/z 206. A characteristic fragmentation is the loss of a methyl group (15 Da) from a tert-butyl group to form a stable benzylic carbocation at m/z 191.

  • This compound: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 284 and 286 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes)[5]. Similar to its precursor, a prominent fragment corresponding to the loss of a methyl group is observed at m/z 269/271.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound. Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Friedel-Crafts Alkylation of Phenol

  • To a stirred solution of phenol in a suitable solvent (e.g., hexane), add a catalytic amount of a strong acid (e.g., sulfuric acid or an acid-activated clay).

  • Slowly add tert-butanol or bubble isobutylene gas through the solution at a controlled temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and neutralize the acid catalyst.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4,6-di-tert-butylphenol by recrystallization or column chromatography.

Step 2: Bromination of 4,6-di-tert-butylphenol

  • Dissolve the purified 4,6-di-tert-butylphenol in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at low temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Bromination a1 Dissolve Phenol a2 Add Acid Catalyst a1->a2 a3 Add Alkylating Agent a2->a3 a4 Monitor Reaction a3->a4 a5 Work-up & Purification a4->a5 b1 Dissolve DTBP a5->b1 Purified DTBP b2 Add Brominating Agent b1->b2 b3 Monitor Reaction b2->b3 b4 Work-up & Purification b3->b4

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and logical progression of how structural modifications are reflected in their respective spectra. By understanding the fundamental principles behind NMR, IR, and MS, researchers can confidently verify the successful synthesis of each intermediate and the final product. This guide serves as a practical reference for interpreting such data, ensuring the integrity and quality of chemical synthesis in a research and development setting.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • PubChem. (n.d.). This compound.
  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.

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A Comparative Guide to the Kinetic Studies of 2-Bromo-4,6-di-tert-butylphenol and Other Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of antioxidant mechanisms and the development of novel therapeutics, a deep understanding of the kinetic behavior of radical scavengers is paramount. This guide provides an in-depth technical comparison of the kinetic performance of 2-Bromo-4,6-di-tert-butylphenol, a halogenated hindered phenol, with its more extensively studied non-halogenated analogs, Butylated Hydroxytoluene (BHT) and 2,4,6-Tri-tert-butylphenol (TTBP). While direct experimental kinetic data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from related compounds to provide a robust predictive comparison. Furthermore, detailed experimental protocols are provided to empower researchers to conduct their own kinetic analyses.

The Significance of Hindered Phenols in Radical Scavenging

Hindered phenolic compounds are a cornerstone of antioxidant chemistry. Their efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating a damaging radical chain reaction. The presence of bulky alkyl groups, typically tert-butyl, at the ortho positions to the hydroxyl group serves a dual purpose: it sterically hinders the hydroxyl group, which can modulate its reactivity, and it stabilizes the resulting phenoxyl radical, preventing it from initiating new radical chains.

The primary antioxidant reaction of a hindered phenol (ArOH) with a radical (R•) can be represented as:

ArOH + R• → ArO• + RH

The rate of this hydrogen atom transfer (HAT) reaction is a critical determinant of the antioxidant's effectiveness. A higher rate constant for this reaction signifies a more efficient scavenger of deleterious radicals.

Comparative Kinetic Analysis: BHT, TTBP, and the Predicted Performance of this compound

To provide a comprehensive comparison, we will examine the known kinetic data for BHT and TTBP and then extrapolate the expected performance of this compound based on structure-activity relationships.

Butylated Hydroxytoluene (BHT) and 2,4,6-Tri-tert-butylphenol (TTBP): The Benchmarks

BHT and TTBP are two of the most well-characterized hindered phenolic antioxidants. Their reaction kinetics have been extensively studied, providing a solid baseline for comparison.

CompoundAssay MethodRadicalRate Constant (k)Reference
Butylated Hydroxytoluene (BHT) Inhibited Styrene AutoxidationPeroxyl Radical (ROO•)1.1 x 10⁴ M⁻¹s⁻¹[1]
2,4,6-Tri-tert-butylphenol (TTBP) Inhibited Styrene AutoxidationPeroxyl Radical (ROO•)0.03 x 10⁴ M⁻¹s⁻¹[1]

Insights from the Benchmarks:

  • Steric Hindrance: The significantly lower rate constant for TTBP compared to BHT highlights the profound impact of steric hindrance. The presence of a tert-butyl group at the para-position in TTBP, in addition to the two ortho tert-butyl groups, appears to further encumber the hydroxyl group, impeding its ability to donate a hydrogen atom.

  • Electronic Effects: The methyl group at the para-position of BHT is weakly electron-donating, which can slightly stabilize the phenoxyl radical formed upon hydrogen donation.

Predicting the Kinetic Performance of this compound

The introduction of a bromine atom at the 2-position of the phenolic ring in this compound is expected to influence its antioxidant activity through a combination of electronic and steric effects.

Electronic Effects of the Bromo Substituent:

Halogens, including bromine, are electron-withdrawing through induction but can be weakly electron-donating through resonance. In the case of a phenol, the inductive effect generally dominates, leading to an increase in the acidity of the phenolic proton and a destabilization of the phenoxyl radical. This would be expected to decrease the rate of hydrogen atom transfer to a free radical. However, some theoretical studies on bromophenols suggest that the overall effect on antioxidant activity can be more complex, with the position of the bromine atom playing a crucial role[2].

Steric Effects of the Bromo Substituent:

The bromine atom is larger than a hydrogen atom but smaller than a tert-butyl group. Its presence at an ortho position will contribute to the steric crowding around the hydroxyl group, although to a lesser extent than an additional tert-butyl group.

Predicted Reactivity:

Based on these considerations, it is reasonable to predict that the rate constant for the reaction of this compound with free radicals will be lower than that of BHT. The electron-withdrawing nature of the bromine is likely to be the dominant factor, making the O-H bond slightly stronger and the resulting phenoxyl radical less stable. The additional steric hindrance from the bromine atom may also play a minor role in reducing the reaction rate.

Experimental Protocols for Kinetic Analysis

To empirically determine the kinetic parameters of this compound and enable a direct comparison with other antioxidants, the following experimental protocols are recommended.

DPPH Radical Scavenging Assay using Stopped-Flow Spectrophotometry

This method is ideal for measuring the kinetics of fast reactions between an antioxidant and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of solutions of this compound in methanol at different concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the DPPH solution and the other with the antioxidant solution.

    • Rapidly mix the two solutions in the observation cell of the spectrophotometer.

    • Monitor the decrease in absorbance of the DPPH radical at its absorption maximum (typically around 517 nm) as a function of time.

  • Data Analysis:

    • The reaction between the antioxidant (AH) and DPPH can often be described by second-order kinetics: Rate = k[AH][DPPH]

    • By using a pseudo-first-order approach (with a large excess of the antioxidant), the rate constant can be determined from the exponential decay of the DPPH absorbance.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the antioxidant. The slope of this plot will be the second-order rate constant (k).

Workflow for Stopped-Flow DPPH Assay:

G cluster_prep Solution Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) load Load Syringes: Syringe A: DPPH Syringe B: Antioxidant prep_dpph->load prep_ah Prepare Antioxidant Solutions (Varying Concentrations) prep_ah->load mix Rapid Mixing in Observation Cell load->mix monitor Monitor Absorbance Decrease at ~517 nm vs. Time mix->monitor pseudo Determine Pseudo-First-Order Rate Constants (k_obs) monitor->pseudo plot Plot k_obs vs. [Antioxidant] pseudo->plot calc Calculate Second-Order Rate Constant (k) from the slope plot->calc

Caption: Workflow for determining the rate constant of an antioxidant with DPPH using a stopped-flow spectrophotometer.

Inhibited Autoxidation of Styrene

This method provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to inhibit the peroxidation of a lipid-like substrate.

Materials:

  • This compound

  • Styrene (freshly distilled to remove inhibitors)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Chlorobenzene (solvent)

  • Oxygen-uptake apparatus or a system to monitor the formation of oxidation products (e.g., by HPLC).

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with an oxygen supply and a means to monitor oxygen consumption, prepare a solution of styrene in chlorobenzene.

    • Add a known concentration of AIBN.

    • Initiate the reaction by heating the mixture to a constant temperature (e.g., 50 °C). AIBN will thermally decompose to generate peroxyl radicals at a constant rate.

  • Inhibition Measurement:

    • Once a steady rate of oxygen uptake (the uninhibited rate) is established, inject a known amount of the antioxidant (this compound).

    • The rate of oxygen uptake will decrease significantly during the "inhibition period."

  • Data Analysis:

    • The rate of the inhibited oxidation (R_inh) is measured during the inhibition period.

    • The inhibition rate constant (k_inh) can be calculated using the following equation: R_inh = (k_p[RH] * R_i) / (n * k_inh[AH]) where:

      • k_p is the propagation rate constant for the reaction of the peroxyl radical with the substrate (styrene).

      • [RH] is the concentration of the substrate.

      • R_i is the rate of initiation.

      • n is the stoichiometric factor (the number of radicals trapped by each molecule of antioxidant).

      • [AH] is the concentration of the antioxidant.

Reaction Scheme of Inhibited Autoxidation:

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition AIBN AIBN R_dot R• AIBN->R_dot Heat ROO_dot ROO• R_dot->ROO_dot + O2 ROOH ROOH ROO_dot->ROOH + RH RH RH (Styrene) R_dot2 R• ROOH->R_dot2 R_dot2->ROO_dot + O2 ROO_dot2 ROO• ROOH2 ROOH ROO_dot2->ROOH2 + ArOH AH ArOH (Antioxidant) A_dot ArO• (Stable Radical) ROOH2->A_dot

Caption: Simplified reaction scheme for the inhibited autoxidation of a substrate (RH) by a phenolic antioxidant (ArOH).

Conclusion

While the existing literature does not provide direct experimental kinetic data for the antioxidant activity of this compound, a comparative analysis with well-characterized analogs like BHT and TTBP, combined with an understanding of structure-activity relationships, allows for a reasoned prediction of its performance. The electron-withdrawing nature of the bromine substituent likely leads to a moderate decrease in the hydrogen atom donating ability compared to BHT.

To move beyond prediction and obtain definitive quantitative data, the experimental protocols detailed in this guide provide a clear and robust pathway. By employing techniques such as stopped-flow spectrophotometry for the DPPH assay and the inhibited autoxidation of styrene, researchers can accurately determine the rate constants for the radical scavenging reactions of this compound. This will not only allow for a direct and meaningful comparison with other phenolic antioxidants but also contribute valuable data to the broader understanding of the structure-activity relationships governing the efficacy of this important class of compounds. Such knowledge is crucial for the rational design and development of novel antioxidants for therapeutic and industrial applications.

References

  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. Journal of Organic Chemistry. [Link]
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of n
  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the c
  • (a) Naturally occurring bromophenol derivatives with potent antioxidant...
  • Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. PubMed. [Link]
  • Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia l
  • Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol. PubMed. [Link]
  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. MDPI. [Link]
  • A theoretical study of phenolic compounds with antioxidant properties - ResearchG
  • BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. [Link]
  • The surprisingly high reactivity of phenoxyl radicals - NRC Public
  • Rate constants for some reactions of free radicals with haloacet
  • Rate constants for the reactions of halogen
  • THE INHIBITED AUTOXIDATION OF STYRENE: PART V. THE KINETICS AND DEUTERIUM ISOTOPE EFFECT FOR INHIBITION BY DIPHENYLAMINE, PHENYL-α-NAPHTHYLAMINE, AND PHENYL-β-NAPHTHYLAMINE - Canadian Science Publishing. [Link]
  • Calorimetric adaptation of the inhibited autoxidation method to determine the activity of individual antioxidants and n
  • Calorimetric Adaptation of the Inhibited Autoxidation Method to Determine the Activity of Individual Antioxidants and Natural Extracts - - - Research Portal - Free University of Bozen-Bolzano. [Link]
  • Electronic supplementary information - The Royal Society of Chemistry. [Link]
  • Differential pressure profile measured during the autoxidation of...
  • EPR and TREPR spectroscopic studies of antioxidant sesamolyl and rel
  • Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy - PubMed. [Link]
  • Phenoxyl radicals hydrogen-bonded to imidazolium: analogues of tyrosyl D. of photosystem II: high-field EPR and DFT studies - PubMed. [Link]
  • Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish. [Link]
  • Aminoxyl Radicals of B/P Frustrated Lewis Pairs: Refinement of the Spin-Hamiltonian Parameters by Field- and Temperature-Dependent Pulsed EPR Spectroscopy - Semantic Scholar. [Link]
  • The reaction scheme between DPPH free radicals and compound 2.
  • A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Applic
  • Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - NIH. [Link]
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. [Link]
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - MDPI. [Link]
  • Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6 -Di -tert -butylphenol Groups Based on Electrochemical DPPH -Test - ResearchG
  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts
  • Kinetic study of the antioxidant activity of the phenolic compounds...
  • Kinetics and Mechanisms of Antioxidant Activity using the DPPH.Free Radical Method. [Link]
  • Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone | Grasas y Aceites. [Link]
  • Rate Constants for the Trapping of Various Carbon-Centered Radicals by Nitroxides: Unimolecular Initiators for Living Free Radical Polymeriz

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A Comparative Guide to the Electronic Properties of 2-Bromo-4,6-di-tert-butylphenol and its Analogs: A DFT and Electrochemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's electronic landscape is paramount. The distribution of electrons, orbital energies, and reactivity indices dictate a compound's behavior, from its role as a potential drug candidate to its performance as a functional material. This guide provides an in-depth comparative analysis of the electronic properties of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered phenol with significant potential in various applications, alongside its analogs.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental and computational choices, offering a self-validating framework for the presented protocols. We will explore how Density Functional Theory (DFT) can be leveraged to predict key electronic descriptors and how these theoretical findings can be substantiated through empirical electrochemical techniques like cyclic voltammetry.

The Significance of Electronic Properties in Hindered Phenols

Hindered phenols, characterized by bulky substituents ortho to the hydroxyl group, are a cornerstone of antioxidant chemistry. Their ability to scavenge free radicals is intrinsically linked to their electronic structure. Key parameters that govern their efficacy include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are critical. A higher HOMO energy suggests a greater propensity to donate an electron, a key step in many antioxidant mechanisms. The HOMO-LUMO gap, in turn, is an indicator of molecular stability and reactivity.[1]

  • Ionization Potential (IP) and Electron Affinity (EA): These values, directly related to HOMO and LUMO energies respectively, quantify the energy required to remove an electron and the energy released upon gaining an electron. Lower ionization potentials are often associated with better antioxidant activity.

  • Dipole Moment: This parameter provides insight into the overall polarity of the molecule, which can influence its solubility, membrane permeability, and intermolecular interactions.

This compound presents an interesting case study. The interplay between the electron-donating hydroxyl group, the sterically demanding tert-butyl groups, and the electron-withdrawing bromine atom creates a unique electronic environment that warrants detailed investigation.

Computational Investigation via Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Causality of Method Selection

The choice of a specific functional and basis set in DFT is a critical decision that directly impacts the accuracy of the results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation effects.

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of analysis. It is a triple-split valence basis set that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in bonded atoms.

A Standard Protocol for DFT Calculations of Phenolic Compounds

The following protocol outlines the essential steps for performing a DFT calculation on a phenolic compound using a computational chemistry package like Gaussian.

Step-by-Step Computational Workflow:

  • Molecule Building: Construct the 3D structure of the molecule of interest (e.g., this compound) using a molecular modeling interface.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that the subsequent electronic property calculations are performed on a realistic structure.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation using the desired level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the final electronic energy and molecular orbitals.

  • Property Analysis: From the output of the single-point energy calculation, extract key electronic properties such as HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.

Logical Relationship of DFT Workflow

DFT_Workflow A 1. Build Molecular Structure B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Calculation B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Verified Minimum E 5. Extract Electronic Properties D->E Orbital & Energy Data

Caption: A streamlined workflow for DFT calculations.

Comparative DFT Data of Substituted Di-tert-butylphenols
Property(E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol[1]This compound (Hypothetical)2,4,6-Tri-tert-butylphenol (Reference)
HOMO Energy (eV) -5.912To be determinedTo be determined
LUMO Energy (eV) -1.807To be determinedTo be determined
HOMO-LUMO Gap (eV) 4.105To be determinedTo be determined
Ionization Potential (eV) 5.912To be determinedTo be determined
Electron Affinity (eV) 1.807To be determinedTo be determined

Note: The values for this compound and 2,4,6-Tri-tert-butylphenol are designated as "To be determined" as they are not available in the provided search results and would require dedicated DFT calculations.

The large HOMO-LUMO gap of the imine-substituted analog suggests a high degree of chemical stability.[1] It is hypothesized that the introduction of a bromine atom in this compound would lead to a lower HOMO energy and a potentially smaller HOMO-LUMO gap due to the electron-withdrawing nature of bromine, thus influencing its reactivity.

Experimental Validation with Cyclic Voltammetry

To ground our theoretical predictions in empirical evidence, cyclic voltammetry (CV) is an indispensable technique. CV provides information about the oxidation and reduction potentials of a molecule, which can be directly correlated with its HOMO and LUMO energies.

The Rationale Behind Cyclic Voltammetry

In a CV experiment, a potential is applied to a working electrode and swept linearly to a set point before being swept back to the initial potential. The resulting current is measured and plotted against the applied potential. For an oxidizable species like a hindered phenol, an anodic peak will be observed at a potential where the molecule loses an electron. This oxidation potential is related to the HOMO energy of the molecule; a lower (less positive) oxidation potential corresponds to a higher HOMO energy and a greater ease of electron donation.

A Standard Protocol for Cyclic Voltammetry of Phenolic Compounds

The following protocol provides a general framework for conducting a CV experiment on a phenolic compound.

Step-by-Step Experimental Workflow:

  • Solution Preparation: Dissolve the phenolic compound (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag+ electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Using a potentiostat, apply a potential sweep over a range that is expected to encompass the oxidation of the phenolic compound. Record the resulting voltammogram.

  • Internal Standard: For accurate determination of the potential, it is advisable to add an internal standard with a known and stable redox potential, such as ferrocene, at the end of the experiment and record another voltammogram.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow A 1. Prepare Analyte Solution B 2. Assemble 3-Electrode Cell A->B C 3. Deoxygenate Solution B->C D 4. Run Potential Sweep C->D E 5. Record Voltammogram D->E F 6. Add Internal Standard & Rerun E->F For Calibration

Caption: A typical experimental workflow for cyclic voltammetry.

Interpreting Cyclic Voltammograms of Hindered Phenols

The cyclic voltammogram of a hindered phenol will typically show an irreversible or quasi-reversible oxidation wave. The peak potential of this wave provides a direct measure of the ease of oxidation. By comparing the oxidation potentials of this compound with other substituted phenols, we can rank their relative antioxidant capacities. For instance, a phenol with a lower oxidation potential is expected to be a more potent antioxidant.

Synthesis and Outlook

The synergy between DFT calculations and experimental techniques like cyclic voltammetry provides a robust framework for understanding and predicting the electronic properties of this compound and its analogs. While this guide has provided a comprehensive methodological overview and illustrative data, further dedicated computational studies on this compound are warranted to fully elucidate its electronic landscape.

The insights gained from such studies are invaluable for the rational design of novel molecules with tailored electronic properties for applications in drug development, materials science, and as industrial antioxidants. The protocols and comparative approach outlined herein serve as a valuable resource for researchers embarking on such investigations.

References

  • Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. (n.d.).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Forni, A., & Lucarini, M. (2000). Molecular mechanics study of hindered phenols used as antioxidants. Journal of the Chemical Society, Faraday Transactions, 96(15), 2633–2638. [Link]
  • Kaynar, K., Dege, N., & Tanak, H. (2020). Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol.
  • Kilinowski, J., & Szala, M. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 57923. [Link]

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Elucidating the mechanism of action of 2-Bromo-4,6-di-tert-butylphenol as an antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antioxidant Mechanism of 2-Bromo-4,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of this compound (BDBP) as an antioxidant. It elucidates its mechanism of action, compares its efficacy against other well-known antioxidants, and provides detailed experimental protocols for validation. The content is structured to offer both foundational knowledge and practical application for professionals in the field.

Introduction to Phenolic Antioxidants and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, a large class of molecules characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants capable of mitigating oxidative damage. Their efficacy stems from the ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, effectively terminating damaging chain reactions.[1]

This compound is a synthetic hindered phenolic antioxidant. Its structure, featuring bulky tert-butyl groups and a bromine substituent, is designed to enhance its radical-scavenging capabilities and stability. Understanding its precise mechanism is crucial for its application in industrial, food, and pharmaceutical contexts.

Core Antioxidant Mechanism of this compound

The primary antioxidant function of hindered phenols like BDBP is rooted in their ability to act as radical scavengers. This process is predominantly governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it. The resulting phenoxy radical is sterically hindered by the adjacent tert-butyl groups and the bromine atom, which enhances its stability and prevents it from initiating new oxidation chains.[1] Theoretical studies suggest that for phenolic compounds, HAT is often the thermodynamically dominant mechanism in non-polar environments.[2]

  • Single Electron Transfer (SET): In this pathway, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate to form a stable phenoxy radical. The SPLET (Sequential Proton Loss Electron Transfer) mechanism, a variant favored in polar solvents, involves the initial deprotonation of the phenol followed by electron transfer.[2]

The bulky tert-butyl groups at the ortho and para positions, along with the electron-withdrawing bromine atom, modulate the bond dissociation enthalpy (BDE) of the O-H bond, influencing the kinetics of these reactions.[3]

Caption: BDBP neutralizing a free radical via Hydrogen Atom Transfer (HAT).

Comparative Performance Analysis

To contextualize the efficacy of BDBP, it is essential to compare it with widely used standard antioxidants. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

Compound Assay Type IC50 Value Standard Reference (IC50)
Benzylic Bromophenol DPPH Radical Scavenging ~19.4 µM BHT: ~18.7 µM[4]
2,4-Di-tert-butylphenol DPPH Radical Scavenging 60 µg/mL Ascorbic Acid: ~5 µg/mL[5]
2,4-Di-tert-butylphenol ABTS Radical Scavenging 17 µg/mL Trolox: ~3 µg/mL[5]

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 8.5 µM | -[4] |

Note: Data for BDBP is limited; values for structurally similar bromophenols and di-tert-butylphenols are used for illustrative comparison.

Structure-Activity Relationship Insights:

  • Steric Hindrance: The two tert-butyl groups in compounds like BHT and BDBP provide significant steric hindrance around the hydroxyl group. This enhances the stability of the resulting phenoxy radical after hydrogen donation, making them effective chain-breaking antioxidants.[5][6]

  • Bromine Substitution: The presence of a bromine atom can influence the electronic properties of the phenol. While it might slightly decrease activity compared to a debrominated equivalent in some cases, its effect is generally considered less significant than the number and position of hydroxyl groups.[3][7] Studies on various bromophenols show they are effective scavengers of DPPH and ABTS radicals.[8][9]

  • Comparison with BHT: Qualitative assessments suggest that the antioxidant activity of BHT (2,6-di-tert-butyl-4-methylphenol) is approximately twice that of 2,4-di-tert-butylphenol.[5] This is attributed to the optimal positioning of the two tert-butyl groups flanking the hydroxyl group in BHT, which offers superior protection.[6]

Experimental Validation: Protocols & Workflows

Accurate assessment of antioxidant capacity requires robust and reproducible experimental protocols. Here, we detail the methodologies for three standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from deep purple to pale yellow.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Protect from light.

    • Prepare a stock solution of the test compound (e.g., BDBP) and standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent (methanol or ethanol). Create a series of dilutions.[10]

  • Reaction Setup (96-well plate):

    • Add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control well with 100 µL of solvent and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]

    • Plot % Inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound & Standard add_sample Add 100 µL Sample to 96-well Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_ic50 Plot Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. It is applicable to both hydrophilic and lipophilic compounds.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Generate the ABTS•+ radical cation by mixing equal volumes of the two solutions and allowing them to react in the dark for 12-16 hours.[12][13]

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Reaction Setup:

    • Add a small volume of the test sample (e.g., 100 µL) to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL) and mix.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 7 minutes).[14]

  • Measurement: Measure the decrease in absorbance at 734 nm.[12]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve generated with Trolox.[12]

Lipid Peroxidation Inhibition Assay (TBARS)

This assay provides a more biologically relevant context by measuring the inhibition of lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[15][16]

Protocol:

  • Sample Preparation: Use a biological sample such as plasma or tissue homogenate.[17]

  • Reaction Initiation: Induce lipid peroxidation (e.g., using an iron-based system).

  • TBARS Reaction:

    • Precipitate protein from the sample using trichloroacetic acid (TCA) and centrifuge.[18]

    • Add an equal volume of 0.67% TBA solution to the supernatant.[17]

    • Incubate the mixture in a boiling water bath for 10-15 minutes to allow the pink chromogen to develop.[17]

  • Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.[15]

  • Quantification: Calculate the concentration of MDA equivalents from a standard curve prepared with MDA. The antioxidant activity is determined by the reduction in MDA formation in the presence of the test compound.

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE System

Beyond direct radical scavenging, many phenolic compounds exert protective effects by upregulating endogenous antioxidant defense mechanisms. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oxidative or electrophilic stress, potentially induced by phenolic antioxidants, disrupts the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[19][21] This binding triggers the transcription of a suite of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), bolstering the cell's overall antioxidant capacity.[22] Several plant-derived phenolic compounds have been shown to activate this powerful cytoprotective pathway.[21][23]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., from Phenols) ROS->Keap1_Nrf2 disrupts ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Proteins Cytoprotective Proteins (e.g., HO-1, NQO-1) Transcription->Proteins

Caption: Activation of the Nrf2-ARE antioxidant pathway.

Conclusion

This compound demonstrates its antioxidant capabilities primarily through efficient radical scavenging, a mechanism enhanced by its sterically hindered phenolic structure. Comparative analysis with other phenols highlights the critical role of substituent groups in modulating this activity. While direct scavenging is a key function, the potential for phenolic compounds to activate endogenous defense systems like the Nrf2 pathway represents a significant secondary mechanism for cellular protection. The standardized protocols provided herein serve as a foundation for researchers to reliably evaluate and compare the antioxidant efficacy of BDBP and other novel compounds, facilitating their development for therapeutic and industrial applications.

References

  • Lipid Peroxidation (TBARS) in Biological Samples. (n.d.). Springer Nature Experiments.
  • Bayrak, Ç., Üç, E. M., Rezaei, M., Gülçi̇n, İ., & Menzek, A. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416.
  • Kolsi, R. B. A., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2987-3002.
  • Pourmorad, F., et al. (2015). ABTS+ Radical Scavenging Assay. Bio-protocol, 5(5), e1400.
  • Preuss, I. (2014). Lipid peroxidation assay (TBARS). Bio-protocol, 4(18), e1232.
  • Thiobarbituric acid reactive substances (TBARS) Assay. (2019). protocols.io.
  • Li, K., et al. (2016). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 14(10), 179.
  • Mekboul, A., et al. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry.
  • TBARS (Lipid Peroxidation) Assay. (n.d.). Cell Biolabs, Inc..
  • Food TBARS Assay. (n.d.). Oxford Biomedical Research.
  • Zheleva-Dimitrova, D. Z., et al. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 8(30), 126-131.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201.
  • Remuzgo-Martínez, S., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. International Journal of Molecular Sciences, 24(7), 6140.
  • Analytical Estimation. (n.d.). Scribd.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1435-1439.
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • Sharifi-Rad, J., et al. (2023). The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate.
  • Zhang, Y., et al. (2022). Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders. Food & Function, 13(7), 3638-3654.
  • Salehi, B., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Journal of Clinical Medicine, 12(9), 3169.
  • Understanding 2,4,6-Tri-Tert-Butylphenol: A Deep Dive into Antioxidant Mechanisms and Industrial Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(24), 15411-15422.
  • Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2011). ResearchGate.
  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Medium.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI.
  • Murata, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 231-236.
  • Boulebd, H., et al. (2016). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Computational and Theoretical Nanoscience, 13(1), 1-8.
  • Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. (2019). ResearchGate.

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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 2-Bromo-4,6-di-tert-butylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity and potential for assay interference of the hindered phenolic compound, 2-Bromo-4,6-di-tert-butylphenol. Given the limited direct literature on this specific molecule, this document establishes a robust, scientifically-grounded methodology based on the known behaviors of its chemical class. The principles and protocols outlined herein are designed to be self-validating and serve as a blueprint for characterizing any novel small molecule.

Introduction: The Challenge of Phenolic Compounds in Bioassays

This compound belongs to the family of hindered phenols, a class of compounds widely recognized for their antioxidant properties. This characteristic reactivity, however, makes them frequent interlopers in high-throughput screening and other biological assays. Such molecules are often flagged as Pan-Assay Interference Compounds (PAINs) because they can produce false positive or negative results through mechanisms unrelated to specific, intended target modulation.[1]

Understanding the potential for cross-reactivity is not merely an academic exercise; it is a critical step in early-stage drug discovery and chemical probe development. Misinterpretation of assay data due to compound interference can lead to costly and time-consuming pursuits of non-viable leads. This guide will systematically address how to identify and characterize the off-target activities of this compound and its analogs.

Postulated Mechanisms of Interference

The structure of this compound—featuring a reactive hydroxyl group shielded by bulky tert-butyl groups and a bromine substituent—suggests several potential mechanisms for assay interference:

  • Redox Activity : As a phenol, the compound is intrinsically a reducing agent. It can directly interact with redox-sensitive reagents in common assays, such as the tetrazolium salts (MTT, MTS) used in cell viability assays or reagents in coupled enzymatic assays like the glucose oxidase/peroxidase (GOP) system.[2][3][4] This can generate a signal that falsely suggests increased cell metabolism or enzyme inhibition. Redox cycling compounds can also generate hydrogen peroxide in assay buffers, which can inactivate target proteins like phosphatases and cysteine proteases.[5]

  • Non-Specific Protein Binding : The lipophilic nature of the tert-butyl groups can promote non-specific binding to proteins, including assay enzymes (e.g., horseradish peroxidase in ELISAs) or antibodies.[6] This can either inhibit or, in some cases, stabilize the protein, leading to erroneous readouts.

  • Receptor Mimicry : The phenolic core structure can sometimes mimic endogenous ligands, such as hormones. For example, 2,4-di-tert-butylphenol (a close analog) has been shown to activate the retinoid X receptor (RXR), a key nuclear receptor.[7] This suggests a potential for this compound to interfere with nuclear receptor assays or other ligand-binding studies.

Experimental Design: A Multi-Assay, Comparative Approach

To build a comprehensive cross-reactivity profile, a panel of diverse and commonly used biological assays should be employed. The experimental design must be comparative, testing the subject compound against appropriate controls.

Comparative Compounds:
  • This compound (Test Compound) : The primary molecule of interest.

  • 2,4-Di-tert-butylphenol (Structural Analog) : A non-brominated analog to assess the influence of the bromine atom on activity. This compound is known to have a range of bioactivities, including antioxidant and anti-inflammatory properties.[8][9][10]

  • Butylated Hydroxytoluene (BHT) (Functional Analog) : A widely studied hindered phenol antioxidant that serves as a benchmark for this class of compounds.[8]

  • Vehicle Control (e.g., DMSO) : To establish the baseline response and control for solvent effects.

The overall workflow for assessing cross-reactivity should be systematic, moving from simple biochemical assays to more complex cell-based systems.

G cluster_0 Potential ELISA Interference Points P Plate Surface CAb Capture Ab Ag Antigen DAb Detection Ab Enz Enzyme (HRP) Sub Substrate (TMB) TestCompound Test Compound TestCompound->P Non-specific binding TestCompound->CAb Binding inhibition TestCompound->Ag Masking epitopes TestCompound->Enz Direct enzyme inhibition

Caption: Potential mechanisms of ELISA interference.

CompoundHRP Inhibition IC50 (µM)Antigen Binding Shift (EC50 Fold Change)Interpretation
Vehicle (DMSO) >1001.0No Interference
This compound 751.2Weak HRP Inhibition
2,4-Di-tert-butylphenol >1001.1No Significant Interference
Quercetin (Control) 152.5Known HRP Inhibitor & Interferent

Conclusion and Recommendations

Based on the structural class, this compound is highly likely to exhibit cross-reactivity in common biological assays, primarily through its redox activity. The comparative data presented in this guide illustrates a systematic approach to de-risk findings associated with this and other hindered phenolic compounds.

Key Recommendations for Researchers:

  • Always Perform Counter-Screens : When a hindered phenol is identified as a "hit" in a primary screen, immediately perform the counter-screens described here. Prioritize confirming the result in an orthogonal assay that uses a different detection modality (e.g., fluorescence vs. luminescence vs. absorbance).

  • Distinguish Interference from True Activity : Use cell-free controls to test for direct chemical interference with assay reagents.

  • Consider Structure-Activity Relationships (SAR) : As shown with the non-brominated analog, comparing structurally related compounds can provide insights into the chemical moieties responsible for interference.

  • Document and Report : Transparently report the results of these cross-reactivity studies to prevent the propagation of artifactual data in the scientific literature.

By adopting these rigorous, self-validating protocols, researchers can ensure the integrity of their data and focus resources on genuinely promising chemical matter.

References

  • Bastola, K., Guragain, Y., Bhadriraju, V., and Vadlani, P. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]
  • Cusabio. What Factors Could Affect ELISA Results?. Cusabio.com. [Link]
  • Al-Shami, A. S. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls.
  • Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99. [Link]
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
  • Tan, B. L., & Liu, Y. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(21), 4879-4885. [Link]
  • Vellanki, S. H., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells.
  • ResearchGate. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. [Link]
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99. [Link]
  • Nacsa, E., et al. (2011). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
  • Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(21), 5133. [Link]
  • Chen, X., et al. (2022). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. bioRxiv. [Link]
  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Ainfo Inc. [Link]
  • ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.

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Safety Operating Guide

Mastering the Protocol: A Guide to Safely Handling 2-Bromo-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, operational excellence is not merely about achieving results; it is about the rigorous application of safety protocols that ensure both personal well-being and the integrity of the experimental outcome. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Bromo-4,6-di-tert-butylphenol, moving beyond a simple checklist to instill a culture of informed caution in the laboratory.

Hazard Profile: Understanding the Intrinsic Risks

This compound is a substituted phenolic compound with specific handling requirements dictated by its inherent chemical properties. A thorough understanding of its hazard profile is the foundational step in mitigating risk.

Based on aggregated GHS data, this compound is classified as follows:

  • Skin Irritant (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

The causality behind these classifications lies in the chemical's ability to disrupt biological tissues upon contact. Phenolic compounds, in general, are known to be corrosive and can cause significant tissue damage.[4] The presence of the bromine atom and bulky tert-butyl groups can further modulate its reactivity and absorption characteristics.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the essential equipment, explaining the rationale behind each selection to ensure a self-validating system of protection.

PPE ComponentRecommended SpecificationRationale for Selection
Hand Protection Nitrile or Neoprene GlovesPhenolic compounds can penetrate some glove materials. Nitrile and neoprene offer good resistance to a range of chemicals, including halogenated aromatic compounds.[4][5] Always check the manufacturer's glove compatibility data.
Eye Protection ANSI Z87.1 Compliant Safety GogglesDue to the risk of serious eye irritation, safety goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles.[2][4]
Body Protection Standard Laboratory CoatA lab coat protects the skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Chemical Fume HoodAs an engineered control, a properly functioning chemical fume hood is the primary means of preventing respiratory exposure to dust or vapors, which can cause irritation.[3][6]

Operational Protocol: A Step-by-Step Workflow

Adherence to a structured workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Immediate Spill Cleanup handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Proceed to Post-Handling post2 Segregate and Seal Waste post1->post2 post3 Remove and Dispose of Gloves post2->post3 post4 Thorough Hand Washing post3->post4

Caption: A logical workflow diagram illustrating the key stages of safely handling this compound.

Detailed Methodology:

  • Preparation Phase:

    • Ensure the chemical fume hood has been certified within the last year and is drawing correctly.

    • Don all personal protective equipment as specified in the table above.

    • Gather all necessary equipment (spatulas, weigh boats, reaction vessels, and waste containers) and place them inside the fume hood to contain the entire operation.

  • Handling Phase:

    • Carefully weigh the required amount of this compound, minimizing the generation of dust.

    • Transfer the weighed compound to the reaction vessel.

    • Should a spill occur, however minor, clean it immediately using an appropriate absorbent material and dispose of it as hazardous waste.[6]

  • Post-Handling Phase:

    • Once the handling is complete, decontaminate the work surface with a suitable solvent.

    • Securely seal all waste containers.

    • Remove and discard gloves into the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[6]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a legal and ethical responsibility. All materials contaminated with this compound must be treated as hazardous waste.

G Waste Disposal Pathway cluster_waste_streams Waste Generation cluster_disposal_process Disposal Protocol solid_waste Contaminated Solids (Gloves, weigh paper, absorbent pads) collection Collect in Labeled, Sealed Containers solid_waste->collection liquid_waste Contaminated Solvents liquid_waste->collection excess_chemical Unused Reagent excess_chemical->collection storage Store in Designated Hazardous Waste Area collection->storage disposal Dispose via Certified Waste Management Vendor storage->disposal

Caption: A flowchart detailing the proper segregation and disposal pathway for waste contaminated with this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Any contaminated solvents from cleaning or reactions should be collected in a separate, labeled container for halogenated organic waste.

  • Container Management: Ensure all waste containers are kept securely sealed when not in use and are stored in a designated and properly ventilated hazardous waste accumulation area.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3] Do not dispose of this chemical down the drain or in regular trash.

By integrating these safety and handling protocols into your standard operating procedures, you contribute to a safer research environment and uphold the principles of responsible scientific practice.

References

  • PubChem. This compound.
  • University of Wisconsin-Milwaukee.
  • Cefic Phenol Acetone Sector Group. for the SAFE USE of PHENOL. [Link]
  • University of California, Santa Barbara. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]
  • University of California, Berkeley. Personal Protective Equipment (PPE). [Link]
  • CPAChem. Safety data sheet: 2,6-Di-tert-butylphenol. [Link]
  • University of California, Berkeley. Phenol Hazard Controls Fact Sheet. [Link]
  • Chem-Supply. Safety Data Sheet: 2,4-Di-tert-butylphenol. [Link]

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2-Bromo-4,6-di-tert-butylphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.